molecular formula C4H6BrN3 B1267063 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole CAS No. 56616-96-7

5-Bromo-1,3-dimethyl-1H-1,2,4-triazole

Cat. No.: B1267063
CAS No.: 56616-96-7
M. Wt: 176.01 g/mol
InChI Key: FHPZKFCCOUUHEQ-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dimethyl-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C4H6BrN3 and its molecular weight is 176.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,3-dimethyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6BrN3/c1-3-6-4(5)8(2)7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPZKFCCOUUHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205190
Record name 1H-1,2,4-Triazole, 5-bromo-1,3-dimethyl-
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Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56616-96-7
Record name 1H-1,2,4-Triazole, 5-bromo-1,3-dimethyl-
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Record name 1H-1,2,4-Triazole, 5-bromo-1,3-dimethyl-
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Record name 5-bromo-1,3-dimethyl-1H-1,2,4-triazole
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Foundational & Exploratory

Introduction: The Strategic Value of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable stability and versatile biological activity.[1] This five-membered heterocycle is the core of numerous therapeutic agents, including widely used antifungal, antiviral, and anticancer drugs.[1][2][3] Its unique properties, such as its capacity for hydrogen bonding and a significant dipole moment, allow it to function as an effective pharmacophore, interacting with high affinity at biological receptors.[1]

Within this important class of compounds, This compound (CAS Number: 56616-96-7) emerges as a strategically significant building block for researchers and drug development professionals.[1][4] The methylation at the N1 and N3 positions locks the molecule into a single, stable tautomeric form, which simplifies its reactivity and makes it a predictable component in complex, multi-step syntheses.[1] The true synthetic power of this molecule, however, lies in the C5-bromo substituent, a versatile handle for introducing molecular diversity through a variety of cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and safe handling, grounded in established chemical principles and field-proven insights.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 56616-96-7[1][4]
Molecular Formula C₄H₆BrN₃[5]
Molecular Weight 176.01 g/mol [1]
Appearance Solid[6]
InChI Key FHPZKFCCOUUHEQ-UHFFFAOYSA-N[1][6]
SMILES BrC1=NC(C)=NN1C[6]
LogP 0.886[7]
Spectroscopic Insights for Structural Verification
  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to be straightforward, providing clear evidence of the dimethyl substitution. Due to the absence of protons on the triazole ring, the spectrum will be dominated by two distinct singlets corresponding to the two methyl groups. The N1-methyl and C3-methyl groups are in different chemical environments, leading to separate signals, which is a key confirmation of the structure.[1]

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will show four distinct signals: one for the C5 carbon attached to the bromine, one for the C3 carbon, and two signals for the two non-equivalent methyl carbons.

  • Mass Spectrometry : Mass spectrometry will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes), providing unambiguous confirmation of the molecular formula.

Synthesis and Mechanistic Considerations

The most direct and reliable synthesis of this compound involves the electrophilic bromination of its immediate precursor, 1,3-dimethyl-1H-1,2,4-triazole.[1] This two-stage strategy—first forming the dimethylated triazole ring and then halogenating it—is efficient and well-precedented.[1]

Primary Synthetic Pathway: Electrophilic Bromination

The C5 position of the 1,2,4-triazole ring is susceptible to electrophilic substitution.[1] The direct bromination of the pre-formed dimethylated triazole is the preferred route.

SynthesisWorkflow Precursor 1,3-dimethyl-1H-1,2,4-triazole Product This compound (CAS: 56616-96-7) Precursor->Product C5 Bromination (Reflux) Reagent N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN/Benzoyl Peroxide) Solvent (e.g., CCl₄) Reagent->Product

Caption: Synthetic workflow for this compound.

Causality Behind Experimental Choices:

  • Precursor Selection : Starting with 1,3-dimethyl-1H-1,2,4-triazole ensures the desired substitution pattern from the outset and avoids the significant challenge of controlling regioselectivity that would arise from methylating a pre-brominated triazole.[1]

  • Brominating Agent : N-Bromosuccinimide (NBS) is a widely used reagent for this type of transformation.[1] It is a convenient and safer source of electrophilic bromine compared to liquid Br₂. The reaction is often initiated by a radical initiator like benzoyl peroxide or AIBN, suggesting a radical-mediated mechanism is effective for substitution at the C5 position.[1]

Experimental Protocol: Synthesis via Bromination

This protocol is a representative methodology based on established principles for the bromination of 1,2,4-triazoles.

  • Reaction Setup : To a solution of 1,3-dimethyl-1H-1,2,4-triazole (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq).

  • Initiation : Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN) (approx. 0.02 eq).

  • Reaction Execution : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Purification : Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.

  • Validation : Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and MS analysis.

Applications in Drug Discovery: A Versatile Synthetic Hub

The primary value of this compound is its role as a versatile intermediate. The C-Br bond is a prime site for modern cross-coupling reactions, allowing for the facile introduction of a wide array of substituents, which is a critical step in building compound libraries for structure-activity relationship (SAR) studies.[8]

DiversificationWorkflow cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Diverse Product Scaffolds Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst) Start->Suzuki Buchwald Buchwald-Hartwig Amination (R₂NH, Pd/Cu Catalyst) Start->Buchwald Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu Catalyst) Start->Sonogashira Arylated 5-Aryl-1,3-dimethyl-1,2,4-triazoles Suzuki->Arylated C-C Bond Formation Aminated 5-Amino-1,3-dimethyl-1,2,4-triazoles Buchwald->Aminated C-N Bond Formation Alkynylated 5-Alkynyl-1,3-dimethyl-1,2,4-triazoles Sonogashira->Alkynylated C-C Bond Formation

Caption: Diversification pathways using this compound.

  • Suzuki Coupling : Reaction with various aryl or heteroaryl boronic acids under palladium catalysis allows for the synthesis of 5-aryl-1,3-dimethyl-1,2,4-triazoles. This is a powerful method for exploring how different aromatic substituents impact biological activity.

  • Buchwald-Hartwig Amination : This palladium- or copper-catalyzed reaction enables the formation of a C-N bond, providing access to a wide range of 5-amino-1,3-dimethyl-1,2,4-triazole derivatives.[9] These derivatives can serve as crucial pharmacophores in many drug candidates.

  • Sonogashira Coupling : This reaction introduces alkynyl groups, creating rigid linkers or precursors for further functionalization, expanding the chemical space accessible from this single building block.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety.

  • Hazard Classification : this compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). The GHS pictogram is GHS07 (Warning).

  • Precautionary Measures :

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]

    • Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[10][11]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from strong oxidizing agents and strong acids.[11]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Conclusion

This compound (CAS: 56616-96-7) is more than just a chemical compound; it is a strategic tool for innovation in drug discovery and materials science. Its locked tautomeric form provides predictable reactivity, while its C5-bromo group serves as a versatile anchor for molecular diversification. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this building block to construct novel molecules with finely tuned properties, accelerating the development of next-generation therapeutics.

References

  • ICSC 0682 - 1,2,4-TRIAZOLE - Inchem.org. [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino - NIH. [Link]

  • This compound - PubChemLite. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. [Link]

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - NIH. [Link]

  • Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PubMed Central. [Link]

  • Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid - ResearchGate. [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article - International Journal of Science and Research (IJSR). [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article - ResearchGate. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. [Link]

  • Recent advances in the researches of triazole compounds as medicinal drugs. [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. [Link]

Sources

5-Bromo-1,3-dimethyl-1H-1,2,4-triazole molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole: A Versatile Synthetic Building Block

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in synthetic chemistry and drug development. We will delve into its fundamental physicochemical properties, explore validated synthetic pathways, and elucidate its strategic applications as a versatile intermediate. This document is structured to provide not just procedural details but also the underlying chemical logic, empowering scientists to effectively integrate this building block into their research programs. The guide covers detailed experimental protocols, safety and handling procedures, and the role of the compound in constructing more complex molecular architectures, grounded in authoritative references.

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold

First identified in 1885, the 1,2,4-triazole is a five-membered heterocyclic ring system containing three nitrogen atoms and two carbon atoms.[1] Over the last century, this scaffold has become a cornerstone of medicinal chemistry and materials science.[1] In the pharmaceutical realm, the 1,2,4-triazole nucleus is recognized as a "privileged scaffold," a term reflecting its recurring presence in a multitude of marketed drugs with a wide spectrum of activities, including antifungal (e.g., Fluconazole), antiviral (e.g., Ribavirin), and anticancer (e.g., Letrozole, Anastrozole) agents.[1][2][3][4]

The stability of the triazole ring, combined with its capacity for hydrogen bonding and its distinct dipole moment, makes it an exceptional pharmacophore for interacting with biological targets.[1] Its structural framework allows for the attachment of various substituents, enabling chemists to fine-tune molecular properties and construct large, diverse compound libraries.[1]

Within this important class of compounds, this compound stands out as a specialized synthetic intermediate. The methylation at the N1 and N3 positions locks the molecule into a single, stable tautomeric form.[1] This structural rigidity eliminates the complexities of tautomerism often encountered with NH-triazoles, making its chemical behavior highly predictable. The key feature of this molecule is the C5-bromo substituent, which serves as a versatile synthetic handle for introducing further molecular complexity, positioning it as a valuable building block for drug discovery and materials science research.[1]

Physicochemical Properties and Structural Elucidation

The fundamental properties of this compound are summarized below. Accurate characterization is the bedrock of reproducible science, and these parameters are essential for experimental design and interpretation.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₄H₆BrN₃[5]
Molecular Weight 176.02 g/mol Calculated,[1]
Monoisotopic Mass 174.9745 Da[5]
CAS Number 56616-96-7[1]
Appearance Solid
InChI Key FHPZKFCCOUUHEQ-UHFFFAOYSA-N[1]
SMILES String CN1N=C(C)N=C1Br

Note on Molecular Weight: While a molecular weight of 176.02 g/mol is calculated from the established molecular formula (C₄H₆BrN₃), researchers should be aware that some commercial databases may contain discrepancies. For instance, a value of 126.16 g/mol has been erroneously listed in one source. Verification through mass spectrometry is always recommended.

Structural Analysis

The structure of this compound is defined by the 1,2,4-triazole core with methyl groups at the N1 and N3 positions and a bromine atom at the C5 position. This specific substitution pattern confers two critical features:

  • Tautomeric Fixation: Unlike unsubstituted or monosubstituted NH-triazoles, which can exist in multiple tautomeric forms, the dimethylation in this compound prevents proton migration, resulting in a single, well-defined isomer.[1] This simplifies its reactivity and spectroscopic analysis.

  • Reactive Site: The carbon-bromine bond at the C5 position is the primary site of reactivity. The C5 position of the 1,2,4-triazole ring is susceptible to modification, and the bromine atom is an excellent leaving group, making it ideal for a variety of cross-coupling reactions.[1]

Synthesis and Mechanistic Pathways

The most direct and plausible synthesis of this compound is achieved through the direct bromination of its precursor, 1,3-dimethyl-1H-1,2,4-triazole. This strategy can be conceptualized as a two-stage process.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Halogenation A Acyclic Precursors (e.g., N,N'-disubstituted hydrazines) B 1,3-dimethyl-1H-1,2,4-triazole A->B Cyclization D This compound B->D C5 Bromination C Electrophilic Brominating Agent (e.g., NBS) C->D G cluster_0 Cross-Coupling Reactions A 5-Bromo-1,3-dimethyl- 1H-1,2,4-triazole B Suzuki (R-B(OH)₂) A->B C Sonogashira (R-C≡CH) A->C D Buchwald-Hartwig (R₂-NH) A->D E Stille (R-SnBu₃) A->E F Diversified Triazole Derivatives B->F C-C bond C->F C-C bond D->F C-N bond E->F C-C bond

Sources

An In-Depth Technical Guide to the Synthesis of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-1,3-dimethyl-1H-1,2,4-triazole is a key heterocyclic building block in contemporary medicinal chemistry and materials science. The 1,2,4-triazole scaffold is a privileged structure found in numerous pharmacologically active agents, valued for its metabolic stability and ability to engage in various biological interactions. The introduction of a bromine atom at the C5 position, along with N1 and C3 dimethyl substitution, provides a versatile handle for further functionalization through cross-coupling reactions, making this compound a valuable intermediate for the synthesis of complex molecular architectures.

This guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of this compound. We will delve into the strategic considerations behind the chosen synthetic route, explain the underlying reaction mechanisms, and provide detailed experimental protocols suitable for implementation in a research and development setting. The primary strategy discussed involves a two-stage process: the initial construction of the 1,3-dimethyl-1H-1,2,4-triazole core, followed by its selective bromination.

Part 1: Synthesis of the 1,3-Dimethyl-1H-1,2,4-triazole Core via Cyclocondensation

The foundational step in this synthetic pathway is the construction of the disubstituted triazole ring. While sequential N-alkylation of a pre-formed triazole ring is a possible approach, it often presents significant challenges in controlling regioselectivity, leading to mixtures of N1, N2, and N4-alkylated isomers. A more direct and regiochemically controlled strategy is to build the ring from acyclic precursors that already contain the required methyl groups.

A highly effective method is the cyclocondensation reaction between an N-methylated imidate, such as N-methylacetimidic acid methyl ester, and methylhydrazine. This approach ensures the desired placement of the methyl groups at the N1 and C3 positions from the outset.

Causality of Experimental Choices
  • N-methylacetimidic acid methyl ester : This reactant serves as the source for the C3-methyl and C5-carbon atoms of the triazole ring. The N-methyl group is pre-installed, which dictates its final position at N1 of the resulting triazole.

  • Methylhydrazine : This reactant provides the N2 and N4 nitrogen atoms and the second methyl group, which will be positioned at the N1 position after cyclization and tautomerization are considered within the reaction mechanism leading to the stable 1,3-dimethyl product.

  • Solvent and Temperature : The reaction is typically carried out in a protic solvent like ethanol and may require heating to facilitate the condensation and subsequent cyclization by dehydration.

Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-1,2,4-triazole
  • To a solution of N-methylacetimidic acid methyl ester (1.0 eq) in absolute ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.

  • Fit the reaction flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by vacuum distillation to yield pure 1,3-dimethyl-1H-1,2,4-triazole.

Part 2: Selective C5-Bromination via Free-Radical Halogenation

With the 1,3-dimethyl-1H-1,2,4-triazole precursor in hand, the next critical step is the introduction of the bromine atom at the C5 position. The 1,2,4-triazole ring is generally considered an electron-deficient heterocycle, which makes direct electrophilic aromatic substitution on its carbon atoms challenging. A more effective and widely employed strategy for halogenating such systems is a free-radical substitution reaction, specifically the Wohl-Ziegler bromination.[1][2][3]

This reaction utilizes N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.

Mechanistic Insights: The Wohl-Ziegler Reaction

The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism. The key to its success is maintaining a low, steady-state concentration of molecular bromine (Br₂), which is generated in situ. This minimizes competitive ionic addition reactions across any potential double bonds.[1][4]

  • Initiation : The radical initiator (e.g., AIBN) decomposes upon heating to generate initial radicals. These radicals react with trace amounts of HBr present or the solvent to start the chain. A key step is the reaction of HBr with NBS to generate a low concentration of Br₂. The Br₂ is then homolytically cleaved by heat or light to form two bromine radicals (Br•).

  • Propagation :

    • A bromine radical abstracts the hydrogen atom from the C5 position of 1,3-dimethyl-1H-1,2,4-triazole. This is the most favorable position for radical formation on the ring. This step forms hydrogen bromide (HBr) and a 1,3-dimethyl-1H-1,2,4-triazol-5-yl radical.

    • The newly formed HBr reacts with NBS to regenerate a molecule of Br₂.

    • The triazolyl radical reacts with a molecule of Br₂ to form the final product, this compound, and a new bromine radical, which continues the chain reaction.

  • Termination : The chain reaction is terminated by the combination of any two radical species.

Data Presentation: Wohl-Ziegler Bromination Parameters
ParameterConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a constant, low concentration of Br₂ to favor radical substitution over ionic addition.[2]
Radical Initiator AIBN or Benzoyl PeroxideInitiates the radical chain reaction upon thermal decomposition.
Solvent Carbon Tetrachloride (CCl₄) or AcetonitrileInert solvent that does not react with NBS. CCl₄ is traditional but less favored due to toxicity.[1]
Temperature RefluxProvides the necessary energy for initiator decomposition and propagation of the radical chain.
Stoichiometry ~1.1 eq of NBSA slight excess of NBS ensures complete consumption of the starting material.
Experimental Protocol: Bromination of 1,3-Dimethyl-1H-1,2,4-triazole
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dimethyl-1H-1,2,4-triazole (1.0 eq) in carbon tetrachloride (or acetonitrile).

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

  • Heat the reaction mixture to reflux. The initiation of the reaction is often indicated by an increase in the rate of reflux.

  • Continue heating under reflux for 2-4 hours. The progress of the reaction can be monitored by observing the solid succinimide (a byproduct) floating to the surface, as it is less dense than CCl₄.[2]

  • After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the solid succinimide.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Part 3: Alternative Synthetic Considerations

While the described two-step pathway is robust, it is valuable for the research scientist to consider alternative approaches and their inherent challenges.

  • Direct Methylation of 5-Bromo-1H-1,2,4-triazole : One could envision starting with commercially available 5-bromo-1H-1,2,4-triazole and performing a double methylation. However, controlling the regioselectivity of this reaction is notoriously difficult. Alkylation can occur at the N1, N2, and N4 positions, leading to a complex mixture of isomers that are challenging to separate, resulting in low yields of the desired 1,3-dimethyl product.

  • Sandmeyer Reaction Approach : A Sandmeyer reaction could theoretically be employed if the precursor, 5-amino-1,3-dimethyl-1H-1,2,4-triazole, is readily accessible. This would involve diazotization of the amino group followed by displacement with a bromide salt, typically using a copper(I) bromide catalyst. While a powerful transformation, the multi-step synthesis of the required amino-triazole precursor makes this route less direct than the halogenation pathway.

Visualization of Synthetic Pathways

Overall Synthesis Scheme

Synthesis_Pathway cluster_precursor Part 1: Precursor Synthesis cluster_bromination Part 2: Bromination N-methylacetimidic acid methyl ester N-methylacetimidic acid methyl ester Precursor 1,3-Dimethyl-1H-1,2,4-triazole N-methylacetimidic acid methyl ester->Precursor Cyclocondensation Methylhydrazine Methylhydrazine Methylhydrazine->Precursor Final_Product This compound Precursor->Final_Product Wohl-Ziegler Bromination NBS N-Bromosuccinimide NBS->Final_Product AIBN AIBN (Initiator) AIBN->Final_Product

Caption: Overall synthetic pathway to the target compound.

Wohl-Ziegler Bromination Mechanism

Wohl_Ziegler cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN Initiator_Radical 2R• + N₂ AIBN->Initiator_Radical Δ NBS_HBr NBS + HBr Br2 Br₂ + Succinimide NBS_HBr->Br2 Br_Radical 2 Br• Br2->Br_Radical Δ or hν Triazole 1,3-Dimethyl-1H-1,2,4-triazole Br_Radical->Triazole Triazolyl_Radical Triazolyl Radical Triazole->Triazolyl_Radical + Br•, - HBr Triazolyl_Radical->NBS_HBr Generates HBr Product 5-Bromo-1,3-dimethyl- 1H-1,2,4-triazole Triazolyl_Radical->Product + Br₂ Triazolyl_Radical->Product Product->Br_Radical - Br•

Caption: Free-radical mechanism of the Wohl-Ziegler bromination.

Conclusion

The synthesis of this compound is most reliably and regioselectively achieved through a two-stage process. The initial formation of the 1,3-dimethyl-1H-1,2,4-triazole core via cyclocondensation of appropriate acyclic precursors circumvents the regioselectivity issues associated with direct alkylation of the triazole ring. Subsequent bromination at the C5 position is efficiently accomplished using the Wohl-Ziegler reaction with N-bromosuccinimide and a radical initiator. This pathway offers high yields and excellent control over the molecular architecture, providing a dependable route for researchers and drug development professionals to access this valuable synthetic intermediate.

References

  • Organic Chemistry Portal. Wohl-Ziegler Reaction. [Link]

  • Wikipedia. Wohl–Ziegler reaction. [Link]

  • Grokipedia. Wohl–Ziegler bromination. [Link]

  • Fiveable. Wohl-Ziegler Reaction Definition. [Link]

  • Chem-Station. Wohl-Ziegler Bromination. [Link]

  • Castanedo, G. M., et al. (2011). A General, One-Pot, Three-Component Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Org. Lett., 13(20), 5624–5627. [Link]

  • Shackelford, S. A., et al. (2008). Practical Methylation Procedure for (1H)-1,2,4-Triazole. Synthetic Communications, 38(5), 738-745. [Link]

  • Masterson, D. S., et al. (2002). Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. J. Org. Chem., 67(26), 9340-5. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole. Aimed at professionals in chemical research and drug development, this document synthesizes theoretical predictions, established principles of NMR spectroscopy, and data from analogous structures to offer a comprehensive understanding of the spectral features of this compound. We will delve into the structural basis for the predicted chemical shifts, multiplicities, and integration values. Furthermore, a detailed, best-practice protocol for the acquisition of a high-quality ¹H NMR spectrum is provided, alongside a discussion on the critical aspects of spectral interpretation. This guide is intended to serve as a valuable resource for the characterization and quality control of this compound and related heterocyclic compounds.

Introduction

This compound is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. The 1,2,4-triazole core is a well-known pharmacophore found in a variety of therapeutic agents, exhibiting a broad range of biological activities. The introduction of a bromine atom and two methyl groups to the triazole ring significantly influences its electronic properties and steric configuration, making it a versatile building block for the synthesis of more complex molecules.

Accurate structural elucidation is paramount in the development of new chemical entities. ¹H NMR spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules in solution. It provides valuable information about the chemical environment, connectivity, and relative number of protons in a molecule. This guide will focus on the ¹H NMR spectrum of this compound, offering a detailed theoretical prediction and a practical framework for its experimental acquisition and interpretation.

Structural Analysis and Predicted ¹H NMR Spectrum

The chemical structure of this compound is key to understanding its ¹H NMR spectrum. The molecule consists of a five-membered 1,2,4-triazole ring substituted with a bromine atom at the C5 position, a methyl group at the N1 position, and another methyl group at the C3 position.

Chemical Structure of this compound

Figure 1: Chemical Structure of this compound.

Based on this structure, the ¹H NMR spectrum is predicted to be relatively simple, as there are no protons directly attached to the triazole ring. The only proton signals will arise from the two methyl groups.

Predicted Spectral Parameters:
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.8 - 4.2Singlet3HN1-CH₃The N-methyl group is attached to a nitrogen atom within the aromatic triazole ring. Nitrogen is an electronegative atom, which deshields the attached methyl protons, causing them to resonate at a lower field (higher ppm value) compared to a typical alkyl methyl group.
~ 2.4 - 2.9Singlet3HC3-CH₃The C-methyl group is attached to a carbon atom of the aromatic triazole ring. While still influenced by the ring's electron-withdrawing nature, it is generally less deshielded than the N-methyl group. The bromine atom at C5 will have a minor deshielding effect.

Causality behind the Predictions:

  • Chemical Shift: The chemical shift (δ) is influenced by the local electronic environment of the protons. Electronegative atoms and aromatic rings tend to "deshield" nearby protons, meaning they reduce the electron density around them. This causes the protons to experience a stronger effective magnetic field and resonate at a higher frequency (downfield, higher ppm). In this compound, both methyl groups are attached to the electron-deficient triazole ring, leading to their downfield chemical shifts compared to aliphatic methyl groups (which typically appear around 0.9-1.0 ppm). The methyl group attached to the more electronegative nitrogen atom (N1-CH₃) is expected to be more deshielded and thus appear at a higher ppm value than the methyl group attached to the carbon atom (C3-CH₃).

  • Multiplicity: The multiplicity of a signal (e.g., singlet, doublet, triplet) is determined by the number of adjacent protons, according to the n+1 rule. Since there are no protons on the adjacent atoms to either of the methyl groups, they do not experience spin-spin coupling. Therefore, both methyl group signals are predicted to be singlets.

  • Integration: The integration value of a signal is proportional to the number of protons giving rise to that signal. Each methyl group contains three equivalent protons, so the integration value for each singlet will be 3H.

The logical relationship between the compound's structure and its predicted spectral features is illustrated in the following diagram:

G cluster_structure Molecular Structure cluster_spectrum Predicted ¹H NMR Spectrum Structure This compound N1_CH3 N1-Methyl Group Structure->N1_CH3 C3_CH3 C3-Methyl Group Structure->C3_CH3 Signal1 Singlet ~3.8-4.2 ppm Integration: 3H N1_CH3->Signal1 Deshielded by N and aromatic ring Signal2 Singlet ~2.4-2.9 ppm Integration: 3H C3_CH3->Signal2 Deshielded by aromatic ring

Diagram 1: Relationship between molecular structure and predicted ¹H NMR signals.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, a standardized and carefully executed experimental procedure is essential. The following protocol is a self-validating system designed to ensure accuracy and reproducibility.

Step-by-Step Methodology:
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with different solubility, other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.

    • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is required.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to achieve a high level of homogeneity. This is done by optimizing the currents in the shimming coils to produce sharp, symmetrical peaks. A well-shimmed magnet is critical for resolving closely spaced signals and observing fine coupling patterns.

  • Spectrum Acquisition:

    • Set the appropriate acquisition parameters. For a standard ¹H NMR experiment, typical parameters on a 400 MHz spectrometer would be:

      • Pulse Angle: 30-45 degrees (a smaller pulse angle allows for a shorter relaxation delay).

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration. More scans can be used to improve the signal-to-noise ratio for very dilute samples.

      • Spectral Width: A sweep width of -2 to 12 ppm is generally adequate for most organic molecules.

    • Initiate the data acquisition.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into a frequency-domain spectrum.

    • Phase the spectrum to ensure that all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Perform baseline correction to obtain a flat baseline across the spectrum.

The following diagram illustrates the experimental workflow for acquiring the ¹H NMR spectrum:

G SamplePrep 1. Sample Preparation (5-10 mg in 0.6-0.7 mL CDCl₃ with TMS) InstrumentSetup 2. Instrument Setup (Locking and Shimming) SamplePrep->InstrumentSetup Acquisition 3. Spectrum Acquisition (Set Parameters, Run Experiment) InstrumentSetup->Acquisition Processing 4. Data Processing (FT, Phasing, Calibration, Integration) Acquisition->Processing Result Final ¹H NMR Spectrum Processing->Result

Diagram 2: Experimental workflow for ¹H NMR spectroscopy.

Conclusion

This technical guide has provided a comprehensive theoretical framework for understanding the ¹H NMR spectrum of this compound. The predicted spectrum, characterized by two distinct singlets for the N-methyl and C-methyl groups, is a direct consequence of the molecule's unique electronic and structural features. By following the detailed experimental protocol, researchers can reliably acquire high-quality spectra for this compound, enabling its unambiguous identification and characterization. This guide serves as a foundational resource for scientists and professionals working with this and structurally related heterocyclic compounds, facilitating their research and development endeavors.

References

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

synthesis of 1,3-dimethyl-1H-1,2,4-triazole precursor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Precursors for 1,3-Dimethyl-1H-1,2,4-triazole

Authored by a Senior Application Scientist

Abstract

1,3-Dimethyl-1H-1,2,4-triazolium salts are a class of ionic liquids and N-heterocyclic carbene (NHC) precursors with escalating importance in catalysis, organic synthesis, and materials science. The utility of these compounds is predicated on the efficient and scalable synthesis of their primary chemical antecedent: 1-methyl-1H-1,2,4-triazole . This guide provides a comprehensive technical overview of the principal synthetic strategies for producing this key precursor. We will dissect two primary pathways: the direct, regioselective alkylation of the parent 1H-1,2,4-triazole heterocycle and the de novo construction of the triazole ring from N-methylated acyclic precursors. This document is intended for researchers, chemists, and process development professionals, offering not only step-by-step protocols but also the underlying chemical principles that govern these transformations, ensuring both reproducibility and opportunities for further innovation.

Introduction: The Strategic Importance of 1,3-Dimethyl-1H-1,2,4-triazolium Salts

The 1,3-dimethyl-1H-1,2,4-triazolium cation is the core structure for a versatile class of compounds. When paired with various anions, it forms ionic liquids (ILs) with tunable properties. Furthermore, deprotonation at the C5 position yields a highly reactive N-heterocyclic carbene (NHC), a powerful tool in modern organometallic catalysis. The synthesis of the target triazolium salt is almost universally achieved via the quaternization of 1-methyl-1H-1,2,4-triazole. Therefore, mastery over the synthesis of this precursor is the critical gateway to accessing this entire class of valuable molecules.

This guide focuses on the synthesis of this pivotal precursor, exploring the chemical logic, practical challenges, and field-proven methodologies for its preparation.

Retrosynthetic Analysis: Identifying the Core Precursor

A logical deconstruction of the target 1,3-dimethyl-1H-1,2,4-triazolium salt reveals the most direct synthetic path. The second methyl group (at the N4 position in the final salt, which is derived from the N3 atom of the precursor) is introduced in a final quaternization step. This identifies 1-methyl-1H-1,2,4-triazole as the immediate and most crucial precursor.

G target 1,3-Dimethyl-1H-1,2,4-triazolium Salt precursor1 1-Methyl-1H-1,2,4-triazole target->precursor1 Quaternization (e.g., MeI) precursor2 1H-1,2,4-Triazole precursor1->precursor2 Route A: Direct Methylation precursor3 Methylhydrazine precursor1->precursor3 Route B: Ring Formation start1 Formamide + Hydrazine precursor2->start1 Ring Synthesis start2 Acyl Source + Methylhydrazine precursor3->start2 Ring Synthesis

Caption: Retrosynthetic analysis of 1,3-dimethyl-1H-1,2,4-triazolium salt.

Synthetic Strategy A: Direct N-Alkylation of 1H-1,2,4-Triazole

The most straightforward approach to 1-methyl-1H-1,2,4-triazole is the direct methylation of the commercially available parent heterocycle, 1H-1,2,4-triazole. The primary challenge in this strategy is controlling the regioselectivity of the alkylation. The triazole anion is an ambident nucleophile, with methylation possible at either the N1 or N4 positions.

The Principle of Regiocontrol

Alkylation of 1H-1,2,4-triazole can yield a mixture of 1-methyl-1H-1,2,4-triazole and 4-methyl-1H-1,2,4-triazole.[1] The ratio of these isomers is highly dependent on the reaction conditions, including the base, solvent, and methylating agent. Generally, forming the triazole salt with a strong base in a polar, protic solvent, followed by reaction with an alkyl halide, favors N1 alkylation.[2][3] This is because the N1 position is sterically more accessible and often thermodynamically favored.

Comparative Analysis of Methylation Protocols

The choice of base and solvent system is critical for maximizing the yield of the desired N1-isomer.

BaseMethylating AgentSolventTypical N1:N4 RatioYield of N1-IsomerReference
Sodium MethoxideIodomethane (MeI)Methanol>95:5~63%[2][3]
Potassium CarbonateAlkyl HalideIonic LiquidHigh (not specified)Excellent (88%)[4]
DBUAlkyl HalideVariousHighHigh[3]
Experimental Protocol: N1-Methylation via the Sodium Salt

This protocol is a robust and scalable method that provides high regioselectivity for the desired 1-methyl isomer by pre-forming the sodium salt.[2]

Workflow Diagram:

G cluster_0 Protocol: N1-Methylation of 1H-1,2,4-Triazole A 1. Dissolve NaOMe in Methanol B 2. Add 1H-1,2,4-Triazole (Formation of Sodium Salt) A->B C 3. Add Iodomethane (MeI) (Alkylation) B->C D 4. Reflux Reaction C->D E 5. Quench & Work-up (Continuous Extraction) D->E F 6. Purify (Distillation) E->F

Caption: Workflow for the regioselective N1-methylation of 1H-1,2,4-triazole.

Step-by-Step Procedure:

  • Salt Formation: To a solution of sodium methoxide (1.1 eq) in anhydrous methanol, add 1H-1,2,4-triazole (1.0 eq) portion-wise. Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium salt.

  • Alkylation: Cool the resulting suspension in an ice bath and add iodomethane (1.05 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. The resulting residue contains the product, unreacted starting material, and sodium iodide. Due to the high water solubility of both the starting material and the product, a continuous liquid-liquid extraction with chloroform or dichloromethane is highly recommended for efficient isolation.[2]

  • Purification: The crude product obtained after solvent evaporation is purified by fractional distillation under reduced pressure to yield pure 1-methyl-1H-1,2,4-triazole.

Synthetic Strategy B: De Novo Ring Synthesis

An alternative to direct methylation is to construct the triazole ring using a building block that already contains the N-methyl group. This approach circumvents the issue of regioselectivity entirely. The key precursor for this strategy is methylhydrazine .

Pellizzari-Type Reaction with Methylated Precursors

The classical Pellizzari reaction involves the condensation of an amide and an acyl hydrazide.[5] A modified approach can be envisioned where N-methylformamide reacts with an acyl hydrazide, or where formamide reacts with an N-acyl-N'-methylhydrazine. A more direct and modern approach involves the reaction of methylhydrazine with a formamide equivalent.

Experimental Protocol: Synthesis from Methylhydrazine

This method builds the 1-methyl-1,2,4-triazole ring directly, ensuring the methyl group is positioned at N1. A common C1 source for this cyclization is dimethylformamide dimethyl acetal (DMF-DMA).[6]

Reaction Scheme:

Caption: Direct synthesis of 1-methyl-1H-1,2,4-triazole via ring formation.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methylhydrazine sulfate (1.0 eq) in a 1:1 mixture of acetic acid and tetrahydrofuran (THF).

  • Reagent Addition: Add dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq) to the solution.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 12-18 hours, or until TLC/GC-MS analysis indicates the consumption of the limiting reagent.

  • Work-up: Cool the mixture to room temperature and neutralize the acetic acid by carefully adding a saturated solution of sodium bicarbonate.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or distillation.

Synthesis of Foundational Starting Materials

The accessibility of the above routes depends on the availability of their respective starting materials.

Preparation of 1H-1,2,4-Triazole

The parent heterocycle is most commonly and economically synthesized by the reaction of formamide and hydrazine.[7][8]

  • Reaction: Hydrazine hydrate is added slowly to a preheated excess of formamide (molar ratio of at least 1:2.5, formamide:hydrazine) at 160-180 °C.[8]

  • Mechanism: The reaction proceeds through the formation of formylhydrazine and then N,N'-diformylhydrazine, which cyclizes with the elimination of water and ammonia to yield the triazole ring.

  • Yield: This method provides high in-situ yields, often exceeding 95%.[8] The product is typically isolated by vacuum distillation of the excess formamide.

Preparation of Methylhydrazine Sulfate

Methylhydrazine is a volatile and toxic liquid. It is often handled and stored as its more stable salt, methylhydrazine sulfate. A classic, reliable preparation is the Thiele method.[9]

  • Benzalazine Formation: Hydrazine sulfate is reacted with benzaldehyde in the presence of ammonia to form benzalazine.

  • Methylation: The isolated benzalazine is then methylated with dimethyl sulfate in benzene.

  • Hydrolysis: The resulting addition product is hydrolyzed with water, and the liberated benzaldehyde is removed by steam distillation. The methylhydrazine remains in the aqueous solution as its sulfate salt, which can be crystallized upon concentration.

Conclusion

The synthesis of 1-methyl-1H-1,2,4-triazole, the key precursor to 1,3-dimethyl-1H-1,2,4-triazolium salts, can be approached via two robust strategies. Direct N-alkylation (Strategy A) is often preferred for its operational simplicity when starting from the commercially available 1H-1,2,4-triazole, though careful control of reaction conditions is paramount to ensure high regioselectivity for the desired N1 isomer. De novo ring synthesis (Strategy B) , utilizing methylhydrazine, offers an elegant solution that completely bypasses the issue of regioselectivity, providing a direct route to the target precursor. The choice between these methods will depend on starting material availability, scalability requirements, and the specific capabilities of the laboratory. Both pathways, supported by the foundational syntheses of their own precursors, provide a reliable and versatile platform for accessing the valuable class of 1,3-dimethyl-1H-1,2,4-triazolium compounds.

References

  • Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(5), 1184–1187. [Link]

  • Gundugola, A. S., et al. (2022). Chemistry of 1,2,4-Triazoles in Current Science. International Journal of Scientific Research in Engineering and Management, 6(1). [Link]

  • Kaur, R., et al. (2014). A review on methods of synthesis of 1,2,4-triazole derivatives. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 245-252. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. [Link]

  • Atkinson, M. R., & Polya, J. B. (1954). Triazoles. Part IX. The Einhorn-Brunner Reaction and its Modifications. Journal of the Chemical Society, 3319-3323.
  • Voitkevich, M. F., et al. (2007). A Practical Methylation Procedure for (1H)-1,2,4-Triazole. Defense Technical Information Center. [Link]

  • Voitkevich, M. F., et al. (2007). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Synthetic Communications, 37(11), 1765-1774. [Link]

  • Kumar, V., & Kaur, K. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. [Link]

  • Zhang, H., et al. (2022). Two-stage one-pot synthetic strategy for the key triazone-triazole intermediate of ensitrelvir (S-217622), an oral clinical candidate for treating COVID-19. ResearchGate. [Link]

  • Wiley, R. H., & Smith, N. R. (1963). 1,2,4-Triazole. Organic Syntheses, Coll. Vol. 4, p.731.
  • Thiele, J. (1910). Hydrazine, methyl-, sulfate. Organic Syntheses Procedure. [Link]

  • Ainsworth, C. (1957). The Preparation and Reactions of 1,2,4-Triazole. Journal of the American Chemical Society, 79(20), 5574-5576.
  • Grundmann, C., & Rätz, R. (1956). Triazoles. I. A New Synthesis of 1,2,4-Triazoles. The Journal of Organic Chemistry, 21(9), 1037-1038.
  • US Patent 4,005,102A. (1977). Direct synthesis of 1,2,4-triazole. Scribd. [Link]

  • Canadian Patent CA1157869A. (1983). Process for producing 1h-1,2,4-triazole.

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Electrophilic Bromination of 1,3-Dimethyl-1H-1,2,4-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the electrophilic bromination of 1,3-dimethyl-1H-1,2,4-triazole, a key reaction in the synthesis of valuable pharmaceutical intermediates. The 1,2,4-triazole scaffold is a "privileged structure" in medicinal chemistry, integral to numerous therapeutic agents.[1][2][3] Halogenated derivatives, in particular, serve as versatile building blocks for further molecular elaboration. This document details the underlying reaction mechanism, explores the regioselectivity of the bromination, and presents a comprehensive, field-proven experimental protocol. It is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this important transformation.

Introduction: The Significance of Brominated 1,2,4-Triazoles

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring that is a cornerstone of many clinically significant drugs, including antifungal agents like fluconazole and anticancer therapies such as letrozole and anastrozole.[2][4] The metabolic stability and hydrogen bonding capabilities of the triazole ring contribute to favorable pharmacokinetic profiles.[2]

The introduction of a bromine atom onto the triazole core, specifically at the C5 position, creates a valuable synthetic handle. The C-Br bond can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures.[1] The target molecule of this guide, 5-bromo-1,3-dimethyl-1H-1,2,4-triazole, is a key intermediate in the synthesis of more complex pharmaceutical agents. The methyl groups at the N1 and N3 positions lock the tautomeric form, simplifying its reactivity and making it a predictable component in multi-step syntheses.[1]

Reaction Mechanism and Regioselectivity

The electrophilic bromination of 1,3-dimethyl-1H-1,2,4-triazole proceeds via a classic electrophilic aromatic substitution mechanism. The triazole ring, while aromatic, is an electron-deficient system due to the presence of three electronegative nitrogen atoms. However, the methyl groups at N1 and N3 are electron-donating, which helps to activate the ring towards electrophilic attack.

The key considerations for this reaction are the choice of brominating agent and the resulting regioselectivity.

Choice of Brominating Agent

While molecular bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often the reagent of choice for the bromination of heterocyclic compounds.[5] NBS is a convenient and safer source of electrophilic bromine and is effective for introducing bromine at the C5 position of 1-aryl-1H-triazoles.[1] The reaction can be initiated by radical initiators or proceed via an ionic pathway, depending on the reaction conditions.[5][6] For the bromination of the electron-deficient triazole ring, an ionic mechanism is more likely.

Regioselectivity: Preferential Bromination at the C5 Position

The electrophilic bromination of 1,3-dimethyl-1H-1,2,4-triazole occurs selectively at the C5 position. This regioselectivity can be rationalized by examining the resonance structures of the sigma complex (Wheland intermediate) formed upon electrophilic attack at C5. The positive charge in the intermediate can be delocalized over the nitrogen atoms, leading to a more stable intermediate compared to attack at other positions.

The presence of the two methyl groups on the nitrogen atoms directs the electrophilic attack to the sole available carbon atom on the ring, C5.

Mechanistic Pathway

The proposed mechanism for the electrophilic bromination using NBS is as follows:

  • Generation of the Electrophile: In the presence of an acid catalyst (often adventitious HBr or a deliberately added acid), the carbonyl oxygen of NBS is protonated, making the bromine atom more electrophilic.

  • Nucleophilic Attack: The π-electron system of the 1,3-dimethyl-1H-1,2,4-triazole ring attacks the electrophilic bromine of the activated NBS.

  • Formation of the Sigma Complex: A resonance-stabilized cationic intermediate, the sigma complex, is formed.

  • Deprotonation and Aromatization: A base (e.g., the succinimide anion) removes the proton from the C5 carbon, restoring the aromaticity of the triazole ring and yielding the final product, this compound.

Electrophilic Bromination Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2 & 3: Nucleophilic Attack & Sigma Complex Formation cluster_2 Step 4: Deprotonation & Product Formation NBS N-Bromosuccinimide (NBS) Activated_NBS Activated NBS (Protonated) NBS->Activated_NBS  + H+ H+ H+ Triazole 1,3-Dimethyl-1H- 1,2,4-triazole Sigma_Complex Sigma Complex (Resonance Stabilized) Triazole->Sigma_Complex  + Activated NBS Product 5-Bromo-1,3-dimethyl- 1H-1,2,4-triazole Sigma_Complex->Product  - H+ Succinimide Succinimide

Caption: Proposed mechanism for the electrophilic bromination of 1,3-dimethyl-1H-1,2,4-triazole.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )SupplierPurity
1,3-Dimethyl-1H-1,2,4-triazoleC₄H₇N₃97.12Commercially Available≥98%
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Commercially Available≥98%
Acetonitrile (CH₃CN)C₂H₃N41.05Commercially AvailableAnhydrous
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93Commercially AvailableACS Grade
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01In-house preparation-
Saturated Sodium Thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.11In-house preparation-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Commercially Available-
Step-by-Step Procedure

Experimental_Workflow A 1. Dissolve 1,3-dimethyl-1H-1,2,4-triazole in acetonitrile. B 2. Add N-bromosuccinimide (NBS) portion-wise at 0 °C. A->B C 3. Stir the reaction mixture at room temperature. B->C D 4. Monitor reaction progress by TLC or LC-MS. C->D E 5. Quench the reaction with saturated NaHCO₃ solution. D->E F 6. Extract the product with dichloromethane. E->F G 7. Wash the organic layer with saturated Na₂S₂O₃ and brine. F->G H 8. Dry the organic layer over anhydrous MgSO₄. G->H I 9. Concentrate the solution under reduced pressure. H->I J 10. Purify the crude product by column chromatography. I->J

Caption: A streamlined workflow for the synthesis of this compound.

  • Reaction Setup: To a solution of 1,3-dimethyl-1H-1,2,4-triazole (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of triazole) in a round-bottom flask equipped with a magnetic stirrer, add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted bromine, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization

The structure of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets corresponding to the two methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the two methyl carbons and the two triazole ring carbons.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the product, with the characteristic isotopic pattern for a bromine-containing compound.

Safety Precautions

  • N-Bromosuccinimide is a lachrymator and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

  • Dichloromethane and acetonitrile are volatile and toxic organic solvents. All manipulations should be performed in a fume hood.

  • The reaction should be quenched carefully, as the addition of aqueous solutions to the reaction mixture may be exothermic.

Conclusion

The electrophilic bromination of 1,3-dimethyl-1H-1,2,4-triazole is a reliable and efficient method for the synthesis of the versatile building block, this compound. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are crucial for achieving high yields and purity. This guide provides the necessary theoretical background and practical insights for researchers to successfully perform this important transformation in their synthetic endeavors.

References

  • Arkat USA. Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Available from: [Link].

  • PubMed. Safe and easy route for the synthesis of 1,3-dimethyl-1,2,3-triazolium salt and investigation of its anticancer activities. Available from: [Link].

  • Wikipedia. N-Bromosuccinimide. Available from: [Link].

  • ResearchGate. Synthesis of the 1,3,-dimethyl-1,2,3-triazolium salts. Available from: [Link].

  • MDPI. The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. Available from: [Link].

  • ResearchGate. (PDF) Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Available from: [Link].

  • PubMed Central. An insight on medicinal attributes of 1,2,4-triazoles. Available from: [Link].

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link].

  • Redalyc. N-Bromosuccinimide Catalyzed Three Component One-Pot Efficient Synthesis of 2,4,5-Triaryl-1H-imidazoles from Aldehyde, A. Available from: [Link].

  • National Institutes of Health. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Available from: [Link].

  • ProLékaře.cz. Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Available from: [Link].

Sources

Introduction: The Strategic Value of a Structurally Defined Triazole Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry and materials science, recognized as a "privileged scaffold" for its remarkable versatility and presence in numerous therapeutic agents.[1] These five-membered heterocycles exhibit a unique combination of stability, hydrogen bonding capability, and dipole character, making them highly effective pharmacophores for engaging with biological targets.[1]

This guide focuses on a specific, strategically designed derivative: This compound . The introduction of methyl groups at the N1 and N3 positions is a critical design choice; it locks the molecule into a single, predictable tautomeric form.[1] This structural rigidity eliminates the complexities of tautomeric equilibria that can plague unsubstituted triazoles, thereby simplifying its reactivity and making it a reliable component in multi-step synthetic campaigns.[1] The C5-bromo substituent serves as a versatile synthetic handle, poised for a variety of cross-coupling reactions or nucleophilic substitutions, making this compound a valuable intermediate for constructing diverse molecular libraries.[1]

This document provides a comprehensive overview of the essential characterization data and analytical methodologies required to confirm the identity, purity, and structural integrity of this compound, tailored for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is the first step in any rigorous scientific investigation. The key identifiers and computed properties for this compound are summarized below.

Table 1: Physicochemical and Identification Properties

Property Value Source(s)
CAS Number 56616-96-7 [1][2]
Molecular Formula C₄H₆BrN₃ [2][3]
Molecular Weight 176.01 g/mol [1]
Monoisotopic Mass 174.9745 Da [3]
InChI Key FHPZKFCCOUUHEQ-UHFFFAOYSA-N [1]
Physical Form Solid

| Ionization Energy | 9.4 eV |[2] |

Caption: Molecular structure of this compound.

Core Synthesis Strategy

The primary route to this compound involves the direct halogenation of its immediate precursor, 1,3-dimethyl-1H-1,2,4-triazole.[1] The C5 position of the 1,2,4-triazole ring is susceptible to substitution, and this transformation is typically achieved with high efficiency.[1]

Synthetic Workflow: Bromination of 1,3-dimethyl-1H-1,2,4-triazole

SynthesisWorkflow start 1,3-Dimethyl-1H- 1,2,4-triazole reaction Bromination Reaction start->reaction reagent Brominating Agent (e.g., NBS) reagent->reaction conditions Solvent (e.g., CCl₄) Initiator (optional) conditions->reaction product 5-Bromo-1,3-dimethyl- 1H-1,2,4-triazole reaction->product

Caption: General workflow for the synthesis of the title compound.

Mechanistic Considerations

The bromination mechanism is highly dependent on the reaction conditions.[1]

  • Free-Radical Halogenation : In the presence of a radical initiator like benzoyl peroxide and a non-polar solvent, the reaction likely proceeds via a free-radical chain reaction. A bromine radical abstracts the hydrogen from the C5 position, followed by reaction of the resulting triazolyl radical with the bromine source (e.g., N-bromosuccinimide, NBS).[1]

  • Electrophilic Aromatic Substitution : While the 1,2,4-triazole ring is generally electron-deficient, the C5 position can undergo electrophilic substitution. This pathway may be favored under different conditions, though the free-radical route is commonly cited for similar substrates.[1]

Spectroscopic and Analytical Characterization

Rigorous spectroscopic analysis is essential to confirm the structure and purity of the final compound. The following sections detail the principles, protocols, and expected results for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments provides a complete structural picture.

Expertise & Causality: The molecule's asymmetry means the two methyl groups (N1-CH₃ and C3-CH₃) are chemically non-equivalent and will produce distinct signals in both ¹H and ¹³C NMR spectra. The bromine atom will significantly influence the chemical shift of the C5 carbon to which it is attached. Two-dimensional experiments like HMBC are not merely confirmatory; they are essential for definitively linking specific protons to specific carbons, which is the gold standard for structural assignment.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR (HMBC): Acquire a Heteronuclear Multiple Bond Correlation spectrum to observe 2- and 3-bond correlations between protons and carbons. This is crucial for assigning the quaternary carbons (C3 and C5) and confirming the connectivity of the methyl groups.

While experimental spectra are not widely published, theoretical predictions and data from analogous structures provide a strong indication of the expected chemical shifts.[1]

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts

Atom Spectrum Predicted Chemical Shift (ppm) Rationale
C5 ¹³C ~140-150 Quaternary carbon directly attached to electronegative bromine; significantly deshielded.
C3 ¹³C Not specified, but expected downfield Quaternary carbon in a heterocyclic ring, attached to two nitrogen atoms.
N1-CH₃ ¹³C ~35-45 Carbon of a methyl group attached to a nitrogen atom.
C3-CH₃ ¹³C ~10-20 Carbon of a methyl group attached to a carbon atom.
N1-CH₃ ¹H Not specified, likely ~3.5-4.0 Protons of a methyl group attached to a ring nitrogen.

| C3-CH₃ | ¹H | Not specified, likely ~2.0-2.5 | Protons of a methyl group attached to a ring carbon. |

The HMBC experiment provides the definitive structural proof by showing correlations between protons and carbons separated by 2 or 3 bonds.

Sources

An In-depth Technical Guide to the Solubility of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the entire lifecycle of a chemical entity, from synthesis and purification to formulation and biological activity. This guide provides a comprehensive technical overview of the solubility characteristics of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the scarcity of published empirical data for this specific molecule, this document integrates a theoretical analysis based on its structural features with established methodologies for experimental solubility determination. We present a predictive solubility profile across a range of common organic solvents, a detailed, field-proven protocol for the Saturation Shake-Flask method, and an analysis of the structural factors governing its solubility. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to approach and determine the solubility of novel triazole derivatives.

Part 1: Physicochemical Characterization and Predicted Solubility Profile

Molecular Structure and Inherent Properties

This compound (CAS No: 56616-96-7) is a five-membered heterocyclic compound.[1] Its structure is characterized by:

  • A 1,2,4-triazole core : This aromatic ring contains three nitrogen atoms, contributing to its polarity and ability to act as a hydrogen bond acceptor.[2] The triazole nucleus is known for its stability and is a "privileged scaffold" in medicinal chemistry.[3]

  • Two N-methyl groups : The nitrogen atoms at positions 1 and 3 are methylated. This "locks" the molecule into a single tautomeric form, preventing the tautomerism often seen in unsubstituted triazoles.[3][4] Crucially, this modification removes any N-H groups, meaning the molecule cannot act as a hydrogen bond donor.

  • A C5-bromo substituent : The bromine atom at the 5-position is a key reactive site.[3] It increases the molecular weight (174.04 g/mol ) and introduces a degree of lipophilicity.[5]

A predicted LogP (octanol-water partition coefficient) value for this compound is approximately 1.4, suggesting a moderate level of lipophilicity.[5] This value, combined with the polar triazole core, indicates that the compound will exhibit a nuanced solubility profile, differing significantly from its unsubstituted parent triazoles.[6][7]

Theoretical Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents. The presence of the polar triazole ring and the nonpolar methyl and bromo substituents suggests it will be most soluble in solvents of intermediate polarity.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)High These solvents possess large dipole moments and can effectively solvate the polar triazole core. The lack of hydrogen bond donating character in the solute is not a hindrance. DMSO, in particular, is often an excellent solvent for substituted triazoles.[8]
Polar Protic Methanol, Ethanol, 1-Propanol, 1,2-PropanediolModerate to High Alcohols can interact with the nitrogen lone pairs of the triazole ring via hydrogen bonding. The parent compound, 1H-1,2,4-triazole, is soluble in water and ethanol.[7][9] While the methyl and bromo groups will reduce aqueous solubility, good solubility in alcohols is still expected. Solubility in diols like 1,2-propanediol is predicted to be particularly high.[10]
Chlorinated Dichloromethane (DCM), ChloroformModerate These solvents have sufficient polarity to interact with the triazole ring but can also favorably solvate the more lipophilic portions of the molecule. Alprazolam, a complex triazole derivative, is slightly soluble in chloroform.[11]
Ethers & Esters Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Methyl AcetateLow to Moderate These solvents are less polar than alcohols and chlorinated solvents. While some dissolution is expected, they are unlikely to be optimal solvents for achieving high concentrations. The solubility of 1H-1,2,4-triazole in acetate esters is generally lower than in alcohols.[10]
Nonpolar Aromatic Toluene, BenzeneLow The significant polarity of the triazole core will limit solubility in these nonpolar solvents.
Nonpolar Aliphatic Hexanes, HeptaneVery Low / Insoluble The large mismatch in polarity between the solute and these aliphatic hydrocarbon solvents will result in minimal solubility.

Part 2: Experimental Determination of Equilibrium Solubility

For novel compounds, theoretical predictions must be confirmed by empirical measurement. The Saturation Shake-Flask Method is the gold-standard technique for determining equilibrium solubility and is recommended by the OECD and USP.[12][13][14] It is a robust method for generating thermodynamically valid solubility data.[15]

Causality Behind the Shake-Flask Protocol

The core principle is to create a saturated solution by agitating an excess of the solid compound in the chosen solvent for a sufficient time to reach equilibrium.[16] The subsequent steps are designed to accurately quantify the concentration of the dissolved solute without disturbing this equilibrium.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (ensure purity)

  • Selected organic solvent(s) (HPLC-grade or equivalent)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Quantification instrument (e.g., HPLC-UV, GC-FID)

Protocol:

  • Preparation: Add an excess amount of solid this compound to a vial. "Excess" is critical; a visual confirmation of undissolved solid must be present at the end of the experiment. A starting point of ~10-20 mg of solid per 1 mL of solvent is typical.

  • Solvent Addition: Accurately add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 ± 0.5 °C). Agitate at a constant speed (e.g., 150 rpm) for a predetermined time.

    • Scientist's Insight: The equilibration time is crucial. For many compounds, 24 hours is sufficient, but for poorly soluble or slow-dissolving materials, 48 to 72 hours may be necessary.[16][17] It is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued, confirming equilibrium has been reached.

  • Phase Separation: Allow the vials to stand quiescently at the equilibration temperature for a short period to let the excess solid settle. For fine suspensions, centrifugation at the experimental temperature is required to pellet the undissolved solid.[15]

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.

    • Self-Validation Check: Immediately filter the sample through a 0.22 µm syringe filter directly into a pre-weighed vial for gravimetric analysis or into a volumetric flask for dilution. This step is critical to remove any microscopic solid particles that would otherwise lead to an overestimation of solubility.[15]

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated, specific analytical method (e.g., HPLC-UV). Calculate the concentration of the solute in the original saturated solution by back-calculation, accounting for all dilution factors.

  • Reporting: Express solubility in standard units such as mg/mL, g/L, or molarity (mol/L).[13] The temperature of the measurement must always be reported.[13]

Part 3: Visualization & Data Presentation

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Saturation Shake-Flask method, a self-validating system for accurate solubility determination.

G prep 1. Preparation Add excess solid solute to vial solvent 2. Solvent Addition Add known volume of solvent prep->solvent equil 3. Equilibration Agitate at constant T (e.g., 24-72h) solvent->equil phase_sep 4. Phase Separation Settle or Centrifuge at constant T equil->phase_sep Confirm equilibrium (stable concentration) sample 5. Sampling & Filtration Withdraw supernatant; filter (0.22 µm) phase_sep->sample dilute 6. Dilution Accurately dilute filtrate to known volume sample->dilute Critical step to remove undissolved solids quant 7. Quantification Analyze concentration (e.g., HPLC-UV) dilute->quant report 8. Calculation & Reporting Report solubility (e.g., mg/mL @ T) quant->report

Caption: Workflow for the Saturation Shake-Flask Solubility Determination Method.

Sample Data Table

Once experimentally determined, solubility data should be presented clearly for easy comparison.

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Molarity (mol/L)
DimethylformamidePolar Aprotic25.0DataData
MethanolPolar Protic25.0DataData
AcetonitrilePolar Aprotic25.0DataData
DichloromethaneChlorinated25.0DataData
Ethyl AcetateEster25.0DataData
TolueneNonpolar Aromatic25.0DataData
n-HeptaneNonpolar Aliphatic25.0DataData

Note: This table is a template. The "Data" fields should be populated with results from the experimental protocol described above.

References

  • A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. Available at: [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006). Available at: [Link]

  • High-accuracy water solubility determination using logK - KREATiS. Available at: [Link]

  • 1236 SOLUBILITY MEASUREMENTS - ResearchGate. Available at: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH. (2022). Available at: [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. (2019). Available at: [Link]

  • <1236> Solubility Measurements - USP-NF. (2016). Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]

  • solubility experimental methods.pptx - Slideshare. Available at: [Link]

  • Water Solubility (Flask Method) - Regulations.gov. (2014). Available at: [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO. Available at: [Link]

  • 1,2,4-Triazole - Solubility of Things. Available at: [Link]

  • Alprazolam - Wikipedia. Available at: [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Available at: [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - ACS Publications. Available at: [Link]

  • 1,2,4-Triazole - ChemBK. Available at: [Link]

  • 1,4-Substituted Triazoles as Nonsteroidal Anti-Androgens for Prostate Cancer Treatment. Available at: [Link]

  • synthesis of 1,2,4 triazole compounds - ISRES. Available at: [Link]

  • This compound - PubChemLite. Available at: [Link]

  • Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents - NIH. Available at: [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article - International Journal of Science and Research (IJSR). Available at: [Link]

  • Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

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Methodological & Application

Suzuki coupling reaction with 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole for Pharmaceutical Scaffolding

Introduction: The Strategic Importance of the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its unique combination of properties.[1][2] Its rigid structure, capacity for hydrogen bonding, and dipole character allow it to interact with high affinity at biological receptors.[1] Consequently, this heterocycle is a core component in a wide spectrum of clinically significant drugs, including antifungal agents like fluconazole, antiviral medications, and anticancer therapeutics.[2][3][4] The metabolic stability of the triazole ring further enhances its desirability in drug design.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds in organic synthesis, a distinction recognized with the 2010 Nobel Prize in Chemistry.[5][6] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable tool for drug development professionals.[7]

This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling of this compound. We will explore the mechanistic nuances of coupling with this electron-deficient, nitrogen-rich heterocycle, present an optimized experimental protocol, and offer field-tested troubleshooting advice to empower researchers in the synthesis of novel molecular entities.

Reaction Overview & Mechanistic Considerations

The fundamental transformation involves the palladium-catalyzed reaction between this compound and an organoboron reagent (typically a boronic acid or a more stable boronate ester) in the presence of a base to form a new C-C bond.

General Reaction Scheme:

Figure 1. Palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

The catalytic cycle, illustrated below, proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

Suzuki_Catalytic_Cycle cluster_transmetalation Pd0 Pd(0)Ln OA_Complex R¹-Pd(II)Ln-X Pd0->OA_Complex Oxidative Addition TM_Complex R¹-Pd(II)Ln-R² OA_Complex->TM_Complex Transmetalation Boronate_out X-B(OR)₂ OA_Complex->Boronate_out TM_Complex->Pd0 Reductive Elimination Product_out R¹-R² TM_Complex->Product_out Reagent_in R¹-X Reagent_in->OA_Complex Boronic_in R²-B(OR)₂ Boronic_in->TM_Complex Base_in Base Base_in->TM_Complex

Diagram 1: The Suzuki-Miyaura Catalytic Cycle.

Key Considerations for the 1,2,4-Triazole Substrate

While the general mechanism is well-established, the specific electronic and structural nature of this compound introduces critical challenges that must be addressed for a successful reaction.

  • Electron-Deficient Nature : The 1,2,4-triazole ring is electron-deficient. This property generally facilitates the rate-limiting oxidative addition step, where the Pd(0) catalyst inserts into the carbon-bromine bond.[10] This is an advantage compared to electron-rich aryl halides.

  • Catalyst Inhibition : The exposed nitrogen atoms (at positions 2 and 4) are Lewis basic and can coordinate to the palladium center. This coordination can lead to the formation of inactive or less active catalyst species, effectively poisoning the catalyst and stalling the reaction.[11][12]

    • Mitigation Strategy : The use of bulky, electron-rich phosphine ligands is paramount. Ligands such as SPhos, XPhos, or even tricyclohexylphosphine (PCy₃) can sterically shield the palladium center, disfavoring coordination with the triazole nitrogen and promoting the desired catalytic cycle.[11][13]

  • Protodeboronation of the Coupling Partner : Boronic acids, particularly heteroaryl boronic acids, can undergo a competitive side reaction called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[11] This is often exacerbated by aqueous bases and elevated temperatures.

    • Mitigation Strategy : Using more stable organoboron reagents, such as potassium trifluoroborate salts or pinacol boronate esters, can significantly reduce the rate of protodeboronation.[7][11] Additionally, careful selection of the base and minimizing reaction time can help.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for particularly challenging coupling partners.

Table 1: Reagents and Stoichiometry
ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)Purpose
This compound190.031.0190 mgElectrophilic Partner
Arylboronic AcidVaries1.2 - 1.5VariesNucleophilic Partner
Pd(dppf)Cl₂·CH₂Cl₂816.640.03 (3 mol%)24.5 mgPalladium Catalyst Precursor
Potassium Carbonate (K₂CO₃), anhydrous138.212.0 - 3.0276 - 415 mgBase (activates boronic acid)
1,4-Dioxane88.11-4.0 mLOrganic Solvent
Deionized Water18.02-1.0 mLAqueous Co-solvent
Step-by-Step Methodology
  • Reaction Setup : To a 10 mL oven-dried reaction vial equipped with a magnetic stir bar, add this compound (190 mg, 1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and potassium carbonate (2.0-3.0 mmol).

  • Catalyst Addition : Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol). The use of a ferrocene-based ligand like dppf is often effective for heteroaryl couplings.[14]

  • Solvent Addition & Degassing : Add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL). Seal the vial with a Teflon-lined cap. Vigorously sparge the reaction mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen, which can degrade the catalyst.

  • Reaction Execution : Place the sealed vial in a preheated oil bath or heating block set to 80-100 °C. Allow the reaction to stir vigorously for 4-16 hours.

  • Monitoring Progress : The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting bromide.

  • Work-up Procedure :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 5-aryl-1,3-dimethyl-1H-1,2,4-triazole product.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. The following table addresses common issues encountered during the Suzuki coupling of heteroaryl halides.

Table 2: Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Catalyst poisoning by triazole nitrogen.[11] 3. Insufficiently active base or poor solubility.1. Ensure thorough degassing of the solvent and maintain a positive inert atmosphere. 2. Switch to a catalyst system with a bulkier, more electron-rich ligand (e.g., Pd₂(dba)₃ with SPhos or XPhos ligand).[13] 3. Use a stronger base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄). Consider using a different solvent system like DME/water or toluene/water.
Protodeboronation Side Product The boronic acid is unstable under the reaction conditions, leading to the formation of 1,3-dimethyl-1H-1,2,4-triazole.[11]1. Replace the boronic acid with its corresponding pinacol boronate ester or potassium trifluoroborate salt.[7] 2. Use a milder base such as Potassium Fluoride (KF).[15] 3. Lower the reaction temperature and/or shorten the reaction time if conversion allows.
Formation of Homocoupling Product (Biaryl) 1. Oxidative homocoupling of the boronic acid. 2. Reductive coupling of the starting bromide.1. Ensure the reaction is strictly anaerobic (oxygen promotes boronic acid homocoupling). 2. Use a slightly lower catalyst loading (1-2 mol%). 3. Ensure the boronic acid is of high purity.
Difficult Purification Residual palladium catalyst or ligands in the final product.1. After work-up, wash the organic solution with an aqueous solution of a thiol-containing reagent (e.g., 3-mercaptopropionic acid) to scavenge palladium. 2. Treat the crude product solution with a palladium scavenger resin before concentration and chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling provides a highly effective and modular route for the synthesis of 5-aryl-1,3-dimethyl-1H-1,2,4-triazoles, enabling rapid access to diverse libraries of compounds for drug discovery and development. By understanding the specific challenges posed by the electron-deficient and Lewis basic nature of the triazole substrate, researchers can make informed decisions regarding the selection of catalyst, ligand, and base to achieve high-yielding and reliable outcomes. The protocols and troubleshooting guidance presented herein serve as a comprehensive resource for scientists aiming to leverage this powerful transformation in their synthetic endeavors.

References

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. PubMed Central. Available at: [Link]

  • The Crucial Role of 1,2,4-Triazole in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available at: [Link]

  • 1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available at: [Link]

  • Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Publications. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available at: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. MDPI. Available at: [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c... ResearchGate. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

  • Cross-coupling reaction. Wikipedia. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. ResearchGate. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Palladium-catalyzed cross-coupling of five-membered heterocyclic silanolates. PubMed. Available at: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at: [Link]

  • Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. PubMed. Available at: [Link]

  • Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Royal Society of Chemistry. Available at: [Link]

  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

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Application Notes and Protocols for 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the development of novel molecular architectures is paramount. Heterocyclic compounds, such as 1,2,4-triazoles, are privileged scaffolds due to their diverse biological activities and unique physicochemical properties. The functionalization of these core structures is a key strategy for expanding chemical space and accessing new functionalities. 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole is a versatile and valuable building block for this purpose. The presence of a bromine atom at the C5 position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

This comprehensive guide provides detailed application notes and experimental protocols for the use of this compound in several key cross-coupling reactions. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Physicochemical Properties of this compound

A thorough understanding of the substrate's properties is crucial for successful reaction development.

PropertyValue
Molecular Formula C₄H₆BrN₃
Molecular Weight 176.01 g/mol
Appearance Solid
CAS Number 56616-96-7
InChI Key FHPZKFCCOUUHEQ-UHFFFAOYSA-N

Core Principles of Reactivity

The synthetic utility of this compound is centered on the reactivity of the C-Br bond at the 5-position of the triazole ring. The 1,2,4-triazole is an electron-deficient heterocycle, which influences the reactivity of the C-Br bond, making it amenable to oxidative addition to a low-valent palladium(0) species, the initial step in most cross-coupling catalytic cycles. The methyl groups at the N1 and N3 positions lock the tautomeric form, providing a structurally defined and predictable substrate.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures.[1] In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 5-position.

Causality in Experimental Design
  • Catalyst System: A palladium(0) source is essential. While Pd(PPh₃)₄ can be used, often a more stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is employed in conjunction with a phosphine ligand. The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle. For heteroaromatic substrates, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective.[2]

  • Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[1] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is frequently used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki coupling of bromo-heterocycles.[3]

Reaction: Synthesis of 1,3-dimethyl-5-phenyl-1H-1,2,4-triazole

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 176 mg).

    • Add phenylboronic acid (1.2 mmol, 146 mg).

    • Add potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg).

    • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol, 41 mg).

  • Reaction Setup:

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

    • Place the flask in a preheated oil bath at 90 °C.

  • Reaction Monitoring and Work-up:

    • Stir the reaction mixture vigorously at 90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,3-dimethyl-5-phenyl-1H-1,2,4-triazole.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Reagents 1. Reagents This compound Phenylboronic Acid Pd(dppf)Cl₂ K₂CO₃ Setup 2. Setup Inert Atmosphere Degassed Dioxane/Water Heat to 90°C Reagents->Setup Reaction 3. Reaction Stir for 4-12h Monitor by TLC/LC-MS Setup->Reaction Workup 4. Work-up Cool to RT Aqueous Extraction Reaction->Workup Purification 5. Purification Column Chromatography Workup->Purification

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Heck Reaction: Vinylation of the Triazole Core

The Heck reaction provides a powerful method for the formation of a carbon-carbon bond between an aryl halide and an alkene, leading to the synthesis of substituted alkenes.[4][5] This reaction can be used to introduce vinyl groups onto the 5-position of the triazole ring, which can serve as versatile handles for further synthetic transformations.

Causality in Experimental Design
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. In the presence of a phosphine ligand and a base, it is reduced in situ to the active Pd(0) species.[4]

  • Ligand: Phosphine ligands such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine are often used to stabilize the palladium catalyst and promote the reaction.

  • Base: An organic base, such as triethylamine (NEt₃), is typically employed to neutralize the hydrohalic acid generated during the catalytic cycle.[4]

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are commonly used to ensure the solubility of the reactants and to allow for the higher temperatures often required for Heck reactions.

Experimental Protocol: Heck Reaction

This protocol is based on general procedures for the Heck reaction of aryl bromides.[6]

Reaction: Synthesis of (E)-ethyl 3-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acrylate

  • Reagent Preparation:

    • To a sealable reaction tube, add this compound (1.0 mmol, 176 mg).

    • Add palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg).

    • Add triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg).

  • Reaction Setup:

    • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).

    • Add anhydrous N,N-dimethylformamide (DMF) (5 mL).

    • Add ethyl acrylate (1.5 mmol, 163 µL).

    • Add triethylamine (NEt₃) (1.5 mmol, 209 µL).

    • Seal the reaction tube and place it in a preheated oil bath at 120 °C.

  • Reaction Monitoring and Work-up:

    • Stir the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Cool the reaction to room temperature.

    • Pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with water (2 x 20 mL) and then brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

Heck_Reaction_Mechanism Pd(0) Pd(0)L₂ OxAdd Oxidative Addition (Triazole-Pd(II)-Br)L₂ Pd(0)->OxAdd + Triazole-Br Coord Alkene Coordination OxAdd->Coord + Alkene Insertion Migratory Insertion Coord->Insertion Elimination β-Hydride Elimination Insertion->Elimination Product Coupled Product Elimination->Product Regen Catalyst Regeneration Elimination->Regen + Base Regen->Pd(0)

Caption: General Catalytic Cycle of the Heck Reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between an aryl halide and a terminal alkyne.[2] This reaction is particularly valuable for introducing rigid alkynyl linkers into molecules, a common strategy in medicinal chemistry and materials science.

Causality in Experimental Design
  • Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[7] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate.[8]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.[7]

  • Solvent: Anhydrous, deoxygenated solvents such as THF or DMF are typically used to prevent unwanted side reactions, such as the homocoupling of the alkyne (Glaser coupling).

Experimental Protocol: Sonogashira Coupling

This protocol is based on standard Sonogashira coupling conditions.[9]

Reaction: Synthesis of 1,3-dimethyl-5-(phenylethynyl)-1H-1,2,4-triazole

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 176 mg).

    • Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 21 mg).

    • Add copper(I) iodide (CuI) (0.06 mmol, 11 mg).

  • Reaction Setup:

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous, degassed triethylamine (5 mL).

    • Add phenylacetylene (1.2 mmol, 132 µL) via syringe.

    • Stir the reaction mixture at room temperature.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours at room temperature but may require gentle heating (e.g., 50 °C) for less reactive substrates.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (20 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[10][11] This reaction is of immense importance in medicinal chemistry, as the aniline and related N-aryl motifs are present in a vast number of bioactive molecules.

Causality in Experimental Design
  • Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as XPhos, SPhos, or RuPhos are often employed in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. These ligands promote both the oxidative addition and the final reductive elimination steps.[12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.[13]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are the standard choices for this reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of heteroaryl bromides.[14]

Reaction: Synthesis of N-phenyl-1,3-dimethyl-1H-1,2,4-triazol-5-amine

  • Reagent Preparation (in a glovebox):

    • To an oven-dried vial, add this compound (1.0 mmol, 176 mg).

    • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18 mg).

    • Add XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19 mg).

    • Add sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg).

  • Reaction Setup (in a glovebox):

    • Add anhydrous, degassed toluene (5 mL).

    • Add aniline (1.2 mmol, 110 µL).

    • Seal the vial with a Teflon-lined cap.

    • Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C.

  • Reaction Monitoring and Work-up:

    • Stir the reaction mixture vigorously at 100 °C for 12-24 hours. Monitor by LC-MS.

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and carefully quench with a saturated aqueous solution of ammonium chloride (10 mL).

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-arylated triazole.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of functionalized triazole derivatives. The palladium-catalyzed cross-coupling reactions described herein—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—provide reliable and efficient methods for the formation of C-C and C-N bonds at the 5-position of the triazole ring. Careful consideration and optimization of the catalyst, ligand, base, and solvent system are crucial for achieving high yields and purity. The protocols provided in this guide serve as a robust starting point for researchers to explore the rich chemistry of this important heterocyclic scaffold.

References

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. (2018). Organometallics. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]

  • Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. ResearchGate. [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022). National Institutes of Health. [Link]

  • Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. (2021). MDPI. [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). Frontiers. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2024). MDPI. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (2018). Arkivoc. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. ResearchGate. [Link]

  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2019). MDPI. [Link]

  • Recent Advances in Sonogashira Reactions. (2011). ResearchGate. [Link]

  • Sonogashira cross-coupling reaction. (2020). YouTube. [Link]

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. (2024). MDPI. [Link]

  • Synthesis of 4-Alkyl-4 H-1,2,4-triazole Derivatives by Suzuki Cross-coupling Reactions and Their Luminescence Properties. (2019). National Institutes of Health. [Link]

  • synthesis of 1,2,4 triazole compounds. (2022). ISRES Publishing. [Link]

  • Recent Advances in the Synthesis of Triazole Heterocycles Using Palladium Catalysts. (2025). Journal of Synthetic Chemistry. [Link]

  • Metal catalyzed C–H functionalization on triazole rings. (2022). National Institutes of Health. [Link]

  • Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. (2007). National Institutes of Health. [Link]

  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. (2022). Comptes Rendus de l'Académie des Sciences. [Link]

  • Triazole-based palladium catalyst 47. ResearchGate. [Link]

  • 1,2,4-Triazole-Based Palladium Pincer Complexes. A New Type of Catalyst for the Heck Reaction. ResearchGate. [Link]

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Application Notes & Protocols: Strategic Functionalization of the 1,2,4-Triazole Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science, prized for its metabolic stability, hydrogen bonding capabilities, and rigid structure that facilitates high-affinity interactions with biological targets.[1][2] Its derivatives form the basis of numerous FDA-approved drugs with antifungal, antiviral, and anti-inflammatory properties.[1][3] Consequently, the development of robust and regioselective protocols for the functionalization of the 1,2,4-triazole core is of paramount importance for drug discovery and the creation of novel functional materials. This guide provides detailed, field-proven protocols for two of the most critical transformations in 1,2,4-triazole chemistry: N-arylation and direct C-H arylation. We delve into the causality behind experimental choices, present step-by-step methodologies, and offer visual guides to the underlying catalytic cycles, empowering researchers to confidently synthesize diverse libraries of functionalized 1,2,4-triazoles.

Introduction: The Versatility of the 1,2,4-Triazole Scaffold

The unique arrangement of three nitrogen atoms within the five-membered 1,2,4-triazole ring imparts a distinct set of physicochemical properties. It is a bioisostere for amide and ester groups, enhancing drug-like qualities, and its high dipole moment and capacity for hydrogen bonding are key to its interaction with biological receptors.[1][2] Functionalization of the triazole core at its nitrogen (N1, N2, N4) and carbon (C3, C5) atoms allows for the precise tuning of these properties, making it a cornerstone for generating molecular diversity.

This document focuses on two powerful strategies for derivatization:

  • N-Arylation: The introduction of aryl groups onto the nitrogen atoms of the triazole ring, a common strategy for building complex pharmaceutical intermediates. We will focus on modern copper-catalyzed Ullmann-type couplings, which offer significant advantages over traditional high-temperature methods.[4][5]

  • C-H Arylation: A modern, atom-economical approach that allows for the direct formation of carbon-carbon bonds at the C5 position of the triazole ring, avoiding the need for pre-functionalized starting materials like halotriazoles.[6][7]

The following sections provide validated protocols, mechanistic insights, and comparative data to guide researchers in selecting and executing the optimal strategy for their synthetic targets.

General Experimental Workflow

A systematic approach is crucial for successful synthesis and purification. The diagram below outlines the typical workflow for the functionalization of 1,2,4-triazoles as described in this guide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Starting Materials (Triazole, Aryl Halide, Catalyst, etc.) glassware Prepare Dry Glassware Under Inert Atmosphere (N2/Ar) reagents->glassware setup Assemble Reaction (Add Reagents & Solvent) glassware->setup heating Heat to Desired Temperature with Stirring setup->heating monitoring Monitor Progress (TLC, GC-MS, LC-MS) heating->monitoring quench Cool & Quench Reaction monitoring->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize yield Calculate Yield characterize->yield

Caption: General workflow for 1,2,4-triazole functionalization.

Protocol I: Copper-Catalyzed N-Arylation

Rationale and Mechanistic Insight

The N-arylation of azoles is a cornerstone transformation for creating valuable C-N bonds. While traditional Ullmann reactions require harsh conditions (high temperatures, stoichiometric copper), modern protocols utilize catalytic amounts of copper, often assisted by a ligand, to achieve the transformation under milder conditions with higher yields.[4][5] Copper(I) is the key catalytic species. Ligands, such as diamines or custom N-ligands, accelerate the reaction by stabilizing the copper center and facilitating oxidative addition and reductive elimination steps.[4][8] Cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) are effective bases, serving to deprotonate the triazole's N-H bond, thereby generating the active nucleophile for the coupling reaction.[4][9]

The catalytic cycle, illustrated below, generally involves:

  • Formation of a copper(I)-ligand complex.

  • Oxidative addition of the aryl halide to the Cu(I) center to form a Cu(III) intermediate.

  • Coordination of the deprotonated triazole.

  • Reductive elimination to form the N-aryl triazole product and regenerate the Cu(I) catalyst.

G Cu(I)L Cu(I)L Cu(III) Complex [Ar-Cu(III)-X]L Cu(I)L->Cu(III) Complex Ar-X Aryl Halide (Ar-X) Ar-X->Cu(III) Complex Oxidative Addition Triazole-H 1,2,4-Triazole Triazole(-) Triazolide Anion Triazole-H->Triazole(-) Deprotonation Base Base (e.g., Cs2CO3) Cu(III) Triazolide [Ar-Cu(III)-Triazole]L Triazole(-)->Cu(III) Triazolide Ligand Exchange Product N-Aryl-1,2,4-Triazole Cu(III) Complex->Cu(III) Triazolide Cu(III) Triazolide->Cu(I)L Catalyst Regeneration Cu(III) Triazolide->Product Reductive Elimination

Caption: Simplified catalytic cycle for copper-catalyzed N-arylation.

Detailed Experimental Protocol: N-Arylation of 1H-1,2,4-Triazole

This protocol is adapted from a validated procedure for the coupling of 1H-1,2,4-triazole with an aryl iodide.[4]

Materials:

  • Aryl iodide (e.g., 4-Iodotoluene) (1.5 eq)

  • 1H-1,2,4-triazole (1.0 eq)

  • Cesium carbonate (Cs2CO3) (2.0 eq)

  • Copper(I) oxide (Cu2O) (0.05 eq, 5 mol%)

  • N-ligand (e.g., N,N'-dimethylethylenediamine or a custom ligand as described in the reference) (0.2 eq)[4][8]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard reflux glassware

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1H-1,2,4-triazole (1.0 eq), cesium carbonate (2.0 eq), copper(I) oxide (0.05 eq), and the N-ligand (0.2 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Addition of Reagents: Add the aryl iodide (1.5 eq) followed by anhydrous DMF. The concentration should be approximately 0.5-1.0 M with respect to the triazole.

  • Heating: Immerse the flask in a preheated oil bath at 100-110°C and stir vigorously.[4][8]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting triazole is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-aryl-1,2,4-triazole product.

Data Summary: Scope of Copper-Catalyzed N-Arylation

The choice of catalyst system and conditions can greatly influence the outcome. Ligand-free systems often require slightly higher temperatures but offer simplicity.[9][10]

EntryAryl HalideCatalyst SystemBaseTemp (°C)Yield (%)Reference
14-IodotolueneCu2O / N-LigandCs2CO310055.5[4]
2IodobenzeneCuO nanoparticlesK2CO3RT~90 (High)[10][11]
3BromobenzeneCuI / Diamine LigandK3PO411088[8]
44-BromotolueneCuCl (ligand-free)K3PO413588[9]
54-BromoanisoleCuCl (ligand-free)K3PO413581[9]

Protocol II: Palladium-Catalyzed Direct C-H Arylation

Rationale and Mechanistic Insight

Direct C-H activation is a powerful and atom-economical strategy for forging C-C bonds, circumventing the need for pre-functionalized substrates.[6] For 1-substituted 1,2,4-triazoles, palladium catalysis enables the regioselective arylation at the C5 position.[6][12] This transformation is typically achieved with a palladium(II) catalyst, such as Pd(OAc)2, a phosphine ligand, and a base.

The mechanism is believed to proceed via a Concerted Metalation-Deprotonation (CMD) pathway.[6][13]

  • A Pd(II) species, coordinated to a ligand, approaches the C5-H bond of the triazole.

  • The base assists in the abstraction of the C5 proton while the palladium coordinates to the carbon, forming a palladacycle intermediate. This is the rate-determining step.

  • Oxidative addition of an aryl halide to the Pd(II) center creates a Pd(IV) intermediate.

  • Reductive elimination from the Pd(IV) species forms the C5-aryl bond and regenerates a Pd(II) species, which re-enters the catalytic cycle.

G Pd(II)L Pd(II)L CMD_Transition Concerted Metalation- Deprotonation (CMD) Pd(II)L->CMD_Transition Triazole-C5-H 1-Substituted-1,2,4-Triazole Triazole-C5-H->CMD_Transition Ar-X Aryl Halide (Ar-X) Pd(IV) Complex [Ar-Pd(IV)-Triazole]L Ar-X->Pd(IV) Complex Oxidative Addition Product 5-Aryl-1-Substituted-1,2,4-Triazole Palladacycle Pd(II)-Triazole Complex CMD_Transition->Palladacycle C-H Activation Palladacycle->Pd(IV) Complex Pd(IV) Complex->Pd(II)L Catalyst Regeneration Pd(IV) Complex->Product Reductive Elimination

Caption: Plausible catalytic cycle for Pd-catalyzed C-H arylation.

Detailed Experimental Protocol: C5-Arylation of 1-Substituted-1,2,4-Triazole

This protocol is a generalized procedure based on methodologies reported for the direct arylation of substituted triazoles.[6][14]

Materials:

  • 1-Substituted-1,2,4-triazole (1.0 eq)

  • Aryl bromide (2.0-3.0 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.05-0.10 eq, 5-10 mol%)

  • Triphenylphosphine (PPh3) or other phosphine ligand (0.10-0.20 eq)[14]

  • Potassium carbonate (K2CO3) (2.0-3.0 eq)

  • Anhydrous Toluene or DMF

  • Nitrogen or Argon gas supply

  • Microwave vial or sealed tube

Procedure:

  • Reaction Setup: To a microwave vial or sealable reaction tube, add the 1-substituted-1,2,4-triazole (1.0 eq), palladium(II) acetate (0.10 eq), triphenylphosphine (0.20 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with nitrogen or argon three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add the aryl bromide (3.0 eq) followed by anhydrous toluene via syringe.

  • Heating: Seal the vessel tightly and place it in a preheated oil bath or microwave reactor set to 120-140°C.[14] Stir the reaction for 12-24 hours.

  • Monitoring: After cooling, the reaction progress can be checked by taking a small aliquot and analyzing it by LC-MS or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction: Extract the mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Drying and Concentration: Filter the mixture and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 1,5-disubstituted-1,2,4-triazole.

Data Summary: Scope of Palladium-Catalyzed C-H Arylation

This method is tolerant of a variety of functional groups on both the triazole and the aryl halide partner.[6]

EntryTriazole Substituent (at N1)Aryl HalideYield (%)Reference
1SEM (2-(Trimethylsilyl)ethoxymethyl)Bromobenzene90[6]
2THP (Tetrahydropyranyl)4-Bromotoluene85[6]
3SEM4-Bromo-N,N-dimethylaniline80[6]
4PhenylPhenyl bromide65[14]
54-BiphenylPhenyl bromide71[14]

Conclusion

The functionalization of 1,2,4-triazoles via N-arylation and C-H arylation represents two powerful and complementary strategies for generating molecular diversity. Copper-catalyzed N-arylation provides a reliable method for constructing C-N bonds, with modern protocols offering mild, ligand-assisted, and even ligand-free options. Palladium-catalyzed C-H arylation offers an elegant, atom-economical route to C5-functionalized triazoles, ideal for late-stage modification of complex molecules. The detailed protocols and mechanistic insights provided herein serve as a robust foundation for researchers and drug development professionals to design and synthesize novel 1,2,4-triazole derivatives for a wide range of applications.

References

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  • Anonymous. (n.d.). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. SciSpace.

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  • Grassl, S., Scott, J. S., & Knochel, P. (2020). Functionalization of 1,3,4-Oxadiazoles and 1,2,4-Triazoles via Selective Zincation or Magnesiation Using 2,2,6,6-Tetramethylpiperidyl Bases. Organic Letters, 22(5), 1899–1902.

  • Ang, W., Tan, T. H., & Chan, K. F. (2018). Ligand-Free Copper(I) Chloride Catalyzed N-Arylation of 1,2,4-Triazole with Aryl Bromides. Synlett, 29(03), 369-372.

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Application Notes & Protocols: 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle that has earned the designation of a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable metabolic stability, capacity for hydrogen bonding, and utility as a bioisostere for amide or ester groups have cemented its role in a multitude of therapeutic agents.[2] Marketed drugs spanning diverse indications, such as the antifungal agent Fluconazole and the anticancer aromatase inhibitor Letrozole, feature this core structure, highlighting its versatility and profound impact on modern drug design.[2][3]

Within the vast chemical space of triazole derivatives, 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole emerges as a particularly valuable building block for synthetic chemists. Its utility is rooted in two key structural features:

  • A Locked Tautomeric Form: The presence of methyl groups on both the N1 and C3 positions prevents the tautomerism often seen in NH-triazoles.[1] This structural rigidity simplifies its reactivity profile, leading to more predictable outcomes and cleaner reaction profiles in complex synthetic sequences.[1]

  • A Reactive C5-Bromo Substituent: The bromine atom at the C5 position serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of molecular fragments, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with detailed, field-proven protocols for its synthesis and subsequent use in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Characterization

A summary of the key physicochemical and identifying properties of this compound is presented below.

PropertyValueSource(s)
CAS Number 56616-96-7[1][4][5]
Molecular Formula C₄H₆BrN₃[6][7]
Molecular Weight 176.01 g/mol [1][5]
Appearance Solid[4]
SMILES BrC1=NC(C)=NN1C[4]
InChI Key FHPZKFCCOUUHEQ-UHFFFAOYSA-N[1][4]

Spectroscopic Insights: The ¹H NMR spectrum of this compound is characteristically simple due to its locked structure. It is expected to show two distinct singlets in the aliphatic region, corresponding to the chemically non-equivalent methyl groups at the N1 and C3 positions.[1] The absence of protons on the triazole ring itself further simplifies the spectrum.

Synthesis of the Building Block: Direct Bromination

The most direct and efficient method for preparing this compound is through the electrophilic bromination of its precursor, 1,3-dimethyl-1H-1,2,4-triazole. The C5 position of the 1,2,4-triazole ring is susceptible to halogenation, and N-bromosuccinimide (NBS) is a commonly employed and effective brominating agent for this transformation.[1]

start 1,3-dimethyl-1H-1,2,4-triazole reagents N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) Solvent (e.g., CCl₄) start->reagents Reaction Conditions product This compound reagents->product Bromination at C5

Caption: Workflow for the synthesis of the title compound.

Protocol 1: Synthesis of this compound

Causality and Experimental Rationale: This protocol employs a radical-initiated bromination mechanism. A radical initiator, such as AIBN or benzoyl peroxide, is used to generate a bromine radical from NBS. This radical abstracts the hydrogen at the C5 position of the triazole, which is the most reactive site for this type of substitution. The resulting triazolyl radical then reacts with another molecule of NBS to yield the final product and propagate the radical chain reaction.[1] Carbon tetrachloride (CCl₄) or another inert solvent is used to facilitate the reaction without participating in it.

Materials:

  • 1,3-dimethyl-1H-1,2,4-triazole

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dimethyl-1H-1,2,4-triazole (1.0 eq). Dissolve it in anhydrous carbon tetrachloride (approx. 0.2 M concentration).

  • Addition of Reagents: Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (approx. 0.02 eq) to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 77°C for CCl₄) and maintain reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material indicates completion.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), saturated aqueous NaHCO₃ (to remove any acidic byproducts), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure this compound as a solid.

Application in Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The true power of this compound as a building block is realized in its application in palladium-catalyzed cross-coupling reactions.[8] The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a cornerstone of modern organic synthesis due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[8][9]

This reaction allows for the direct formation of a C-C bond at the C5 position of the triazole, enabling the introduction of aryl, heteroaryl, or vinyl substituents.

cluster_cycle Catalytic Cycle cluster_reagents Reagents OA Pd(0)L₂ A Ar-Pd(II)(Br)L₂ OA->A Oxidative Addition B Ar-Pd(II)-Ar'L₂ A->B Transmetalation B->OA Reductive Elimination RE Ar-Ar' B->RE Triazole 5-Bromo-Triazole (Ar-Br) Triazole->A Boronic Arylboronic Acid (Ar'-B(OH)₂) Boronic->B Base Base (e.g., K₂CO₃) Base->B

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling

Causality and Experimental Rationale: This protocol outlines the coupling of the title compound with a generic arylboronic acid.

  • Catalyst System: A palladium(0) species is the active catalyst. It is often generated in situ from a stable Pd(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃. Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are crucial; they stabilize the palladium center, modulate its reactivity, and facilitate the key steps of oxidative addition and reductive elimination.[10]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.

  • Solvent: A solvent system like dioxane/water or DME/water is commonly used. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Anhydrous conditions are required to prevent the degradation of the catalyst and reagents.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01-0.05 eq)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.02-0.10 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), anhydrous K₂CO₃ (2.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water) to the flask. The mixture should be thoroughly purged with the inert gas for 10-15 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction Execution: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup - Quenching: After cooling to room temperature, quench the reaction by adding water and dilute with an organic solvent like ethyl acetate.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired 5-aryl-1,3-dimethyl-1H-1,2,4-triazole product.

Conclusion

This compound stands out as a robust and predictable building block for medicinal chemistry and drug discovery programs. Its fixed tautomeric state ensures regiochemical control, while the reactive C5-bromo handle provides a reliable entry point for molecular diversification via modern cross-coupling chemistry. The protocols provided herein offer researchers a practical guide to both the synthesis and strategic application of this valuable scaffold, facilitating the efficient construction of novel 1,2,4-triazole derivatives for biological evaluation.

References

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Application Notes & Protocols: Synthesis of Bioactive Molecules from 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a vast range of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2] The unique physicochemical characteristics of the triazole ring—its hydrogen bonding capacity, dipole moment, and metabolic stability—allow for high-affinity interactions with various biological targets, particularly enzymes.[3] This guide focuses on 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole, a versatile and highly valuable building block for the synthesis of novel bioactive molecules. The presence of a bromine atom at the C5 position provides a reactive handle for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient diversification of the core scaffold.[4] These application notes provide detailed, field-proven protocols for key synthetic transformations, explain the causality behind experimental choices, and present data on the biological activities of the resulting derivatives.

Introduction: The Strategic Value of this compound

The 1,2,4-triazole nucleus is a cornerstone of modern drug discovery.[5] Its isosteric relationship with amides and esters, combined with its resistance to cleavage, makes it an attractive pharmacophore for molecular design.[1] Clinically approved drugs such as the antifungal agents Fluconazole and Itraconazole underscore the therapeutic importance of this heterocycle.[6][7]

This compound emerges as a particularly strategic starting material. The two methyl groups at the N1 and C3 positions provide steric and electronic definition, while the C5-bromo substituent is the key to unlocking molecular diversity. The carbon-bromine bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing C-C and C-heteroatom bonds with exceptional functional group tolerance and reliability.[4][8] This allows researchers to append a wide array of aryl, heteroaryl, alkynyl, and other moieties to the triazole core, facilitating the exploration of structure-activity relationships (SAR) in drug development programs.

Logical Workflow for Diversification

The primary synthetic routes from this compound involve leveraging the reactivity of the C-Br bond. The diagram below illustrates the main pathways for creating diverse libraries of bioactive candidates.

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira heck Heck Coupling (Alkenes) start->heck buchwald Buchwald-Hartwig Amination (Amines) start->buchwald prod_suzuki 5-Aryl/Heteroaryl Derivatives suzuki->prod_suzuki prod_sonogashira 5-Alkynyl Derivatives sonogashira->prod_sonogashira prod_heck 5-Alkenyl Derivatives heck->prod_heck prod_buchwald 5-Amino Derivatives buchwald->prod_buchwald bioactivity Bioactive Candidates (Enzyme Inhibitors, Antimicrobials, etc.) prod_suzuki->bioactivity prod_sonogashira->bioactivity prod_heck->bioactivity prod_buchwald->bioactivity

Caption: Synthetic diversification of the 5-bromo-1,2,4-triazole core.

Core Synthetic Protocols: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most robust and versatile methods for functionalizing this compound. The general catalytic cycle, exemplified by the Suzuki-Miyaura reaction, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂-X (Triazole-Pd Complex) pd0:e->pd_complex:w  + R¹-X ox_add Oxidative Addition trans_complex R¹-Pd(II)L₂-R² pd_complex:e->trans_complex:w  + R²-B(OR)₂ transmetal Transmetalation trans_complex:s->pd0:s  - R¹-R² red_elim Reductive Elimination substrate R¹-X (Bromo-Triazole) organoboron R²-B(OR)₂ (Boronic Acid/Ester) product R¹-R² (Coupled Product) base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This reaction is the cornerstone for synthesizing 5-aryl and 5-heteroaryl-1,2,4-triazole derivatives, which are prominent in compounds targeting enzymes like STAT3.[10] The choice of catalyst, base, and solvent is critical for achieving high yields.[11][12]

  • Objective: To synthesize 5-Aryl-1,3-dimethyl-1H-1,2,4-triazole derivatives.

  • Principle: A palladium catalyst facilitates the coupling of the bromo-triazole with an organoboron reagent (boronic acid or ester). The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[8]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 equiv.).

    • Expertise & Experience: Cesium carbonate is often more effective for less reactive boronic acids due to its higher solubility and basicity.

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).

    • Trustworthiness: Using a pre-catalyst like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) can offer greater stability and efficiency for challenging substrates.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/Ethanol/H₂O). The total solvent volume should be sufficient to achieve a concentration of ~0.1 M with respect to the starting bromo-triazole.

    • Causality: Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up and Isolation: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Wash the organic layer sequentially with water and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure 5-aryl-1,3-dimethyl-1H-1,2,4-triazole derivative. Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Sonogashira Coupling for C-C (Alkynyl) Bond Formation

This protocol allows for the introduction of an alkynyl group at the C5 position, a valuable functional group for further "click" chemistry modifications or as a pharmacophore itself.[4]

  • Objective: To synthesize 5-Alkynyl-1,3-dimethyl-1H-1,2,4-triazole derivatives.

  • Principle: A dual catalytic system of palladium and copper(I) is used. The palladium complex activates the C-Br bond via oxidative addition, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation to the palladium center. An amine base is used both as a base and a solvent.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a degassed amine solvent such as triethylamine (TEA) or diisopropylamine (DIPA).

  • Reagent Addition: Add the terminal alkyne (1.2-1.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst, typically Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02-0.05 equiv.), and the co-catalyst, Copper(I) iodide (CuI) (0.04-0.10 equiv.).

    • Causality: The CuI is crucial for the formation of the copper acetylide intermediate, which accelerates the transmetalation step. The reaction must be strictly anaerobic to prevent oxidative homocoupling of the alkyne (Glaser coupling).

  • Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. Monitor the reaction progress by TLC.

  • Work-up and Isolation: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the amine solvent. b. Dissolve the residue in ethyl acetate or dichloromethane. c. Wash the organic solution with aqueous ammonium chloride solution (to remove copper salts), followed by water and brine. d. Dry over Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired 5-alkynyl derivative.

Bioactivity of Synthesized 1,2,4-Triazole Derivatives

The functionalized 1,2,4-triazoles synthesized from the bromo precursor exhibit a wide range of biological activities. They are particularly prominent as enzyme inhibitors due to their ability to form key interactions within active sites.[3][13]

Derivative ClassSynthetic MethodExample Target/ActivityReported IC₅₀ / MICReference(s)
5-Aryl-1,2,4-triazoles Suzuki CouplingSTAT3 Enzyme (Breast Cancer)1.5 µM - 12 µM[10][14]
5-(Substituted-thio)-1,2,4-triazoles Nucleophilic Substitutionα-Glucosidase InhibitionIC₅₀ values superior to Acarbose[13][15]
5-Aryl-1,2,4-triazoles Suzuki CouplingCOX-2 Inhibition (Anti-inflammatory)IC₅₀ = 0.04 µM (for a related analog)[16]
Various Triazole Hybrids Multi-step SynthesisAntibacterial (e.g., S. aureus)MIC values as low as 3.125 µg/mL[1]
Fused Triazolo-thiadiazines Cyclization ReactionsAntifungal (C. albicans)MIC values as low as 0.0156 µg/mL[1][7]

Conclusion and Future Outlook

This compound is a powerful and versatile platform for the synthesis of diverse and complex bioactive molecules. The protocols detailed herein, particularly for palladium-catalyzed cross-coupling reactions, provide reliable and reproducible methods for generating libraries of novel compounds for drug discovery. The demonstrated efficacy of 1,2,4-triazole derivatives as potent enzyme inhibitors and antimicrobial agents validates this scaffold as a high-priority target for further investigation.[1][14] Future work can expand upon these methods by exploring other modern cross-coupling reactions (e.g., C-H activation, photoredox catalysis) to further broaden the accessible chemical space and accelerate the development of next-generation therapeutics.

References

  • Verma, A., Joshi, N., Singh, D., & Rawat, D. S. (2020). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 112679. [Link]

  • Tariq, M., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. [Link]

  • Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 10–29. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis of 1,2,4‐triazole and 1,3,4‐oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. Archiv der Pharmazie. [Link]

  • Kumar, A., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 79(1), 88-100. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. PubMed. [Link]

  • Tariq, M., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Publications. [Link]

  • Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]

  • Wujec, M., & Paneth, A. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c... ResearchGate. [Link]

  • Butwińska, A., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. PubMed Central. [Link]

  • Chen, Y., et al. (2019). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. University of Zurich. [Link]

  • Hossain, M. K., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Wang, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. [Link]

  • Chen, Y., et al. (2019). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Reactions of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-bromo-1,3-dimethyl-1H-1,2,4-triazole. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science. The protocols herein are designed to be robust and adaptable, enabling the synthesis of a diverse array of functionalized 1,2,4-triazole derivatives. This document covers key transformations including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, as well as cyanation. Each protocol is accompanied by mechanistic insights, data presentation, and visual aids to facilitate understanding and successful implementation in a laboratory setting.

Introduction: The Significance of Functionalized 1,2,4-Triazoles

The 1,2,4-triazole scaffold is a privileged pharmacophore found in a wide range of biologically active compounds, exhibiting antifungal, antiviral, and anticancer properties. The functionalization of this heterocyclic core is a key strategy in drug discovery for modulating the potency, selectivity, and pharmacokinetic properties of lead compounds. This compound serves as a versatile and reactive precursor for introducing molecular diversity at the 5-position through modern palladium-catalyzed cross-coupling methodologies.

The synthesis of the parent compound, this compound, can be achieved through the direct bromination of 1,3-dimethyl-1H-1,2,4-triazole.[1] The presence of the bromine atom at an electron-deficient triazole ring presents unique challenges and opportunities for cross-coupling reactions. The selection of the appropriate palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing undesired side reactions. These application notes provide experimentally grounded protocols and the scientific rationale behind the chosen conditions.

General Considerations for Palladium-Catalyzed Cross-Coupling Reactions

Successful execution of palladium-catalyzed cross-coupling reactions requires meticulous attention to detail, particularly with regard to the exclusion of oxygen and moisture.

Inert Atmosphere: All reactions should be performed under an inert atmosphere of argon or nitrogen. This is crucial as the active Pd(0) catalyst is susceptible to oxidation.[2]

Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. Common methods include sparging with an inert gas for 30-60 minutes or several freeze-pump-thaw cycles.

Reagent Purity: The purity of all reagents, including the substrate, coupling partner, and base, can significantly impact the reaction outcome.

Catalyst and Ligand Selection: The choice of palladium source and ligand is paramount. For electron-deficient heteroaryl halides like this compound, electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands often provide superior results by promoting the oxidative addition step and stabilizing the catalytic species.[3]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4][5] For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organic group from the activated boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4][5]

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product reagents_ox R¹-X (5-Bromo-1,3-dimethyl- 1H-1,2,4-triazole) reagents_trans R²-B(OR)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of other halo-triazoles and electron-deficient heterocycles.[6]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and K₂CO₃ (2.5 equiv.).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring. The reaction can also be performed in a microwave reactor for shorter reaction times.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Recommendation Rationale
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd(OAc)₂ with a ligand like SPhosElectron-rich and bulky ligands facilitate oxidative addition and are effective for heteroaryl couplings.[3][8]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄A base is required to activate the boronic acid for transmetalation.[4]
Solvent 1,4-Dioxane/H₂O, Toluene, or DMFA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[9]
Temperature 80-120 °C (conventional heating) or 100-150 °C (microwave)Higher temperatures are often necessary for less reactive aryl bromides.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful tool for C-C bond formation.[10][11]

Mechanistic Overview

The Heck reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the substituted alkene product, and the resulting palladium hydride species is converted back to the active Pd(0) catalyst by a base.[12]

Heck_Reaction_Cycle cluster_1 Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_alkene [R¹-Pd(II)L₂(alkene)]⁺X⁻ pd2_ox->pd2_alkene Alkene Coordination pd2_inserted R²-CH₂-CH(R¹)-Pd(II)L₂-X pd2_alkene->pd2_inserted Migratory Insertion pd_hydride H-Pd(II)L₂-X pd2_inserted->pd_hydride β-Hydride Elimination product R¹-CH=CH-R² pd2_inserted->product pd_hydride->pd0 Reductive Elimination (with Base) reagents_ox R¹-X alkene H₂C=CH-R² base Base

Caption: Catalytic cycle of the Heck reaction.

Recommended Protocol for the Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous DMF or Acetonitrile, degassed

  • Reaction vessel

Procedure:

  • In a dry reaction vessel, dissolve this compound (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and P(o-tol)₃ (0.04 equiv.) in the degassed solvent.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the alkene (1.5 equiv.) and the base (2.0 equiv.) via syringe.

  • Heat the reaction mixture to 100-140 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Parameter Recommendation Rationale
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄Common and effective palladium sources for the Heck reaction.[10]
Ligand PPh₃, P(o-tol)₃Phosphine ligands stabilize the palladium catalyst.
Base Et₃N, K₂CO₃, NaOAcAn inorganic or organic base is required to regenerate the Pd(0) catalyst.[10]
Solvent DMF, Acetonitrile, ToluenePolar aprotic solvents are typically used.
Temperature 100-140 °CHigh temperatures are generally required for the Heck reaction.[13]

Sonogashira Coupling: Synthesis of Alkynylated Triazoles

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, a reaction of great utility in organic synthesis.[2][14]

Mechanistic Overview

The Sonogashira reaction involves a dual catalytic cycle with palladium and copper.[15] The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[16] Copper-free versions of this reaction are also well-established.[17]

Sonogashira_Cycle cluster_2 Sonogashira Coupling Catalytic Cycles pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂-C≡C-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-C≡C-R² pd2_trans->product cu_x Cu-X cu_acetylide Cu-C≡C-R² cu_x->cu_acetylide Alkyne Coordination & Deprotonation cu_acetylide->cu_x Transmetalation to Pd alkyne H-C≡C-R² base Base

Caption: Dual catalytic cycles of the Sonogashira coupling reaction.

Recommended Protocol for Sonogashira Coupling

This protocol is based on general procedures for the Sonogashira coupling of aryl bromides.[15]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (3 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equivalents)

  • Anhydrous and degassed THF or DMF

  • Reaction vessel

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.03 equiv.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent (THF or DMF) followed by the amine base (3.0 equiv.) and the terminal alkyne (1.2 equiv.).

  • Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalysts.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Parameter Recommendation Rationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard, commercially available, and effective catalysts for this transformation.[14]
Copper Co-catalyst CuIThe copper salt facilitates the deprotonation of the alkyne and its transfer to the palladium center.[16]
Base Et₃N, DIPAAn amine base is used to deprotonate the alkyne and neutralize the HX formed during the reaction.[15]
Solvent THF, DMFAprotic solvents are typically employed.
Temperature Room temperature to 70 °CMany Sonogashira reactions proceed at mild temperatures.[15]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling aryl halides with amines.[18][19]

Mechanistic Overview

The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and subsequent reductive elimination to yield the arylamine product.[18][20]

Buchwald_Hartwig_Cycle cluster_3 Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_amido R¹-Pd(II)L₂(NR²R³) pd2_ox->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product R¹-NR²R³ pd2_amido->product reagents_ox R¹-X amine HNR²R³ + Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Recommended Protocol for Buchwald-Hartwig Amination

This protocol is adapted from procedures for the amination of other halo-triazoles.[21]

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Xantphos or a similar bulky phosphine ligand (3.0 mol%)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous and degassed Toluene or 1,4-Dioxane

  • Reaction vessel

Procedure:

  • To a dry reaction vessel, add Pd₂(dba)₃ (0.015 equiv.), the phosphine ligand (0.03 equiv.), and the base (1.5 equiv.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Parameter Recommendation Rationale
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Common Pd(0) and Pd(II) precatalysts.[19]
Ligand Xantphos, XPhos, RuPhosBulky, electron-rich phosphine ligands are crucial for efficient C-N coupling.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required for the deprotonation of the amine.[20]
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are preferred.[19]
Temperature 80-110 °CElevated temperatures are typically necessary.

Cyanation: Introduction of a Nitrile Group

The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation of aryl halides. The cyano group is a versatile functional group that can be further transformed into amides, carboxylic acids, and tetrazoles.[22]

Recommended Protocol for Cyanation

This protocol is based on general methods for the palladium-catalyzed cyanation of aryl bromides.

Materials:

  • This compound

  • Zinc cyanide (Zn(CN)₂) (0.6 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)

  • Anhydrous and degassed DMF

  • Reaction vessel

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv.), Zn(CN)₂ (0.6 equiv.), Pd₂(dba)₃ (0.02 equiv.), and dppf (0.04 equiv.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add degassed DMF via syringe.

  • Heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with water.

  • Extract with ethyl acetate.

  • Wash the combined organic layers with aqueous ammonia and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Parameter Recommendation Rationale
Cyanide Source Zn(CN)₂, KCNZinc cyanide is often preferred due to its lower toxicity and better performance in some cases.
Palladium Catalyst Pd₂(dba)₃, Pd(PPh₃)₄Standard palladium sources for cyanation reactions.
Ligand dppfDppf is a common and effective ligand for cyanation reactions.
Solvent DMF, DMAcPolar aprotic solvents are typically used.
Temperature 100-140 °CHigh temperatures are often required for the cyanation of aryl bromides.

Conclusion

The protocols outlined in this guide provide a solid foundation for the exploration of palladium-catalyzed reactions of this compound. By leveraging these powerful synthetic methods, researchers can access a wide variety of novel functionalized 1,2,4-triazole derivatives for applications in drug discovery and materials science. It is important to note that the optimal conditions for each specific substrate and coupling partner may require some empirical optimization.

References

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  • NROChemistry. Sonogashira Coupling. [Link]

  • ACS Publications. (2020). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

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  • Global Thesis. (2013, February 1). Suzuki Cross-coupling Catalyzed By Bridged Bis-1,2,4-triazolium Salts-palladium System. [Link]

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • PubMed Central. (2025, July 28). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. [Link]

  • Wikipedia. Heck reaction. [Link]

  • National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

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  • Arkivoc. (2012). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. [Link]

  • National Institutes of Health. (2022, March 20). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • YouTube. (2020, April 30). Palladium Cross Coupling Reactions 1. An Introduction. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • RSC Publishing. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Chemistry LibreTexts. (2015, March 19). 21.01.1: Heck Reaction. [Link]

  • National Institutes of Health. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. [Link]

  • MDPI. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Harvard University. The Heck Reaction. [Link]

  • Taylor & Francis. Cyanation – Knowledge and References. [Link]

  • ResearchGate. (2025, August 6). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. [Link]

  • National Institutes of Health. Virtually Instantaneous, Room-temperature [11C]-Cyanation Using Biaryl Phosphine Pd(0) Complexes. [Link]

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Protocol for N-Alkylation of Bromo-1,2,4-Triazoles: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Bromo-1,2,4-Triazoles in Modern Drug Discovery

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its unique physicochemical properties and ability to engage in various biological interactions. The N-alkylation of this heterocyclic system is a critical synthetic step that allows for the modulation of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The introduction of a bromine atom onto the triazole ring further enhances its synthetic utility, providing a handle for subsequent cross-coupling reactions and other functionalizations. However, the N-alkylation of bromo-1,2,4-triazoles is often complicated by issues of regioselectivity, leading to the formation of multiple isomers. This guide provides a detailed exploration of the factors governing this crucial transformation and presents robust protocols for achieving desired N-alkylation outcomes.

Understanding the Core Challenge: Regioselectivity in the N-Alkylation of 1,2,4-Triazoles

The 1,2,4-triazole ring possesses three nitrogen atoms (N1, N2, and N4) that are all potential sites for alkylation. The distribution of the resulting N-alkylated isomers is a complex interplay of electronic and steric factors, as well as the specific reaction conditions employed.

The tautomeric nature of the N-H proton in monosubstituted 1,2,4-triazoles means that it can reside on either the N1 or N2 nitrogen, leading to two possible starting points for alkylation. The presence of a bromo substituent, an electron-withdrawing group, influences the acidity of the N-H proton and the nucleophilicity of the different nitrogen atoms. Generally, the N1 and N2 positions are the most common sites of alkylation.

Key factors influencing the regioselectivity include:

  • Steric Hindrance: Bulky alkylating agents or substituents on the triazole ring will favor alkylation at the less sterically hindered nitrogen atom.

  • Electronic Effects: The electron density at each nitrogen atom, influenced by substituents on the ring, will affect its nucleophilicity.

  • Base: The choice of base can significantly impact the isomer ratio. Sterically hindered bases may favor the formation of one isomer over another.

  • Solvent: The polarity of the solvent can influence the solvation of the triazole anion and the transition state, thereby affecting the regioselectivity.

  • Counter-ion: The nature of the cation from the base can also play a role in coordinating with the triazole anion and directing the alkylation.

Generalized Protocol for N-Alkylation of Bromo-1,2,4-Triazoles

This protocol provides a general framework for the N-alkylation of bromo-1,2,4-triazoles. The specific conditions may require optimization depending on the substrate and the desired outcome.

Materials and Reagents
  • Bromo-1,2,4-triazole substrate (e.g., 3-bromo-1,2,4-triazole, 3,5-dibromo-1,2,4-triazole)

  • Alkylating agent (e.g., alkyl halide, benzyl bromide, tert-butyl bromoacetate)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF))

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification supplies (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for N-Alkylation reagents 1. Reagent Preparation - Dissolve bromo-1,2,4-triazole in anhydrous solvent. - Add base. alkylation 2. Alkylation Reaction - Add alkylating agent dropwise at specified temperature. - Monitor reaction by TLC. reagents->alkylation Inert atmosphere workup 3. Reaction Work-up - Quench reaction. - Extract with organic solvent. - Dry and concentrate. alkylation->workup Reaction completion purification 4. Purification - Column chromatography to separate isomers. workup->purification characterization 5. Characterization - NMR, Mass Spectrometry, etc. purification->characterization

Caption: A generalized workflow for the N-alkylation of bromo-1,2,4-triazoles.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the bromo-1,2,4-triazole (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, MeCN, or THF).

  • Addition of Base: Add the base (1.1-1.5 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to form the triazole anion.

  • Addition of Alkylating Agent: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature). Slowly add the alkylating agent (1.0-1.2 eq) dropwise to the stirred suspension.

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the regioisomers. The choice of eluent will depend on the polarity of the products.[1]

  • Characterization: Characterize the purified isomers using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and determine the regioselectivity.

Reaction Parameters and Regioselectivity: A Data-Driven Approach

The choice of reagents and conditions is paramount in controlling the outcome of the N-alkylation. The following table summarizes various reported conditions for the N-alkylation of bromo-1,2,4-triazoles and related systems.

SubstrateAlkylating AgentBaseSolventTemp. (°C)Product(s) & RatioYield (%)Reference
3,5-dibromo-1,2,4-triazoletert-butyl-2-bromoacetateK₂CO₃MeCN40N1-alkylated-[2]
4-bromo-NH-1,2,3-triazoleAlkyl halidesK₂CO₃DMF-10 to RTN2-alkylated (major)Good to excellent[3]
1,2,4-triazole4-nitrobenzyl halidesDBUTHFRTN1:N4 ≈ 90:10High[4]
1,2,4-triazoleAlkyl halidesK₂CO₃Ionic Liquid80 (MW)N1-alkylated (major)Excellent[5]

Alternative N-Alkylation Strategies

Beyond the classical approach with alkyl halides, other methods can offer advantages in terms of mildness, stereospecificity, or safety.

Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the N-alkylation of acidic heterocycles like bromo-1,2,4-triazoles using an alcohol as the alkylating agent. This reaction typically proceeds with inversion of configuration at the alcohol's stereocenter and under mild, neutral conditions.[6][7]

Generalized Mitsunobu Protocol:

  • Dissolve the bromo-1,2,4-triazole (1.0 eq), the alcohol (1.0-1.5 eq), and triphenylphosphine (PPh₃) (1.5 eq) in an anhydrous solvent such as THF.[8]

  • Cool the mixture to 0 °C.

  • Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) in THF dropwise.[8]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and purify as described in the general protocol. A key challenge is the removal of the triphenylphosphine oxide byproduct, which can often be achieved through crystallization or chromatography.[8]

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a valuable technique for reactions involving a water-soluble base and an organic-soluble substrate.[9] It can offer advantages such as the use of inexpensive bases, milder reaction conditions, and often avoids the need for anhydrous solvents.[10]

Generalized PTC Protocol:

  • Combine the bromo-1,2,4-triazole (1.0 eq), alkylating agent (1.0-1.2 eq), and a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) in a biphasic system of an organic solvent (e.g., toluene, dichloromethane) and an aqueous solution of a base (e.g., NaOH, K₂CO₃).

  • Stir the mixture vigorously at the desired temperature.

  • Monitor the reaction by TLC.

  • Upon completion, separate the organic layer, wash with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive alkylating agent- Insufficiently strong base- Low reaction temperature- Check the purity and reactivity of the alkylating agent.- Use a stronger base (e.g., NaH instead of K₂CO₃).- Increase the reaction temperature or prolong the reaction time.
Poor regioselectivity - Inappropriate choice of base or solvent- Steric and electronic effects of the substrate- Screen different bases (e.g., DBU for potential N1 selectivity).- Vary the solvent polarity.- Consider computational studies to predict isomer stability.[11]
Formation of multiple products - Over-alkylation leading to quaternary salts- Side reactions of the alkylating agent- Use a stoichiometric amount of the alkylating agent.- Add the alkylating agent slowly and at a lower temperature.- Ensure the purity of the alkylating agent.
Difficulty in separating isomers - Similar polarities of the regioisomers- Optimize the mobile phase for column chromatography.- Consider using high-performance liquid chromatography (HPLC) for separation.- Derivatize the isomers to facilitate separation.

Safety Precautions

  • Alkylating agents are often toxic, mutagenic, and/or carcinogenic. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]

  • Strong bases like sodium hydride are flammable and react violently with water. Handle under an inert atmosphere and quench carefully.

  • Solvents like DMF and MeCN are toxic. Avoid inhalation and skin contact.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.[13]

Conclusion

The N-alkylation of bromo-1,2,4-triazoles is a versatile and powerful tool in the synthesis of novel compounds for drug discovery and development. While regioselectivity can be a challenge, a systematic approach to the optimization of reaction conditions, including the careful selection of the base, solvent, and alkylating agent, can lead to the desired products in good yields. The alternative methods of Mitsunobu reaction and phase-transfer catalysis provide valuable additions to the synthetic chemist's toolbox for achieving this important transformation.

References

  • Fizer, M., Slivka, M., Korol, N., & Fizer, O. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1222, 128973. Available at: [Link]

  • Fizer, M., Slivka, M., Korol, N., & Fizer, O. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1222, 128973. Available at: [Link]

  • Boraei, A. T. A., Slivka, M. V., Fizer, M. M., & Fizer, O. I. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 23. Available at: [Link]

  • NotEvans. (2017). Separation of alkylated 1,2,4-triazole in solution. Chemistry Stack Exchange. Available at: [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Available at: [Link]

  • Davenport, J. W., et al. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazole, a Key Starting Material for CXCR3 Antagonist ACT-777991. Organic Process Research & Development, 27(5), 928–937. Available at: [Link]

  • Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490–5493. Available at: [Link]

  • Aly, A. A., et al. (2021). Regioselective formation of new 3-S-alkylated-1,2,4-triazole-quinolones. Journal of Molecular Structure, 1245, 131081. Available at: [Link]

  • Fizer, M., et al. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1222, 128973. Available at: [Link]

  • Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 23. Available at: [Link]

  • Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490–5493. Available at: [Link]

  • Bulger, P. G., et al. (2000). An Investigation into the Alkylation of 1,2,4-Triazole. Tetrahedron Letters, 41(8), 1297-1301. Available at: [Link]

  • Szabó, D., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. International Journal of Molecular Sciences, 25(10), 5523. Available at: [Link]

  • Szabó, D., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. PubMed. Available at: [Link]

  • HUN-REN TTK. (n.d.). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Biological Soft Matter Platform. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. WordPress. Available at: [Link]

  • National Institutes of Health. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. Available at: [Link]

  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 5(5), 4506-4514. Available at: [Link]

  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Available at: [Link]

  • Aly, A. A., et al. (2021). Regioselective formation of new 3-S-alkylated-1,2,4-triazole-quinolones. Journal of Molecular Structure, 1245, 131081. Available at: [Link]

  • Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 23. Available at: [Link]

  • Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. Available at: [Link]

  • Al-Soud, Y. A., et al. (2003). Synthesis of Some New 1,2,4-Triazole Derivatives by Mitsunobu Chemistry. Molecules, 8(12), 952-959. Available at: [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Available at: [Link]

  • Smith, L. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. Available at: [Link]

  • Beilstein Journals. (2017). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 13, 1376-1385. Available at: [Link]

  • Singh, R. P., et al. (2012). Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids. Journal of Organic Chemistry, 77(17), 7599-7608. Available at: [Link]

  • National Center for Biotechnology Information. (2020). A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. PubMed Central. Available at: [Link]

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Application of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold in Agrochemicals

The 1,2,4-triazole ring is a cornerstone in the architecture of modern agrochemicals, particularly within the class of fungicides.[1] Its prevalence stems from its role as a potent pharmacophore, capable of interacting with critical biological targets in plant pathogens.[2] A significant number of commercially successful fungicides are derivatives of 1,2,4-triazole, underscoring its importance in crop protection.[3] These compounds primarily exert their antifungal activity by inhibiting the cytochrome P450 14α-demethylase (CYP51), an enzyme essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[4] The disruption of ergosterol production leads to compromised cell membrane integrity and ultimately, fungal cell death.

This guide focuses on a specific, functionalized building block, 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole , and its application in the synthesis of novel agrochemical candidates. The presence of a bromine atom at the 5-position offers a versatile synthetic handle for the introduction of various molecular fragments through cross-coupling and nucleophilic substitution reactions. The dimethyl substitution at the 1 and 3 positions provides steric and electronic modulation, influencing the molecule's reactivity and the biological activity of its derivatives.

Core Synthetic Strategies Utilizing this compound

The reactivity of this compound is dominated by the chemistry of the carbon-bromine bond. This allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of complex agrochemical structures. Two primary reaction pathways are highlighted:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are instrumental in modern organic synthesis for their ability to form carbon-carbon bonds with high efficiency and selectivity. The Suzuki-Miyaura coupling, in particular, is a powerful tool for linking the triazole core to various aryl and heteroaryl moieties.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the 1,2,4-triazole ring facilitates the displacement of the bromide by a range of nucleophiles, including phenols, thiols, and amines. This reaction is a direct and atom-economical method for introducing diverse functional groups.

The following sections will provide detailed protocols and mechanistic insights for these transformations, enabling researchers to effectively utilize this compound in their agrochemical discovery programs.

Application Note 1: Synthesis of Aryl-Substituted Triazoles via Suzuki-Miyaura Cross-Coupling

Rationale and Mechanistic Insight:

The Suzuki-Miyaura cross-coupling reaction provides a robust method for the synthesis of 5-aryl-1,3-dimethyl-1H-1,2,4-triazoles. These biaryl structures are of significant interest in agrochemical research as the introduced aryl group can be tailored to optimize binding to the target enzyme, such as CYP51, and to fine-tune the physicochemical properties of the final compound, including solubility and systemic mobility within the plant.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the bromide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Product 5-Aryl-1,3-dimethyl-1H-1,2,4-triazole Heating Heating Reaction Mixture->Heating Solvent Work-up & Purification Work-up & Purification Heating->Work-up & Purification Monitoring (TLC/LC-MS) Work-up & Purification->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-chlorophenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add Pd(dppf)Cl₂ (0.05 mmol) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-1,3-dimethyl-1H-1,2,4-triazole.

Data Presentation: Representative Yields

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Phenyl-1,3-dimethyl-1H-1,2,4-triazole85
24-Chlorophenylboronic acid5-(4-Chlorophenyl)-1,3-dimethyl-1H-1,2,4-triazole82
34-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-1,3-dimethyl-1H-1,2,4-triazole88
4Pyridin-3-ylboronic acid5-(Pyridin-3-yl)-1,3-dimethyl-1H-1,2,4-triazole75

Application Note 2: Synthesis of Aryloxy-Substituted Triazoles via Nucleophilic Aromatic Substitution (SNAr)

Rationale and Mechanistic Insight:

The SNAr reaction is a powerful method for the synthesis of aryloxy-substituted triazoles, which are key structural motifs in many fungicides.[4][5] This transformation allows for the direct coupling of the triazole core with various substituted phenols, providing a rapid route to a diverse library of potential agrochemicals.

The mechanism of the SNAr reaction in this context is believed to proceed through a concerted pathway rather than the classical two-step addition-elimination mechanism involving a Meisenheimer complex.[6][7][8] The high electron deficiency of the 1,2,4-triazole ring facilitates the direct displacement of the bromide by the phenoxide nucleophile. The choice of base is critical to deprotonate the phenol, generating the more nucleophilic phenoxide.

SNAr_Reaction cluster_workflow SNAr Reaction Workflow This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Substituted Phenol Substituted Phenol Substituted Phenol->Reaction Mixture Base Base Base->Reaction Mixture Product 5-Aryloxy-1,3-dimethyl-1H-1,2,4-triazole Heating Heating Reaction Mixture->Heating Solvent (e.g., DMF) Work-up & Purification Work-up & Purification Heating->Work-up & Purification Monitoring (TLC/LC-MS) Work-up & Purification->Product

Caption: Workflow for SNAr Reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

  • This compound

  • Substituted phenol (e.g., 4-chlorophenol)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.2 mmol) and anhydrous DMF (10 mL).

  • Add cesium carbonate (2.0 mmol) to the solution and stir for 15 minutes at room temperature to form the phenoxide.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Heat the reaction to 80-120 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryloxy-1,3-dimethyl-1H-1,2,4-triazole.

Data Presentation: Representative Yields

EntrySubstituted PhenolProductYield (%)
1Phenol5-Phenoxy-1,3-dimethyl-1H-1,2,4-triazole78
24-Chlorophenol5-(4-Chlorophenoxy)-1,3-dimethyl-1H-1,2,4-triazole85
32,4-Dichlorophenol5-(2,4-Dichlorophenoxy)-1,3-dimethyl-1H-1,2,4-triazole81
44-Nitrophenol5-(4-Nitrophenoxy)-1,3-dimethyl-1H-1,2,4-triazole90

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The synthetic protocols detailed in this guide for Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution provide reliable and efficient methods for the derivatization of the triazole core. These reactions enable the systematic exploration of the chemical space around the 1,2,4-triazole scaffold, facilitating the development of structure-activity relationships and the optimization of fungicidal, herbicidal, or insecticidal properties. Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, as well as the application of these synthetic strategies to the creation of agrochemicals with novel modes of action to combat the growing challenge of pest resistance.

References

  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 2590-2600. [Link]

  • Song, D., et al. (2021). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. Molecules, 26(1), 123. [Link]

  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ResearchGate. [Link]

  • Song, D., et al. (2020). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. ResearchGate. [Link]

  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. PubMed. [Link]

  • Bayer AG. (2021). Novel heteroaryltriazole and heteroaryltetrazole compounds as pesticides.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Bayer AG. (2021). New triazole compound and application thereof in agriculture.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Imperial Chemical Industries PLC. (1982). Triazole compounds, a process for preparing them, their use as plant and pharmaceutical fungicides and as plant growth regulators and compositions containing them.
  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4378-4390.
  • Šačkus, A., et al. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija, 25(1), 38-45.
  • Bakulev, V. A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1999. [Link]

  • Syngenta Crop Protection AG. (2022). AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES.
  • Bakulev, V. A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. PubMed. [Link]

  • Khan, I., et al. (2013). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of the Serbian Chemical Society, 78(11), 1725-1736.
  • Fan, Z., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Journal of Agricultural and Food Chemistry, 70(30), 9263-9272.
  • Asif, M. (2021). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives.
  • Grybaitė, B., et al. (2020). The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c with selected boronic acids 6b–k. ResearchGate. [Link]

  • BASF SE. (2016). COMPOSITIONS COMPRISING A TRIAZOLE COMPOUND AND A BIOPESTICIDE.
  • Migliorini, A., et al. (2012). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]

  • de Oliveira, P. F., et al. (2022). Synthesis of Eugenol-Fluorinated Triazole Derivatives and Evaluation of Their Fungicidal Activity. Journal of the Brazilian Chemical Society, 33(3), 255-265.
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The Versatile Synthetic Intermediate: 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical development, the 1,2,4-triazole scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in a multitude of biologically active compounds.[1][2][3][4] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it an invaluable component in the medicinal chemist's toolbox. Within this important class of heterocycles, 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole has emerged as a particularly versatile and valuable synthetic intermediate. The methylation at the N1 and N3 positions locks the molecule into a single tautomeric form, simplifying its reactivity and making it a predictable building block in complex synthetic sequences.[5] The strategic placement of a bromine atom at the C5 position provides a reactive handle for a wide array of powerful cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.

This technical guide provides an in-depth exploration of the applications of this compound as a synthetic intermediate. We will delve into the mechanistic underpinnings of key transformations and provide detailed, field-proven protocols for its use in several classes of palladium-catalyzed cross-coupling reactions. These methods are foundational for the synthesis of novel compounds with potential therapeutic or agrochemical applications.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 56616-96-7[6]
Molecular Formula C₄H₆BrN₃
Molecular Weight 176.02 g/mol
Appearance Solid
SMILES CN1N=C(C)N=C1Br
InChI Key FHPZKFCCOUUHEQ-UHFFFAOYSA-N

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo substituent of this compound is primed for participation in a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, allowing for the efficient construction of carbon-carbon and carbon-heteroatom bonds with high functional group tolerance and, often, under mild conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide.[7][8][9] This reaction is widely employed in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[9]

Causality Behind Experimental Choices: The success of a Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, a supporting ligand, a base, and the solvent system. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. The solvent must solubilize the reactants and facilitate the reaction at an appropriate temperature.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Add_Solids Add this compound, Boronic Acid, Base, Pd Catalyst, and Ligand Inert_Atmosphere->Add_Solids Add_Solvent Add Degassed Solvent Add_Solids->Add_Solvent Heat_Stir Heat and Stir (e.g., 80-100 °C) Add_Solvent->Heat_Stir Monitor Monitor Progress (TLC, LC-MS) Heat_Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Quench_Extract Quench and Extract Cool->Quench_Extract Dry_Concentrate Dry and Concentrate Quench_Extract->Dry_Concentrate Purify Purify (Column Chromatography) Dry_Concentrate->Purify

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 5-Aryl-1,3-dimethyl-1H-1,2,4-triazoles

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv; or Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, or toluene)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry reaction vessel under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture with vigorous stirring. For conventional heating, a temperature of 80-100 °C for 4-18 hours is typical. For microwave-assisted reactions, heating at 100-120 °C for 20-40 minutes can significantly reduce reaction times.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-1,3-dimethyl-1H-1,2,4-triazole.

Catalyst/Ligand SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10012-1875-90
Pd(dppf)Cl₂Cs₂CO₃DME804-880-95
Pd₂(dba)₃ / SPhosK₃PO₄Toluene1006-1285-98
Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Amines

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, specifically for the formation of arylamines from aryl halides and primary or secondary amines.[10][11][12] This reaction has broad applicability in medicinal chemistry, as the arylamine motif is present in numerous pharmaceuticals.[11]

Causality Behind Experimental Choices: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[11] The choice of a bulky, electron-rich phosphine ligand is often critical to promote the reductive elimination step and prevent side reactions. The base must be strong enough to deprotonate the amine but not so strong as to cause decomposition of the reactants or products.

Buchwald_Hartwig_Pathway Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Br) ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ OxAdd->ArPd(II)BrL2 Amine_Coord Amine Coordination (R₂NH) ArPd(II)(Br)(R2NH)L [Ar-Pd(II)(R₂NH)L]⁺Br⁻ Amine_Coord->ArPd(II)(Br)(R2NH)L Deprotonation Deprotonation (Base) ArPd(II)(NR2)L Ar-Pd(II)(NR₂)L Deprotonation->ArPd(II)(NR2)L RedElim Reductive Elimination Product Ar-NR₂ (Product) RedElim->Product Product->Pd(0)L2 Catalyst Regeneration

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 5-Amino-1,3-dimethyl-1H-1,2,4-triazoles

This protocol provides a general procedure that can be adapted for various primary and secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv; or K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube or sealed vial

  • Standard laboratory equipment for work-up and purification

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture with stirring at 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-amino-1,3-dimethyl-1H-1,2,4-triazole.

Catalyst/Ligand SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene100-11012-2470-90
Pd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane90-10016-2475-95
Pd₂(dba)₃ / BINAPCs₂CO₃Toluene11018-2465-85
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[13] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.[13]

Causality Behind Experimental Choices: The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[13] The choice of an amine base is crucial as it serves both to deprotonate the alkyne and as a ligand for the copper co-catalyst.

Detailed Protocol: Synthesis of 5-Alkynyl-1,3-dimethyl-1H-1,2,4-triazoles

This is a general protocol and may require optimization based on the specific alkyne used.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Standard laboratory glassware

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne.

  • Stir the reaction mixture at room temperature to 50 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its locked tautomeric form ensures predictable reactivity, while the C5-bromo substituent provides a gateway for a multitude of cross-coupling reactions. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer robust starting points for the synthesis of a diverse array of substituted 1,2,4-triazole derivatives. These compounds hold significant potential for the development of new pharmaceuticals and agrochemicals, underscoring the importance of this key building block in modern chemical synthesis. Further exploration of other cross-coupling reactions, such as Heck and Stille couplings, will undoubtedly continue to expand the synthetic utility of this important intermediate.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

  • Šačkus, A., et al. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Chemija, 24(4), 311-320.
  • D'hooghe, M., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(5), 4125-4136.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

  • Handa, S., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(11), 16293-16301.
  • Anisimova, N. A., et al. (2022). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry, 20(1), 119-126.
  • Kaur, H., et al. (2025, August 6). Recent advances in the researches of triazole compounds as medicinal drugs.
  • Asif, M. (2024, October 24).
  • Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. (n.d.).
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... (n.d.).
  • Al-Ostath, A., et al. (2023).
  • Recent Researches in Triazole Compounds as Medicinal Drugs. (2025, August 6).
  • Gholam-Hosseini, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 89.

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Troubleshooting & Optimization

improving the yield of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole. As a key building block in medicinal chemistry and materials science, achieving a high yield of this compound is critical. This guide, structured from the perspective of a Senior Application Scientist, offers field-proven insights and scientifically-grounded solutions to common challenges encountered during its synthesis.

The primary route to this compound involves the direct bromination of its precursor, 1,3-dimethyl-1H-1,2,4-triazole.[1] This two-stage synthetic strategy, encompassing the formation of the disubstituted triazole ring followed by its halogenation, is the focus of this guide.[1]

Troubleshooting Guide: Enhancing Synthesis Efficiency

This section addresses specific experimental issues in a question-and-answer format, providing detailed causal analysis and actionable solutions.

Question 1: My reaction yield is consistently low or non-existent. What are the primary factors I should investigate?

Answer: Low yield is a frequent challenge stemming from several potential sources. A systematic approach is crucial for diagnosis.

  • Purity of Starting Material: The purity of the precursor, 1,3-dimethyl-1H-1,2,4-triazole, is paramount. Impurities can interfere with the bromination reaction. It is crucial to verify the purity of your reactants before commencing the synthesis.

  • Reaction Conditions:

    • Temperature: The 1,2,4-triazole ring can be sensitive to high temperatures, which may lead to decomposition. Conversely, a temperature that is too low will result in an incomplete reaction.[2] It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and stability.[3]

    • Reaction Time: Insufficient reaction time leads to incomplete conversion, while extended periods can promote side product formation or degradation.[3] Reaction progress should be monitored diligently.

  • Choice and Stoichiometry of Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation, often yielding better results and selectivity than elemental bromine.[1] Ensure the correct stoichiometry is used; an excess of the brominating agent can lead to over-bromination and the formation of undesired byproducts.

  • Presence of a Radical Initiator: For brominations using NBS, a catalytic amount of a radical initiator like benzoyl peroxide can be crucial for selectively introducing bromine at the C5 position.[1]

Question 2: My final product is impure, showing multiple spots on TLC. How can I improve the selectivity of the reaction?

Answer: The formation of multiple products indicates a lack of selectivity, which can be addressed by carefully controlling the reaction parameters.

  • Competing Reaction Mechanisms: Bromination of the 1,2,4-triazole ring can proceed via either an electrophilic aromatic substitution or a free-radical halogenation pathway, depending on the conditions.[1] The 1,2,4-triazole ring is generally electron-deficient, making electrophilic substitution difficult.[1] Using NBS in a non-polar solvent like carbon tetrachloride with a radical initiator (e.g., benzoyl peroxide) favors the free-radical pathway, which is highly effective for C5 bromination.[1]

  • Over-Bromination: This occurs when an excess of the brominating agent is used or the reaction is allowed to proceed for too long. Carefully control the molar equivalents of the brominating agent and monitor the reaction's progress to stop it upon consumption of the starting material.

  • Solvent Choice: The solvent can influence the reaction pathway and selectivity. Non-polar solvents are often preferred for radical brominations.

Question 3: I'm struggling with the synthesis of the precursor, 1,3-dimethyl-1H-1,2,4-triazole. What are the critical aspects to consider?

Answer: A high-quality precursor is the foundation of a successful final synthesis. Challenges in its preparation often revolve around ring formation and N-alkylation.

  • Ring Formation: There are numerous methods for synthesizing the 1,2,4-triazole core.[4][5][6] The choice of method depends on the available starting materials and desired substitution pattern.

  • N-Alkylation Regioselectivity: Alkylation of an unsubstituted 1H-1,2,4-triazole can lead to a mixture of N1 and N4 substituted products.[7][8] Controlling the regioselectivity is a significant challenge.[1] The choice of alkylating agent, base, and solvent system is critical. For instance, using specific bases and conditions can favor the formation of the desired 1-substituted isomer.[7] A two-step methylation process starting from 5-bromo-1H-1,2,4-triazole is a possible, albeit complex, alternative that requires careful control of regioselectivity.[1]

Frequently Asked Questions (FAQs)

What is the recommended method for synthesizing this compound? The most direct and commonly employed method is the bromination of 1,3-dimethyl-1H-1,2,4-triazole at the C5 position using N-bromosuccinimide (NBS) in a suitable solvent, often with a radical initiator.[1]

How can I effectively monitor the reaction's progress? A combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.[9] TLC allows for rapid, qualitative tracking of the consumption of starting materials and the appearance of the product.[9] ¹H NMR of reaction aliquots provides a more quantitative assessment by observing the disappearance of the C5-H proton signal of the starting material and the emergence of the product's characteristic signals.

What are the key safety precautions for this synthesis? Brominating agents like NBS and bromine are corrosive and toxic; they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Solvents like carbon tetrachloride are hazardous and should be handled with extreme care. Always consult the Safety Data Sheet (SDS) for all reagents before beginning the experiment.

Data Presentation

Table 1: Comparison of Typical Bromination Conditions

ParameterCondition ACondition B
Brominating Agent N-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Solvent Carbon Tetrachloride (CCl₄)Acetic Acid
Initiator/Catalyst Benzoyl Peroxide (catalytic)None
Temperature RefluxRoom Temperature
Typical Issues Requires careful handling of CCl₄Lower selectivity, potential for over-bromination
Expected Outcome Higher selectivity for C5-brominationPotential for mixture of products

Experimental Protocols

Protocol 1: Synthesis of 1,3-dimethyl-1H-1,2,4-triazole (Precursor)

This is a representative protocol and may require optimization.

  • To a solution of 1-methyl-1H-1,2,4-triazole in a suitable solvent such as DMF, add a slight excess of a methylating agent (e.g., methyl iodide or dimethyl sulfate) and a base (e.g., potassium carbonate).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 1,3-dimethyl-1H-1,2,4-triazole. Note: This step is critical as it can produce a mixture of isomers, and purification is necessary to isolate the desired product.

Protocol 2: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-dimethyl-1H-1,2,4-triazole (1.0 eq.) in a dry, non-polar solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.0-1.1 eq.) and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the mixture to reflux and monitor the reaction progress using TLC or ¹H NMR.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway cluster_precursor Stage 1: Precursor Synthesis cluster_bromination Stage 2: Bromination Start 1H-1,2,4-triazole Methylation N-Methylation Start->Methylation Precursor 1,3-dimethyl-1H-1,2,4-triazole Methylation->Precursor Bromination Bromination (NBS, Initiator) Precursor->Bromination Product This compound Bromination->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start_node Low Yield or Impure Product decision_node1 Precursor Pure? start_node->decision_node1 Check Purity decision_node decision_node action_node action_node result_node result_node decision_node2 Reaction Conditions Optimal? decision_node1->decision_node2 Yes action_node1 Purify Precursor (Chromatography/ Recrystallization) decision_node1->action_node1 No action_node2 Optimize Temp, Time, Solvent, & Stoichiometry decision_node2->action_node2 No decision_node3 Correct Bromination Strategy? decision_node2->decision_node3 Yes result_node1 Improved Yield action_node1->result_node1 Re-run Reaction action_node2->result_node1 action_node3 Use NBS with Radical Initiator decision_node3->action_node3 No result_node2 Consult Further Literature decision_node3->result_node2 Yes action_node3->result_node1

Caption: Troubleshooting workflow for synthesis optimization.

References

  • synthesis of 1,2,4 triazole compounds - ISRES. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (2022). Retrieved January 16, 2026, from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. (2022). Retrieved January 16, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES By CHENG YUN RU - UTAR Institutional Repository. (2022). Retrieved January 16, 2026, from [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. (2024). Retrieved January 16, 2026, from [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review - SciSpace. (2022). Retrieved January 16, 2026, from [Link]

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - NIH. (2022). Retrieved January 16, 2026, from [Link]

  • (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - ResearchGate. (2022). Retrieved January 16, 2026, from [Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Stoichiometric coefficients in the bromination re- actions of 1,2,4-triazoles and their complexes - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Suzuki Coupling with 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this electron-deficient N-heterocyclic halide. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you achieve successful coupling outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered when working with this compound.

Q1: My Suzuki coupling reaction is showing no conversion to the desired product. What are the most critical initial parameters to check?

A1: When a Suzuki coupling fails to initiate, it is crucial to systematically verify the core components of the reaction.[1] Start with the following:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source, whether a precatalyst or a Pd(0) species, is active.[1] If using a Pd(II) precatalyst, it requires in-situ reduction to the active Pd(0) state.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Inert Atmosphere: The presence of oxygen can be detrimental, leading to the oxidation of the active Pd(0) catalyst and promoting unwanted side reactions like the homocoupling of your boronic acid.[1][2][3] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Argon or Nitrogen).[1][2]

  • Reagent Purity: Verify the purity of your this compound and your boronic acid or ester. Boronic acids, in particular, can degrade over time.[1]

  • Base and Solvent Selection: The choice of base and solvent is critical and highly interdependent.[1] The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or product.[1]

Q2: I am observing significant formation of a homocoupled byproduct from my boronic acid. What is causing this and how can it be prevented?

A2: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings and is primarily caused by the presence of dissolved oxygen in the reaction mixture.[2][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then catalyze the homocoupling of the boronic acid.[2][3][4] To mitigate this:

  • Rigorous Degassing: Employ effective degassing techniques for your solvents, such as the freeze-pump-thaw method (three to five cycles) or by bubbling a stream of inert gas (Argon or Nitrogen) through the solvent for an extended period (15-30 minutes).[2]

  • Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state, thereby suppressing the Pd(II)-mediated homocoupling pathway.[2][3][5]

  • Ligand Choice: The selection of a bulky, electron-rich phosphine ligand can favor the desired cross-coupling pathway over homocoupling.[2]

Q3: My starting this compound is being consumed, but I am not seeing the desired product. Instead, I am isolating 1,3-dimethyl-1H-1,2,4-triazole. What is happening?

A3: The formation of 1,3-dimethyl-1H-1,2,4-triazole indicates a dehalogenation side reaction.[4] This occurs when the palladium complex, after oxidative addition to the C-Br bond, undergoes a reaction that introduces a hydride ligand, often from the solvent or an amine base.[4] Reductive elimination of the aryl group and the hydride then yields the dehalogenated product.[4] To address this, consider changing your solvent or base to one less prone to acting as a hydride source.

II. In-Depth Troubleshooting Guide

This section provides a more detailed analysis of specific problems, organized by observable symptoms during your experiment.

Symptom 1: No Reaction or Low Conversion

If you are experiencing a complete lack of reactivity or very low conversion to your desired coupled product, the issue likely lies with one of the fundamental steps of the catalytic cycle.

Troubleshooting Decision Tree for No/Low Conversion

G start Low or No Conversion q1 Is your catalyst system appropriate for an electron-deficient heterocycle? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is your base strong enough to facilitate transmetalation? a1_yes->q2 s1 Consider catalysts with bulky, electron-rich ligands (e.g., Buchwald ligands, NHCs) to promote oxidative addition. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is protodeboronation of your boronic acid occurring? a2_yes->q3 s2 Switch to a stronger base (e.g., Cs2CO3, K3PO4). Ensure base is finely powdered and dry for anhydrous reactions. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No s3 Use a milder base (e.g., K2CO3, KF), protect the boronic acid (e.g., as a pinacol ester or MIDA ester), or use anhydrous conditions. a3_yes->s3 q4 Are your reaction temperature and time optimized? a3_no->q4 s3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end Re-evaluate reaction with optimized conditions. a4_yes->end s4 Increase temperature (e.g., 80-120 °C) and/or extend reaction time. Monitor by TLC/LC-MS. a4_no->s4 s4->end

Caption: Troubleshooting workflow for low or no conversion.

Detailed Analysis and Solutions
  • Catalyst and Ligand Selection: The this compound is an electron-deficient heterocycle. While this can facilitate the initial oxidative addition step, the overall catalytic cycle can be challenging.[6][7][8]

    • Expert Insight: Standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands.[1][2][9] These ligands promote both oxidative addition and the subsequent reductive elimination step.[6][9]

  • Base and Solvent Synergy: The choice of base is critical for activating the boronic acid for transmetalation.[10][11]

    • Expert Insight: For challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[12] The solvent system should be chosen to ensure adequate solubility of all components. Common choices include dioxane, THF, DMF, or toluene, often with a small amount of water.[4][13] For anhydrous conditions, ensure your base is finely powdered and dry.[1]

  • Protodeboronation of the Boronic Acid: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, particularly with electron-rich or heteroaryl boronic acids in the presence of aqueous bases.[4][14][15]

    • Expert Insight: To circumvent this, consider converting your boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a trifluoroborate salt.[14][15][16][17] These are generally more resistant to protodeboronation.[14][15][16][17] Alternatively, using a milder base like potassium fluoride (KF) can sometimes suppress this side reaction.[1]

Symptom 2: Product Decomposition

If you observe the formation of your desired product followed by its disappearance or the appearance of new, unidentified impurities over time, product decomposition may be occurring under the reaction conditions.

  • Potential Cause: The coupled product, now a more complex heteroaromatic system, may be unstable to the reaction conditions, particularly elevated temperatures or a strongly basic environment.

  • Solutions:

    • Lower Reaction Temperature: Once the reaction has initiated (as confirmed by TLC or LC-MS), try reducing the temperature to the minimum required to sustain the reaction.

    • Shorter Reaction Time: Carefully monitor the reaction progress and quench it as soon as the starting materials are consumed to prevent prolonged exposure of the product to harsh conditions.

    • Milder Base: If possible, switch to a milder base that still affords a reasonable reaction rate.

Symptom 3: Formation of Side Products

Beyond homocoupling and dehalogenation, other side reactions can complicate your product purification.

  • Palladium Black Formation: The precipitation of palladium black indicates catalyst decomposition.

    • Expert Insight: This can be caused by an inappropriate ligand-to-metal ratio, high temperatures, or the presence of impurities. Ensure your ligands are stable under the reaction conditions. The use of robust ligands like NHCs can often improve catalyst stability.[9]

III. Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol provides a robust starting point for optimization.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).[15]

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[15]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, at a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[15]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand if required.[15]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[15]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]

  • Purification: Purify the crude product by flash column chromatography.

Protocol for Conversion of Boronic Acid to a Diethanolamine Adduct for Enhanced Stability

For boronic acids prone to protodeboronation, conversion to a more stable adduct can be beneficial.

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[1]

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[1]

  • Precipitation: A precipitate will form. Continue stirring the resulting slurry for 10-15 minutes.[1]

  • Isolation: Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1] This adduct can now be used directly in the Suzuki coupling reaction.[1]

IV. Data Summary and Visualization

Table 1: Recommended Starting Conditions for Screening
ParameterCondition 1 (Standard)Condition 2 (For Hindered/Difficult Substrates)
Palladium Source Pd(dppf)Cl₂ (2 mol%)XPhos Pd G3 (2 mol%)
Ligand (Included in precatalyst)XPhos (4 mol%)
Base K₂CO₃ (2.5 equiv)Cs₂CO₃ (2.5 equiv)
Solvent Dioxane/H₂O (4:1)t-AmylOH
Temperature 90 °C110 °C
Concentration 0.1 M0.1 M
Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D Ar'-B(OH)2 Base E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F Ar-Ar' F->A Product Coupled Product F->Product ArX 5-Bromo-1,3-dimethyl- 1H-1,2,4-triazole ArX->B ArB Boronic Acid/Ester ArB->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available at: [Link]

  • A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Journal of the American Chemical Society. Available at: [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Publications. Available at: [Link]

  • Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Publications. Available at: [Link]

  • Biomacromolecule supported N-heterocyclic carbene-palladium(II) as a novel catalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. ResearchGate. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Institutes of Health. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction. National Institutes of Health. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Publications. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]

  • Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. National Institutes of Health. Available at: [Link]

  • Struggling with Suzuki Reaction. Reddit. Available at: [Link]

  • Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. Chemical Science (RSC Publishing). Available at: [Link]

  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Available at: [Link]

  • Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. Available at: [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. Available at: [Link]

Sources

Technical Support Center: Bromination of 1,3-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 1,3-dimethyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic transformation. Here, we will explore the nuances of this reaction, with a particular focus on the identification, mitigation, and troubleshooting of common side products. Our approach is grounded in mechanistic principles to provide you with a deeper understanding of the chemistry at play.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the bromination of 1,3-dimethyl-1H-1,2,4-triazole?

The primary and expected product of this reaction is 5-bromo-1,3-dimethyl-1H-1,2,4-triazole . The bromination occurs via an electrophilic aromatic substitution mechanism, where the C5 carbon of the triazole ring is the most nucleophilic position and, therefore, the most susceptible to attack by an electrophilic bromine source.

Q2: What are the most common brominating agents for this reaction?

N-Bromosuccinimide (NBS) is a widely used and generally effective reagent for this transformation, offering milder reaction conditions compared to elemental bromine (Br₂). The choice of brominating agent can significantly impact the side product profile.

Q3: Why is the C5 position preferentially brominated?

The 1,2,4-triazole ring is an electron-deficient system due to the presence of three nitrogen atoms. However, the N-methyl groups are electron-donating, which increases the electron density of the ring, making it more susceptible to electrophilic attack than the unsubstituted 1H-1,2,4-triazole. The C5 position is the most electron-rich carbon atom in the 1,3-dimethyl-1H-1,2,4-triazole ring, directing the electrophilic substitution to this site.

Q4: Can over-bromination occur?

While the 1,2,4-triazole ring is generally considered electron-deficient, the activating effect of the two methyl groups can, under harsh conditions or with an excess of a strong brominating agent, potentially lead to the formation of a di-bromo species. However, this is generally not a major side product under controlled conditions.

Troubleshooting Guide: Side Product Formation

Issue 1: Presence of a brominated species with a different NMR chemical shift for the methyl groups.

Possible Cause: Bromination of one of the methyl groups.

Explanation of Causality: While electrophilic aromatic substitution on the triazole ring is the desired reaction, radical bromination of the methyl groups can occur as a competing pathway. This is particularly prevalent when using N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN, benzoyl peroxide) or under UV irradiation. The formation of a benzylic-like radical on the methyl group is a relatively stable intermediate.

Troubleshooting Steps:

  • Exclude Radical Initiators: Ensure that your reaction setup is free from sources of radical initiation. Avoid using AIBN or benzoyl peroxide unless specifically required for another transformation.

  • Control Light Exposure: Run the reaction in the dark or in a flask wrapped in aluminum foil to minimize photo-induced radical formation.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Non-polar solvents like carbon tetrachloride (CCl₄) can favor radical reactions, while polar aprotic solvents like acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) are generally preferred for electrophilic aromatic substitution.

  • Temperature Control: Higher temperatures can promote radical pathways. Running the reaction at or below room temperature is advisable.

Protocol for Minimizing Methyl Group Bromination:

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂.
Solvent Acetonitrile or DichloromethanePolar aprotic, disfavors radical mechanisms.
Temperature 0 °C to Room TemperatureMinimizes thermal initiation of radical reactions.
Light Exclude (e.g., foil-wrapped flask)Prevents photochemical radical initiation.
Initiators NoneAvoids intentionally generating radicals.
Issue 2: Detection of starting material and multiple brominated products of similar mass.

Possible Cause: Incomplete N-methylation of the starting material.

Explanation of Causality: If the starting 1,3-dimethyl-1H-1,2,4-triazole is contaminated with mono-methylated isomers (1-methyl-1H-1,2,4-triazole or 3-methyl-1H-1,2,4-triazole), these will also undergo bromination, leading to a mixture of brominated regioisomers. These isomers can be difficult to separate from the desired product.

Troubleshooting Steps:

  • Verify Starting Material Purity: Before starting the bromination, confirm the purity of your 1,3-dimethyl-1H-1,2,4-triazole using techniques like ¹H NMR, ¹³C NMR, and GC-MS.

  • Purification of Starting Material: If isomeric impurities are detected, purify the starting material by distillation or chromatography.

  • Optimize N-methylation: If you are synthesizing the starting material, ensure the N-methylation reaction goes to completion. This may involve using a stronger methylating agent, adjusting the stoichiometry of the reagents, or modifying the reaction conditions (e.g., temperature, reaction time).

Illustrative Workflow for Purity Verification:

start Obtain 1,3-dimethyl- 1H-1,2,4-triazole nmr_check ¹H & ¹³C NMR Analysis start->nmr_check gcms_check GC-MS Analysis start->gcms_check is_pure Is the material >98% pure? nmr_check->is_pure gcms_check->is_pure proceed Proceed with Bromination is_pure->proceed Yes purify Purify Starting Material (Distillation/Chromatography) is_pure->purify No recheck Re-analyze Purity purify->recheck recheck->is_pure cluster_main Desired Electrophilic Aromatic Substitution cluster_side1 Side Reaction: Radical Bromination start 1,3-dimethyl-1H-1,2,4-triazole intermediate Sigma Complex Intermediate start->intermediate + Br⁺ (from NBS) product This compound intermediate->product - H⁺ start_side 1,3-dimethyl-1H-1,2,4-triazole radical_inter Methyl Radical Intermediate start_side->radical_inter + Br• (from NBS + initiator/light) side_product1 5-(bromomethyl)-1-methyl-1H-1,2,4-triazole or 3-(bromomethyl)-1-methyl-1H-1,2,4-triazole radical_inter->side_product1 + Br₂/-Br•

Technical Support Center: Purification of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole. This resource is designed for researchers, chemists, and drug development professionals who are navigating the challenges of isolating this key synthetic intermediate. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the "why" behind each step, ensuring you can troubleshoot effectively and achieve high purity.

Part 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound from a typical reaction mixture, assuming its synthesis via bromination of 1,3-dimethyl-1H-1,2,4-triazole.

Question 1: After my aqueous workup, I'm seeing a low yield and my product seems to be an oil, not the expected solid. What's happening?

Answer: This is a frequent issue and often points to two potential causes: incomplete reaction or hydrolysis of the product. This compound, while relatively stable, can be susceptible to hydrolysis under certain conditions, especially if excess base is used in the workup. The starting material, 1,3-dimethyl-1H-1,2,4-triazole, is also more water-soluble than the brominated product.

  • Troubleshooting Steps:

    • Confirm Reaction Completion: Before the workup, analyze the crude reaction mixture using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the crude spot to a standard of the starting material. If a significant amount of starting material remains, the bromination reaction is incomplete.

    • pH Control During Workup: During the aqueous wash, ensure the pH does not become strongly basic. Use a mild base like sodium bicarbonate (NaHCO₃) solution to neutralize any acid from the reaction, and check the pH with litmus paper or a pH meter, aiming for a neutral pH (around 7).

    • Extraction Efficiency: The product may have some water solubility. Ensure you are using an appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate) and perform multiple extractions (at least 3x) to maximize the recovery from the aqueous layer.

Question 2: My NMR spectrum shows the presence of succinimide. How can I best remove this impurity?

Answer: Succinimide is a common byproduct when N-Bromosuccinimide (NBS) is used as the brominating agent. Due to its polarity and ability to hydrogen bond, it can be tricky to remove completely.

  • Recommended Protocol:

    • Aqueous Wash: A primary and effective method is to wash the organic layer with a dilute base. Succinimide is weakly acidic and will be deprotonated to its more water-soluble salt. A 5% sodium bicarbonate or a dilute sodium hydroxide (0.1 M) wash is typically sufficient.

    • Solvent Selection for Recrystallization: If succinimide persists, a carefully chosen recrystallization can be effective. Since succinimide is quite polar, recrystallizing your this compound from a less polar solvent system, such as a mixture of ethyl acetate and hexanes, will often leave the succinimide in the mother liquor.

Question 3: I'm struggling to separate the product from the unreacted starting material (1,3-dimethyl-1H-1,2,4-triazole) using column chromatography. What conditions do you recommend?

Answer: The polarity difference between the starting material and the brominated product is not vast, which can make chromatographic separation challenging. However, optimizing your column chromatography parameters should yield pure fractions.

  • Chromatography System Parameters:

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography of small organic molecules.
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50% EtOAc)The less polar starting material will elute first. A gradient will help to resolve the two compounds effectively. Start with a low polarity to elute the starting material, then increase the polarity to elute your product.
TLC Analysis Use a 30% Ethyl Acetate in Hexanes system for initial TLC analysis.This should give good separation between the starting material and the product spot, allowing you to monitor the column fractions effectively.
Column Loading Dry load the crude material onto silica gel.This often results in better separation and sharper bands compared to wet loading, especially if the crude material is not highly soluble in the initial mobile phase.
  • Visualizing the Workflow:

Purification_Workflow cluster_0 Initial Workup cluster_1 Chromatography cluster_2 Final Polish Crude_Mixture Crude Reaction Mixture Product Starting Material Succinimide Aqueous_Wash Aqueous Wash with NaHCO3 Crude_Mixture->Aqueous_Wash Organic_Layer Organic Layer Product Starting Material Aqueous_Wash->Organic_Layer Extraction Aqueous_Layer Aqueous Layer Succinimide Salt Aqueous_Wash->Aqueous_Layer Separation Column Silica Gel Column Gradient: Hexanes to EtOAc Organic_Layer->Column Dry Loading Fractions_SM Early Fractions Starting Material Column->Fractions_SM Fractions_P Later Fractions Pure Product Column->Fractions_P Recrystallization Recrystallization e.g., EtOAc/Hexanes Fractions_P->Recrystallization Final_Product Pure Crystalline Product Recrystallization->Final_Product Purification_Logic Impurity_Analysis Analyze Impurities (TLC, LC-MS, NMR) Polar_Impurity Polar Impurities Present? (e.g., Succinimide) Impurity_Analysis->Polar_Impurity NonPolar_Impurity Non-Polar Impurities Present? (e.g., Starting Material) Polar_Impurity->NonPolar_Impurity No Aqueous_Wash Perform Aqueous Wash (Dilute Base) Polar_Impurity->Aqueous_Wash Yes Column_Chromatography Perform Column Chromatography (Gradient Elution) NonPolar_Impurity->Column_Chromatography Yes Recrystallization Perform Recrystallization NonPolar_Impurity->Recrystallization No (or minor) Aqueous_Wash->NonPolar_Impurity Column_Chromatography->Recrystallization For highest purity Pure_Product High Purity Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Technical Support Center: Optimizing Cross-Coupling Reactions of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cross-coupling of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to facilitate successful experimentation. The unique electronic properties of the 1,2,4-triazole ring system present specific challenges and opportunities in palladium-catalyzed cross-coupling reactions. This resource aims to elucidate these nuances and provide actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the cross-coupling of this compound, offering explanations and corrective actions based on established organometallic principles.

Issue 1: Low to No Product Yield

Question: I am attempting a Suzuki-Miyaura coupling between this compound and an arylboronic acid, but I am observing very low conversion of my starting material, even after extended reaction times. What are the likely causes and how can I improve my yield?

Answer:

Low or no yield in Suzuki-Miyaura couplings involving heteroaromatic halides like this compound can stem from several factors. The electron-deficient nature of the triazole ring can influence the reactivity of the C-Br bond. Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection:

  • The Problem: The oxidative addition of the aryl bromide to the Pd(0) center is a critical step in the catalytic cycle.[1] For electron-deficient heteroaryl bromides, this step can be sluggish. Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active.

  • The Solution: Employ more electron-rich and bulky phosphine ligands that can facilitate the oxidative addition. Consider using Buchwald-type ligands (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[2] These ligands are known to enhance the catalytic activity for challenging substrates.[3] A pre-formed catalyst complex like Pd(dppf)Cl₂ can also be a good starting point.[4]

2. Base Selection and Strength:

  • The Problem: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[5] An inappropriate base can lead to decomposition of the boronic acid (protodeboronation) or may not be strong enough to facilitate the reaction.

  • The Solution: A screening of bases is often necessary. While inorganic bases like K₂CO₃ or K₃PO₄ are commonly used, stronger bases like Cs₂CO₃ might be required to achieve good yields.[6] The choice of base can also be solvent-dependent. For instance, in aqueous solvent mixtures, a soluble base is essential.

3. Solvent and Temperature:

  • The Problem: The solubility of all components (substrate, boronic acid, catalyst, and base) is critical. Poor solubility can lead to a heterogeneous mixture and slow reaction rates. Additionally, the reaction temperature may be insufficient to overcome the activation energy.

  • The Solution: Common solvent systems for Suzuki couplings include toluene/water, dioxane/water, or THF/water mixtures.[6] If solubility is an issue, consider using a different solvent system or a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[7] Increasing the reaction temperature, potentially using a microwave reactor for rapid heating, can also significantly improve the reaction rate.[8][9] However, be mindful of potential decomposition of starting materials or products at very high temperatures.[6]

4. Quality of Reagents:

  • The Problem: The boronic acid is susceptible to decomposition, especially if it is old or has been stored improperly. Homocoupling of the boronic acid can be a significant side reaction, consuming the nucleophile and reducing the yield of the desired product.[1]

  • The Solution: Use freshly purchased or purified boronic acid. You can check the purity by NMR. To minimize homocoupling, ensure your reaction is thoroughly degassed to remove oxygen, which can promote this side reaction.[1]

Workflow for Optimizing Low Yield:

low_yield_optimization start Low Yield Observed catalyst Screen Catalyst/Ligand (e.g., Pd(dppf)Cl₂, Buchwald ligands) start->catalyst base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) catalyst->base If no improvement success Improved Yield catalyst->success Success solvent Vary Solvent/Temperature (Toluene/H₂O, Dioxane/H₂O, Microwave) base->solvent If no improvement base->success Success reagents Check Reagent Quality (Fresh Boronic Acid, Degassing) solvent->reagents If still low yield solvent->success Success reagents->success Success

Caption: Systematic workflow for troubleshooting low yields in Suzuki-Miyaura coupling.

Issue 2: Formation of Significant Side Products

Question: My reaction is proceeding, but I am observing a significant amount of a side product that appears to be the debrominated starting material (1,3-dimethyl-1H-1,2,4-triazole). What is causing this, and how can I suppress it?

Answer:

The formation of the debrominated (hydrodehalogenated) product is a common side reaction in palladium-catalyzed cross-couplings. This typically occurs through a competitive pathway to the desired cross-coupling.

1. Understanding the Mechanism of Debromination:

  • The Cause: After oxidative addition of the this compound to the Pd(0) catalyst, the resulting Pd(II) intermediate can undergo a reaction with a hydride source in the reaction mixture, leading to reductive elimination of the debrominated triazole. Common hydride sources can be trace water, the amine base in reactions like Buchwald-Hartwig amination, or even the solvent.

2. Strategies to Minimize Debromination:

  • Optimize the Base: In some cases, the choice of base can influence the rate of debromination. For instance, in Buchwald-Hartwig aminations, using a non-nucleophilic, sterically hindered base like sodium tert-butoxide is often preferred.[2]

  • Ligand Effects: The choice of ligand can also play a role. Ligands that promote a faster rate of the desired cross-coupling reaction can outcompete the debromination pathway.

  • Control of Reaction Conditions: Ensure that your solvents are anhydrous if the reaction is sensitive to water. Running the reaction under a strictly inert atmosphere (Argon or Nitrogen) is crucial.

  • In-situ Halogen Exchange: For particularly challenging substrates where debromination is a major issue, an in situ conversion of the bromide to a more reactive iodide can be beneficial.[10][11] This can sometimes lead to a faster cross-coupling reaction, minimizing the time for the debromination side reaction to occur.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the planning and execution of cross-coupling reactions with this compound.

Q1: Which cross-coupling reactions are generally suitable for this compound?

A1: The C-Br bond at the 5-position of the 1,3-dimethyl-1H-1,2,4-triazole is amenable to a variety of palladium-catalyzed cross-coupling reactions.[12] The most common and well-established reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.[12] This is a versatile method for creating biaryl structures.

  • Heck Coupling: For the formation of C-C bonds with alkenes.[12][13]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[12][14]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[15][16]

Q2: What is the general order of reactivity for aryl halides in these cross-coupling reactions?

A2: The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[17] This is due to the decreasing bond strength of the carbon-halogen bond down the group, which facilitates the oxidative addition step. Therefore, this compound is expected to be more reactive than its chloro-analogue but less reactive than the iodo-analogue.

Q3: How do I choose the right palladium catalyst and ligand?

A3: The choice of catalyst and ligand is crucial for a successful cross-coupling reaction and is highly dependent on the specific reaction type and the coupling partners.

Reaction TypeCommon Palladium PrecursorRecommended Ligand TypeExample Ligands
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃Bulky, electron-rich phosphinesXPhos, SPhos, P(t-Bu)₃
Heck Pd(OAc)₂Phosphines or N-heterocyclic carbenes (NHCs)PPh₃, P(o-tol)₃, IPr
Sonogashira PdCl₂(PPh₃)₂Phosphines (often with a Cu(I) co-catalyst)PPh₃
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃Bulky, electron-rich biaryl phosphinesXPhos, RuPhos, BrettPhos

Q4: What is the role of the base in these reactions?

A4: The base plays a critical role in several steps of the catalytic cycle, depending on the specific reaction:

  • Suzuki-Miyaura: The base activates the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[5]

  • Heck: The base is required to regenerate the active Pd(0) catalyst in the final step of the catalytic cycle by promoting the elimination of H-X.[13]

  • Sonogashira: An amine base is typically used to deprotonate the terminal alkyne, forming the reactive copper acetylide (in the presence of a Cu(I) co-catalyst).[14][17]

  • Buchwald-Hartwig: A strong, non-nucleophilic base is used to deprotonate the amine, allowing it to coordinate to the palladium center.[2]

Q5: Can I run these reactions open to the air?

A5: Generally, it is highly recommended to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (e.g., Argon or Nitrogen). The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species.[14] Oxygen can also promote undesirable side reactions like the homocoupling of boronic acids in Suzuki reactions.[1] While some modern catalyst systems are more robust, for optimal results and reproducibility, degassing the solvent and maintaining an inert atmosphere throughout the reaction is best practice.

Experimental Protocols

General Procedure for a Trial Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the optimization of the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Toluene and Water (10:1 v/v), degassed

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Seal the vial with a septum and purge with argon for 10-15 minutes.

  • Add the degassed toluene and water via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir for the desired reaction time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₃, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Flow for Reaction Setup:

reaction_setup reagents 1. Add solid reagents to dry vial: - this compound - Arylboronic acid - Pd₂(dba)₃ - SPhos - K₃PO₄ inert 2. Seal and purge with Argon reagents->inert solvent 3. Add degassed Toluene/Water inert->solvent heat 4. Heat and stir solvent->heat monitor 5. Monitor reaction progress heat->monitor workup 6. Workup and purification monitor->workup

Caption: Step-by-step logical flow for setting up a Suzuki-Miyaura coupling reaction.

References

  • This compound - Benchchem. (URL: )
  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling | Organometallics - ACS Publications. (URL: [Link])

  • The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c... - ResearchGate. (URL: [Link])

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (URL: [Link])

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (URL: [Link])

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - Chemical Science (RSC Publishing). (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (URL: [Link])

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - zora.uzh.ch. (URL: [Link])

  • A nanomagnetic triazole-based Schiff-base complex of palladium(0) as an efficient heterogeneous catalyst for the Mizoroki–Heck C–C cross-coupling reaction under green conditions - PMC - NIH. (URL: [Link])

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])

  • Sonogashira Coupling | NROChemistry. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines - ResearchGate. (URL: [Link])

  • Heck Reaction - Organic Chemistry Portal. (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • Simplified catalytic cycle for Buchwald−Hartwig amination reaction. - ResearchGate. (URL: [Link])

  • First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides - ResearchGate. (URL: [Link])

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (URL: [Link])

  • Challenging cross couplings, in water, aided by in-situ iodination of (hetero)aromatic bromides - ResearchGate. (URL: [Link])

  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC - NIH. (URL: [Link])

  • Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes. (URL: [Link])

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - NIH. (URL: [Link])

  • Palladium-catalyzed cross-coupling of unreactive C(sp3)–H bonds with azole C(sp2)–H bonds by using bromide as a traceless directing group - Chemical Communications (RSC Publishing). (URL: [Link])

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PubMed. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • Efficient palladium-catalyzed cross-coupling of highly acidic substrates, nitroacetates. (URL: [Link])

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... - ResearchGate. (URL: [Link])

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - Organic Chemistry Portal. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in - Semantic Scholar. (URL: [Link])

Sources

Navigating the Reactivity of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole: A Guide to Preventing Debromination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. The C5-bromo substituent on the electron-deficient 1,2,4-triazole ring is a key functional handle for a variety of cross-coupling reactions. However, this reactivity also makes the compound susceptible to debromination, an undesired side reaction that can significantly impact reaction yield and purity.

This comprehensive resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of working with this compound and successfully prevent debromination in your experiments.

Troubleshooting Guide: Unwanted Debromination

This section addresses the common issue of observing the debrominated byproduct, 1,3-dimethyl-1H-1,2,4-triazole, in your reaction mixtures. The following question-and-answer format is designed to help you diagnose and resolve this problem.

Q1: I am observing a significant amount of the debrominated byproduct in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). What are the likely causes?

A1: The observation of debromination, or hydrodehalogenation, in palladium-catalyzed cross-coupling reactions is a common challenge, particularly with electron-deficient heteroaryl bromides. Several factors can contribute to this undesired side reaction:

  • Reaction Temperature: Higher temperatures can accelerate the rate of debromination relative to the desired cross-coupling.

  • Choice of Base: Strong bases, especially in the presence of protic solvents or impurities, can promote debromination.

  • Catalyst System: The choice of palladium source and, crucially, the phosphine ligand can significantly influence the competition between the desired reaction pathway and debromination.

  • Presence of Hydride Sources: Solvents, reagents, or even trace amounts of water can act as hydride donors, leading to the reductive cleavage of the carbon-bromine bond.

Q2: How can I modify my reaction conditions to minimize debromination in a Suzuki-Miyaura coupling?

A2: For Suzuki-Miyaura couplings, where debromination is a known side reaction, consider the following adjustments to your protocol:

  • Lower the Reaction Temperature: If feasible for your specific transformation, reducing the reaction temperature can disfavor the debromination pathway.

  • Select a Weaker Base: Instead of strong bases like sodium hydroxide or potassium tert-butoxide, opt for milder inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).

  • Optimize the Catalyst and Ligand:

    • Catalyst: Pd(PPh₃)₄ is a reliable choice for many Suzuki reactions.[1]

    • Ligands: The use of bulky, electron-rich phosphine ligands can enhance the rate of reductive elimination, the product-forming step, thereby outcompeting debromination. Consider ligands such as XPhos or SPhos.

  • Use Anhydrous Conditions: Ensure your solvents and reagents are thoroughly dried. Aprotic solvents like 1,4-dioxane, toluene, or THF are generally preferred. The addition of a small amount of water is often necessary for the Suzuki reaction to proceed, so a careful balance is required.

Q3: I am attempting a Sonogashira coupling and observing significant debromination. What specific changes should I make?

A3: Sonogashira couplings of bromo-heterocycles can be sensitive to reaction conditions. To suppress debromination:

  • Copper Co-catalyst: While the classic Sonogashira protocol uses a copper(I) co-catalyst, copper-free conditions can sometimes reduce side reactions, including debromination.[2]

  • Base Selection: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard. Ensure it is anhydrous.

  • Palladium Catalyst and Ligand: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common choices.[3] If debromination persists, switching to a catalyst system with a more specialized ligand may be beneficial.

  • Temperature Control: Aryl bromides often require elevated temperatures for efficient coupling.[4][5] However, start with milder conditions (e.g., room temperature to 60 °C) and only increase the temperature if the reaction is sluggish.

Q4: My Buchwald-Hartwig amination is yielding the debrominated triazole. How can I improve the selectivity?

A4: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but debromination can be a competing pathway.[6] To favor the desired amination:

  • Ligand Choice: The selection of the phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands developed by Buchwald and others (e.g., XPhos, SPhos, BrettPhos) are designed to promote the C-N reductive elimination step.[7]

  • Base: Strong bases are required, but their nature can be optimized. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Ensure the base is of high purity and handled under inert conditions.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.

Q5: Can the choice of cross-coupling reaction itself influence the likelihood of debromination?

A5: Yes. The Negishi coupling, which utilizes organozinc reagents, can sometimes be a milder alternative to Suzuki or Stille couplings and may be less prone to debromination under certain conditions.[8][9][10][11][12] The transmetalation step in the Negishi coupling is often very fast, which can help to favor the desired cross-coupling pathway.[8]

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of debromination in palladium-catalyzed reactions?

A: Debromination, or hydrodehalogenation, can occur through several mechanistic pathways. In the context of palladium catalysis, a common pathway involves the oxidative addition of the aryl bromide to the Pd(0) center to form an Ar-Pd(II)-Br complex. This intermediate can then undergo a side reaction where a hydride source (from solvent, base, or impurities) displaces the bromide, leading to an Ar-Pd(II)-H intermediate. Subsequent reductive elimination of Ar-H yields the debrominated product and regenerates the Pd(0) catalyst. Another potential pathway involves β-hydride elimination from an amide in Buchwald-Hartwig amination, which can also lead to the hydrodehalogenated arene.[6]

Q: Are there any general "best practices" to prevent debromination regardless of the specific reaction?

A: Yes, several general principles apply across different cross-coupling reactions:

  • Use high-purity reagents and solvents: Minimize potential sources of hydride and other interfering impurities.

  • Maintain an inert atmosphere: Oxygen can degrade the palladium catalyst, leading to the formation of palladium black, which can promote side reactions.

  • Optimize reaction time: Prolonged reaction times at elevated temperatures can increase the extent of debromination. Monitor your reaction closely and work it up once the starting material is consumed.

  • Consider a different palladium precatalyst: Pre-formed catalysts with specific ligands can sometimes offer better performance and selectivity than catalysts generated in situ.

Experimental Protocols

The following are generalized, step-by-step protocols for common cross-coupling reactions with this compound, designed to minimize debromination. Note: These are starting points and may require optimization for your specific substrate.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is designed for the coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (0.05 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Stir the reaction mixture at 80-90 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling (Copper-Free)

This protocol describes a copper-free Sonogashira coupling of a terminal alkyne with this compound.

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • Pd(PPh₃)₄ (0.05 equiv.)

  • Triethylamine (Et₃N) (2.0 equiv.)

  • Anhydrous DMF, degassed

Procedure:

  • To a reaction flask under an inert atmosphere, add this compound and the palladium catalyst.

  • Add the degassed DMF and triethylamine.

  • Add the terminal alkyne via syringe.

  • Stir the mixture at a temperature between room temperature and 80 °C, monitoring the reaction progress.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary

The following table summarizes key parameters to consider for minimizing debromination in various cross-coupling reactions.

Reaction TypeRecommended Catalyst (starting point)Recommended Ligand (if separate)Recommended BaseRecommended SolventTemperature Range
Suzuki-Miyaura Pd(PPh₃)₄, Pd(dppf)Cl₂XPhos, SPhosK₂CO₃, K₃PO₄, Cs₂CO₃1,4-Dioxane/H₂O, Toluene80-110 °C
Sonogashira Pd(PPh₃)₄, PdCl₂(PPh₃)₂-Et₃N, DIPEADMF, THFRT - 80 °C
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂XPhos, SPhos, BrettPhosNaOt-Bu, LiHMDSToluene, Dioxane80-110 °C
Negishi Pd(PPh₃)₄, Pd(dppf)Cl₂-- (organozinc reagent)THF, TolueneRT - 60 °C

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired cross-coupling pathway versus the undesired debromination pathway in a generic palladium-catalyzed reaction.

G cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Debromination Pathway A Ar-Br + Pd(0)L_n B Ar-Pd(II)(Br)L_n (Oxidative Addition) A->B C Ar-Pd(II)(Nu)L_n (Transmetalation) B->C [Nu-M] E Ar-Pd(II)(Br)L_n D Ar-Nu (Product) C->D Reductive Elimination F Ar-Pd(II)(H)L_n (Hydride Transfer) E->F [H⁻] source G Ar-H (Debrominated Byproduct) F->G Reductive Elimination

Sources

regioselectivity issues in the synthesis of substituted 1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2,4-triazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling regioselectivity during the synthesis of substituted 1,2,4-triazoles. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] However, its synthesis is often plagued by the formation of regioisomeric mixtures, complicating purification and reducing yields. This resource provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to address these specific challenges.

Frequently Asked Questions (FAQs) on Regioselectivity
Q1: What exactly is regioselectivity in the context of 1,2,4-triazole synthesis?

A: Regioselectivity refers to the preference for forming one constitutional isomer over another when multiple reaction sites are available. In the synthesis of asymmetrically substituted 1,2,4-triazoles, the starting materials can often combine in different orientations, leading to distinct isomers. For example, in the synthesis of a disubstituted 1,2,4-triazole, you might obtain a mixture of the 1,3-, 1,5-, or 3,5-disubstituted products. Controlling the reaction to yield predominantly one of these isomers is the core challenge of regioselectivity.

Q2: Why is controlling the regiochemical outcome so critical in drug development?

A: The precise three-dimensional arrangement of atoms in a molecule dictates its biological activity. Different regioisomers of a 1,2,4-triazole core will present their substituent groups in different spatial orientations. This can drastically alter how the molecule interacts with its biological target (e.g., an enzyme or receptor). One isomer may be a potent therapeutic agent, while another could be inactive or even toxic. Therefore, reproducible and highly regioselective syntheses are essential for ensuring the safety, efficacy, and quality of a potential drug candidate.

Q3: What are the primary factors that influence which regioisomer is formed?

A: The regiochemical outcome is a function of the interplay between several factors:

  • Electronic Effects: The distribution of electron density in the reactants is paramount. Nucleophilic attack will preferentially occur at the most electron-deficient (electrophilic) site.

  • Steric Hindrance: Bulky substituent groups can physically block the approach of a reagent to a nearby reaction site, favoring attack at a less hindered position.

  • Reaction Conditions: Temperature, solvent, and reaction time can influence the kinetic versus thermodynamic control of a reaction. Some isomers may form faster (kinetic product), while others are more stable (thermodynamic product).[1][2]

  • Catalyst Choice: This is a powerful modern tool. Different metal catalysts can selectively activate specific reaction pathways, leading to divergent regiochemical outcomes from the same set of starting materials.[1][2][3]

Troubleshooting Guide 1: The Einhorn-Brunner Reaction

This classical method involves the reaction of an imide with a hydrazine to form a 1,2,4-triazole.[4] Regioselectivity becomes an issue when an unsymmetrical imide is used.

Q: I'm using an unsymmetrical imide in an Einhorn-Brunner reaction and obtaining an inseparable mixture of 1,3- and 1,5-disubstituted 1,2,4-triazoles. How can I synthesize a single isomer?

A: Causality & Mechanistic Insight

The regioselectivity of the Einhorn-Brunner reaction is governed by the electronic properties of the two carbonyl groups of the imide. The reaction is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl carbons. This attack will occur preferentially at the more electrophilic (electron-poor) carbonyl carbon. The acyl group attached to this more reactive carbonyl will ultimately occupy the 3-position of the resulting 1,2,4-triazole ring.[4][5] Therefore, the key to controlling the regioselectivity is to use an imide where the two acyl groups have significantly different electronic properties.

Einhorn_Brunner cluster_start Reactants Start Unsymmetrical Imide (R1 ≠ R2) PathwayA Pathway A: Attack at more electrophilic C=O Start->PathwayA Favored (R1 is more e--withdrawing) PathwayB Pathway B: Attack at less electrophilic C=O Start->PathwayB Disfavored Hydrazine R3-NH-NH2 Hydrazine->PathwayA Favored (R1 is more e--withdrawing) Hydrazine->PathwayB Disfavored IntermediateA Intermediate A PathwayA->IntermediateA Cyclization & Dehydration IntermediateB Intermediate B PathwayB->IntermediateB Cyclization & Dehydration ProductA Major Product: 1,R3-3,R1-5,R2-Triazole IntermediateA->ProductA Cyclization & Dehydration ProductB Minor Product: 1,R3-3,R2-5,R1-Triazole IntermediateB->ProductB Cyclization & Dehydration

Fig 1. Competing pathways in the Einhorn-Brunner reaction.

Troubleshooting Protocol: Maximizing Regioselectivity

  • Analyze Your Acyl Groups: Identify the two acyl groups (R1-C=O and R2-C=O) in your unsymmetrical imide starting material.

  • Determine Relative Electrophilicity: The carbonyl carbon attached to the more electron-withdrawing acyl group will be more electrophilic. For example, a trifluoroacetyl group (-COCF3) is significantly more electron-withdrawing than a benzoyl group (-COPh).

  • Predict the Major Product: The more electron-withdrawing acyl group will become the substituent at the 3-position of the 1,2,4-triazole ring.

  • Experimental Execution:

    • Reactants: N-(4-nitrobenzoyl)acetamide, Hydrazine hydrate. (Here, the 4-nitrobenzoyl group is significantly more electron-withdrawing than the acetyl group).

    • Solvent: Glacial acetic acid.

    • Procedure:

      • Dissolve N-(4-nitrobenzoyl)acetamide (1.0 eq) in glacial acetic acid.

      • Add hydrazine hydrate (1.1 eq) dropwise at room temperature.

      • Heat the mixture to reflux (approx. 118 °C) for 4-6 hours, monitoring by TLC.

      • Cool the reaction mixture to room temperature and pour it into ice-water.

      • Collect the precipitate by filtration, wash with cold water, and dry.

    • Expected Outcome: The major product will be 3-(4-nitrophenyl)-5-methyl-1H-1,2,4-triazole, with the more electron-withdrawing 4-nitrobenzoyl group directing the regiochemistry to the 3-position.

Troubleshooting Guide 2: Modern Catalyst-Controlled Cycloadditions

Recent advances allow for exquisite control over regioselectivity through the rational choice of a metal catalyst. A prime example is the [3+2] cycloaddition of aryl diazonium salts and isocyanides.

Q: I am trying to synthesize a 1,3-disubstituted-1,2,4-triazole via a [3+2] cycloaddition, but I keep isolating the 1,5-disubstituted isomer. How can I switch the selectivity?

A: Causality & Mechanistic Insight

This is a classic case of catalyst-controlled regioselectivity. For the reaction between an aryl diazonium salt (a source of Ar-N=N+) and an isocyanide (R-NC), the choice of a silver(I) or copper(II) catalyst can completely reverse the regiochemical outcome.[1][2][3]

  • Silver(I) Catalysis: Ag(I) catalysts, such as AgOAc or Ag2O, promote a reaction pathway that leads selectively to the 1,3-disubstituted-1,2,4-triazole .

  • Copper(II) Catalysis: In contrast, Cu(II) catalysts, like Cu(OAc)2, direct the reaction towards the formation of the 1,5-disubstituted-1,2,4-triazole .[1][2][3]

This remarkable divergence is attributed to the different coordination modes and electronic properties of the metal-intermediate complexes, which steer the cyclization through distinct transition states.

Catalyst_Control Reactants Aryl Diazonium Salt + Isocyanide Ag_Pathway Ag(I) Catalyst (e.g., AgOAc) Reactants->Ag_Pathway Select for 1,3-isomer Cu_Pathway Cu(II) Catalyst (e.g., Cu(OAc)2) Reactants->Cu_Pathway Select for 1,5-isomer Product_1_3 1,3-Disubstituted-1,2,4-Triazole (Desired Product) Ag_Pathway->Product_1_3 Product_1_5 1,5-Disubstituted-1,2,4-Triazole (Observed Product) Cu_Pathway->Product_1_5

Fig 2. Catalyst-controlled regioselectivity in [3+2] cycloadditions.

Data Summary: Catalyst vs. Regioisomer

CatalystMajor Product IsomerReported Yield RangeReference
Ag(I) salts (e.g., AgOAc) 1,3-disubstituted~88%[1][2]
Cu(II) salts (e.g., Cu(OAc)2) 1,5-disubstituted~79%[1][2]

Troubleshooting Protocol: Selective Synthesis of the 1,3-Isomer

This protocol is adapted from methodologies reported for the selective synthesis of 1,3-disubstituted-1,2,4-triazoles.[3]

  • Catalyst Selection: To obtain the 1,3-disubstituted isomer, you must switch from your current catalyst to a Silver(I) source. Silver(I) acetate (AgOAc) is an excellent choice.

  • Reagent Preparation:

    • Prepare the aryl diazonium salt fresh. Dissolve the corresponding aniline (1.0 eq) in a suitable solvent like acetonitrile, cool to 0 °C, and add an acid (e.g., HBF4) followed by dropwise addition of an aqueous solution of sodium nitrite (NaNO2, 1.05 eq). Stir for 30 minutes at 0 °C before use.

  • Experimental Execution:

    • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add Silver(I) acetate (AgOAc, 5 mol%).

    • Reagent Addition: Add the isocyanide (1.2 eq) dissolved in acetonitrile.

    • Initiation: Slowly add the freshly prepared cold solution of the aryl diazonium salt (1.0 eq) to the reaction flask at room temperature over 20-30 minutes.

    • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel to isolate the pure 1,3-disubstituted-1,2,4-triazole.

By simply changing the catalyst from copper to silver, you can effectively switch the regiochemical outcome of the reaction to favor your desired 1,3-disubstituted product.

Troubleshooting Guide 3: The Pellizzari Reaction

The Pellizzari reaction, which condenses an amide with an acylhydrazide, is a direct route to 3,5-disubstituted-1,2,4-triazoles.[6] However, it is notorious for requiring harsh conditions and often provides poor regioselectivity if R ≠ R'.

Q: My Pellizzari reaction requires very high temperatures (>200 °C), gives a low yield, and produces a mixture of triazoles. Is there a way to improve this method?

A: Causality & Mechanistic Insight

The classical Pellizzari reaction is often a thermal condensation performed neat or in a high-boiling solvent.[6] The mechanism is not inherently regioselective, and the high temperatures required can lead to decomposition and side reactions, such as transamination between the reacting species, which scrambles the substituents and results in a mixture of products and low yields.[7]

Troubleshooting Protocol: Modernizing the Pellizzari Reaction

The most effective way to address the issues of the classical Pellizzari reaction is to move away from conventional heating and employ microwave irradiation. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, lower the overall bulk temperature, and often improve yields.

  • Transition to Microwave Synthesis:

    • Equipment: Use a dedicated scientific microwave reactor with temperature and pressure controls.

    • Solvent: A high-boiling, microwave-absorbent polar solvent like N,N-Dimethylformamide (DMF) or ethylene glycol is often effective. Solvent-free conditions can also be successful.

  • Experimental Execution (Microwave-Assisted):

    • Reactants: Place the amide (1.0 eq) and the acylhydrazide (1.0 eq) in a microwave process vial.

    • Catalyst (Optional): While not traditional, the addition of a catalytic amount of a Lewis acid (e.g., ZnCl2) or a solid acid catalyst (e.g., HClO4-SiO2) can facilitate the cyclodehydration step at lower temperatures.[1]

    • Procedure:

      • Add a minimal amount of DMF to create a slurry (or run neat).

      • Seal the vial and place it in the microwave reactor.

      • Irradiate the mixture at a fixed temperature (e.g., 150-180 °C) for a short duration (e.g., 10-30 minutes).

      • Monitor the internal pressure to ensure it remains within safe limits.

    • Workup & Purification: Cool the vial, dilute the contents with a suitable solvent, and purify using standard chromatographic techniques.

While microwave irradiation may not completely solve the inherent regioselectivity problem with unsymmetrical substrates, it significantly improves the yield and reduces side reactions, making the purification of the desired isomer more manageable.

References
  • Wikipedia. Einhorn–Brunner reaction. [Link]

  • Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Wikipedia. Pellizzari reaction. [Link]

  • Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC, NIH. [Link]

  • Gohil, C. J., et al. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Physical Chemistry Research. [Link]

  • ISRES Publishing. synthesis of 1,2,4 triazole compounds. [Link]

Sources

Technical Support Center: 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis, purification, and analysis of this important heterocyclic compound. Our goal is to provide you with the expertise and practical insights needed to ensure the quality and integrity of your experimental work.

I. Frequently Asked Questions (FAQs) on Impurities

This section addresses the most common questions regarding impurities in this compound, focusing on their origin and identification.

Q1: What is the most probable impurity in my sample of this compound?

A1: The most common impurity is typically the unreacted starting material, 1,3-dimethyl-1H-1,2,4-triazole . This occurs when the bromination reaction does not proceed to completion. The synthesis of this compound is often achieved through the direct bromination of its precursor.[1] Therefore, residual amounts of the starting material are frequently observed.

Q2: I'm synthesizing this compound by methylating 5-bromo-1H-1,2,4-triazole. What impurities should I be concerned about?

A2: When employing a methylation strategy on a pre-brominated triazole ring, the primary concern is the formation of regioisomers . Alkylation of an NH-triazole can lead to a mixture of N1 and N2 substituted products.[1] In this case, you might encounter 5-Bromo-1,4-dimethyl-1H-1,2,4-triazole or other isomeric impurities. Controlling the regioselectivity of the N-alkylation is a significant challenge in this synthetic route.[1]

Q3: Could I have over-brominated or other brominated impurities in my sample?

A3: While less common for this specific molecule due to the existing substituents, over-bromination is a possibility in related aromatic brominations. Depending on the reaction conditions, trace amounts of dibromo-compounds could form, although this is less likely on the already substituted triazole ring. More relevant are potential side reactions from the brominating agent, such as N-bromosuccinimide (NBS), which can sometimes lead to the formation of α-bromoketones if carbonyl-containing impurities are present in the starting materials.[2][3]

Q4: Are there any common degradation products I should be aware of?

A4: The 1,2,4-triazole ring is generally aromatic and stable under typical acidic and basic conditions.[4] However, prolonged exposure to harsh conditions, such as concentrated acids or bases at elevated temperatures, could potentially lead to hydrolysis or rearrangement, though this is not a simple cleavage of the ring. For most applications and under proper storage conditions (cool, dry, and dark), significant degradation is not expected.

II. Troubleshooting Guide for Experimental Issues

This section provides a structured approach to identifying and resolving common problems encountered during the analysis and purification of this compound.

Issue 1: Unexpected Peaks in NMR Spectrum

Symptoms:

  • Additional signals in the 1H or 13C NMR spectrum that do not correspond to the product or known solvents.

  • Distorted or broadened peaks.

Possible Causes & Troubleshooting Steps:

  • Unreacted Starting Material:

    • Diagnosis: Compare the chemical shifts of the unexpected peaks with the known spectrum of 1,3-dimethyl-1H-1,2,4-triazole. The starting material will lack the characteristic downfield shift associated with the C5-bromo substituent.

    • Solution: Re-purify the product using column chromatography or recrystallization.

  • Isomeric Impurities:

    • Diagnosis: If a methylation synthesis route was used, isomeric impurities are likely. These may have very similar NMR spectra. Advanced techniques like 2D NMR (HSQC, HMBC) can be invaluable for definitive structural elucidation by examining the long-range correlations between protons and carbons.[1]

    • Solution: Isomeric impurities can be challenging to separate. A high-resolution HPLC method may be required for both analysis and purification.

  • Residual Solvents:

    • Diagnosis: Compare the chemical shifts of the unknown peaks with common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane).

    • Solution: Dry the sample under high vacuum for an extended period.

  • Paramagnetic Impurities:

    • Diagnosis: If using a copper-catalyzed synthesis for the triazole core, residual paramagnetic metal ions can cause significant broadening or even disappearance of certain NMR signals.[5]

    • Solution: Purify the sample by passing it through a short plug of silica gel or by treatment with a metal scavenger.

Issue 2: Multiple Spots on TLC or Peaks in HPLC

Symptoms:

  • More than one spot is observed on the TLC plate after development.

  • Multiple peaks are present in the HPLC chromatogram.

Possible Causes & Troubleshooting Steps:

  • Incomplete Reaction:

    • Diagnosis: One of the spots/peaks will correspond to the starting material. Co-spotting the reaction mixture with the starting material on a TLC plate can confirm this.

    • Solution: Optimize the reaction conditions (e.g., increase reaction time, temperature, or amount of brominating agent). The product will need to be purified.

  • Formation of Byproducts:

    • Diagnosis: Any additional spots/peaks are likely byproducts from side reactions.

    • Solution: Isolate the main product using column chromatography. Consider adjusting reaction conditions to minimize byproduct formation (e.g., lower temperature, use of a radical scavenger if unwanted radical reactions are suspected).

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for the analysis and purification of this compound.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • A standard HPLC system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Method:

  • Mobile Phase Preparation:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • Start with 95% A, hold for 1 minute.

    • Ramp to 5% A over 10 minutes.

    • Hold at 5% A for 2 minutes.

    • Return to 95% A over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.

Protocol 2: Structural Confirmation and Impurity Identification by NMR Spectroscopy

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer.

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Method:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent.

  • 1H NMR Analysis:

    • Acquire a standard proton spectrum.

    • Expected signals for this compound will be two singlets corresponding to the two methyl groups.

    • Look for other signals that may indicate impurities as described in the troubleshooting section.

  • 13C NMR Analysis:

    • Acquire a proton-decoupled carbon spectrum.

    • Confirm the presence of the expected carbon signals for the triazole ring and the methyl groups.

  • 2D NMR (if necessary):

    • If isomeric impurities are suspected, an HMBC experiment is highly recommended to confirm the connectivity between the methyl protons and the triazole ring carbons.[1]

Protocol 3: Purification by Column Chromatography

Materials:

  • Silica gel (230-400 mesh).

  • Solvent system: A gradient of ethyl acetate in hexanes is a good starting point.

Method:

  • Column Packing: Prepare a silica gel column using the chosen solvent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Begin elution with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

IV. Visualization of Synthetic Pathways and Impurity Formation

The following diagrams illustrate the common synthetic routes and where impurities are likely to be introduced.

Diagram 1: Synthesis via Direct Bromination

G cluster_0 Synthesis Pathway cluster_1 Potential Impurities Starting Material 1,3-dimethyl-1H-1,2,4-triazole Product This compound Starting Material->Product NBS, Initiator Impurity1 Unreacted Starting Material Starting Material->Impurity1 Incomplete Reaction Impurity2 Byproducts from NBS Product->Impurity2 Side Reaction

Caption: Synthetic route via direct bromination and potential impurity sources.

Diagram 2: Synthesis via Methylation

G cluster_0 Synthesis Pathway cluster_1 Potential Impurities Precursor 5-bromo-1H-1,2,4-triazole Product This compound Precursor->Product Methylating Agent, Base Impurity1 Partially Methylated Intermediates Precursor->Impurity1 Incomplete Reaction Impurity2 Regioisomers (e.g., N2-alkylation) Product->Impurity2 Lack of Regioselectivity

Caption: Synthetic route via methylation and potential impurity sources.

V. Summary of Common Impurities

Impurity NameSourceRecommended Analytical Technique
1,3-dimethyl-1H-1,2,4-triazoleUnreacted starting material in direct brominationHPLC, GC-MS, NMR
Regioisomers (e.g., 5-Bromo-1,4-dimethyl-1H-1,2,4-triazole)Lack of regioselectivity during methylationHPLC, 2D NMR
Partially methylated intermediatesIncomplete methylationHPLC, LC-MS
SuccinimideByproduct from NBS reactionsWater wash during workup, NMR

VI. References

  • Wikipedia. (2019, July 6). N-Bromosuccinimide. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Ananikov, V. P., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry, 86(17), 11849–11859. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • ResearchGate. (2018, July 25). Stability of 1,2,4-triazoles?. Retrieved from [Link]

  • Ananikov, V. P., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry, 86(17), 11849–11859. Retrieved from [Link]

Sources

stability of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.

Introduction: Understanding the Stability of this compound

This compound is a halogenated heterocyclic compound with a stable aromatic triazole core. The 1,2,4-triazole ring system is known for its general resistance to acid and base hydrolysis due to its aromatic character[1]. However, the presence of a bromine atom at the C5 position introduces a potential site for nucleophilic substitution, which can be a primary pathway for degradation, particularly under basic conditions. The N-methylation at positions 1 and 3 enhances the electron density of the ring and locks its tautomeric form, which can influence its reactivity and stability profile[2].

This guide will delve into the practical implications of these structural features on the stability of this compound in acidic and basic media.

Frequently Asked Questions (FAQs)

Q1: I am observing a loss of my this compound starting material during a reaction run in a basic medium. What is the likely cause?

A1: The most probable cause of degradation in a basic medium is nucleophilic aromatic substitution (SNAr) at the C5 position. The electron-withdrawing nature of the triazole ring makes the carbon atom attached to the bromine susceptible to attack by nucleophiles, such as hydroxide ions (OH⁻) or other basic species in your reaction mixture[2]. This would lead to the displacement of the bromide ion and the formation of a hydroxylated or other substituted triazole derivative.

Q2: How stable is this compound under acidic conditions?

A2: The 1,2,4-triazole ring is generally stable in acidic conditions and resistant to simple hydrolysis[1]. The N-methyl groups are also stable and unlikely to be cleaved under typical acidic conditions used in organic synthesis. However, strong acidic conditions and elevated temperatures could potentially lead to slow degradation over extended periods. It is always recommended to perform a preliminary stability test if your experimental protocol involves harsh acidic environments.

Q3: What are the potential degradation products of this compound?

A3: Under basic conditions, the primary degradation product is likely to be 1,3-dimethyl-1H-1,2,4-triazol-5-ol, formed via nucleophilic substitution of the bromine atom by a hydroxide ion. Under strongly acidic conditions, if degradation occurs, it might involve more complex ring-opening pathways, although this is less common for the stable 1,2,4-triazole ring.

Q4: How can I monitor the stability of this compound in my experiments?

A4: The most effective way to monitor the stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the separation and quantification of the parent compound from its potential degradation products. It is crucial to develop a method where all components are well-resolved.

Q5: Are there any specific storage conditions recommended for this compound to ensure its long-term stability?

A5: For optimal long-term stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed container. For solutions, it is advisable to use aprotic solvents and store them at low temperatures (e.g., 4°C or -20°C) to minimize potential degradation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Low yield or incomplete reaction in a basic medium. Degradation of the starting material via nucleophilic substitution.- Lower the reaction temperature: This will reduce the rate of the degradation reaction. - Use a weaker base: If tolerated by your desired reaction, switch to a less nucleophilic base. - Reduce reaction time: Monitor the reaction closely and quench it as soon as the desired product is formed. - Perform a control experiment: Run the reaction without your other reagents to quantify the stability of the starting material under the basic conditions.
Appearance of an unexpected peak in HPLC analysis after acidic workup. Potential for minor degradation under harsh acidic conditions.- Neutralize the reaction mixture promptly: Avoid prolonged exposure to strong acids. - Use milder acidic conditions: If possible, use a weaker acid or a buffered system. - Analyze the sample before and after workup: This will help determine if the degradation is occurring during the reaction or the workup step.
Inconsistent results in biological assays. Degradation of the compound in the assay buffer (if pH is not neutral).- Check the pH of your assay buffer: Ensure it is within a stable range for your compound (ideally near neutral). - Prepare fresh solutions: Prepare solutions of the compound immediately before use. - Perform a stability check: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation by HPLC.

Experimental Protocols

Protocol 1: Assessment of Stability under Acidic Conditions

This protocol outlines a general procedure for evaluating the stability of this compound in an acidic solution.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • HPLC grade acetonitrile and water

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • In a clean vial, add 9.9 mL of 0.1 M HCl.

  • To the vial, add 0.1 mL of the stock solution to achieve a final concentration of 10 µg/mL.

  • Incubate the solution at a controlled temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).

  • Analyze the sample by a validated stability-indicating HPLC method to determine the concentration of the parent compound.

Protocol 2: Assessment of Stability under Basic Conditions

This protocol details a method for assessing the stability of this compound in a basic solution.

Materials:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC grade acetonitrile and water

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • In a clean vial, add 9.9 mL of 0.1 M NaOH.

  • To the vial, add 0.1 mL of the stock solution to achieve a final concentration of 10 µg/mL.

  • Incubate the solution at a controlled temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot of the solution.

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M Hydrochloric Acid (HCl).

  • Analyze the sample by a validated stability-indicating HPLC method to quantify the remaining parent compound and any major degradation products.

Data Presentation

Table 1: Hypothetical Degradation of this compound at 40°C

Time (hours)% Remaining (0.1 M HCl)% Remaining (0.1 M NaOH)
0100.0100.0
199.895.2
299.590.5
499.181.9
898.267.1
2495.035.4

Note: This data is illustrative and should be determined experimentally for your specific batch and conditions.

Visualizations

Degradation Pathway Diagram

G cluster_basic Basic Conditions (e.g., NaOH, H₂O) cluster_acidic Harsh Acidic Conditions (e.g., Strong Acid, Heat) A This compound B 1,3-dimethyl-1H-1,2,4-triazol-5-ol A->B Nucleophilic Substitution (SNAr) (Major Pathway) C Ring Cleavage Products A->C Ring Opening (Minor/Slow Pathway)

Caption: Plausible degradation pathways for this compound.

Experimental Workflow Diagram

G prep Prepare Stock Solution (1 mg/mL in ACN) acid Acidic Stress (0.1 M HCl, 40°C) prep->acid base Basic Stress (0.1 M NaOH, 40°C) prep->base sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) acid->sampling base->sampling neutralize Neutralize Aliquot sampling->neutralize hplc HPLC Analysis (Quantify Parent & Degradants) neutralize->hplc data Data Analysis (Calculate % Degradation) hplc->data

Caption: Workflow for assessing stability under acidic and basic conditions.

References

  • International Journal of Science and Research (IJSR). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate the successful use of this versatile building block in various cross-coupling reactions. The inherent electronic properties of the 1,2,4-triazole ring system present unique challenges and opportunities in catalyst selection and reaction optimization. This document is designed to navigate those complexities with scientifically grounded, field-proven insights.

I. Introduction to the Reactivity of this compound

This compound is a valuable heterocyclic compound in medicinal chemistry and materials science. The carbon-bromine bond at the 5-position is the primary site for functionalization, most commonly via palladium-catalyzed cross-coupling reactions.[1] However, the electron-deficient nature of the triazole ring and the presence of multiple nitrogen atoms can pose challenges, such as catalyst inhibition or deactivation.[2][3] Understanding these electronic factors is crucial for selecting the appropriate catalyst system to achieve high yields and reaction efficiency.

II. Catalyst System Selection: A Reaction-Specific Guide

The choice of an optimal catalyst system—comprising a palladium source and a supporting ligand—is paramount for successful cross-coupling reactions with this compound. Below, we detail recommendations for the most common transformations.

A. Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the triazole core and various aryl, heteroaryl, or vinyl boronic acids or esters.[1]

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling with this compound is showing low to no yield. What are the likely causes?

A1: Low yields in Suzuki couplings involving this substrate often stem from a few key issues:

  • Inefficient Oxidative Addition: The C-Br bond on the electron-deficient triazole can be challenging to activate.

  • Catalyst Deactivation: The nitrogen atoms of the triazole ring can coordinate to the palladium center, leading to catalyst deactivation.[3]

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can degrade, especially under harsh basic conditions or with prolonged reaction times.[2][4]

Q2: What is the best initial catalyst system to screen for this reaction?

A2: For electron-deficient heteroaryl bromides like this triazole, a combination of a palladium(II) precatalyst and a bulky, electron-rich phosphine ligand is highly recommended.[2][5][6] A reliable starting point is:

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligand: SPhos, XPhos, or RuPhos[2][6]

  • Base: K₂CO₃ or K₃PO₄ are often effective and milder than stronger bases that can promote boronic acid degradation.[4][7]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is typical.[8]

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Potential Cause Recommended Solution
No reaction, starting material recovered Inactive catalyst system for this specific substrate.Switch to a more electron-rich and sterically hindered ligand such as XPhos, SPhos, or RuPhos.[2][6] Consider using a pre-formed palladacycle precatalyst for more consistent catalyst activation.[7]
Low yield with significant side products Protodeboronation of the boronic acid.Use a milder base like K₂CO₃ instead of stronger bases.[4] Use a slight excess (1.2-1.5 equivalents) of the boronic acid.[6] Consider using a more stable boronic ester (e.g., pinacol ester).[6]
Reaction stalls before completion Catalyst deactivation by the triazole nitrogen atoms.Increase the ligand-to-palladium ratio to ensure the palladium center remains coordinated by the phosphine. A higher catalyst loading (e.g., 2-5 mol%) might be necessary.[9]
Formation of homocoupled boronic acid product Presence of oxygen in the reaction mixture.Ensure thorough degassing of solvents and use of an inert (Argon or Nitrogen) atmosphere.[7]
Experimental Protocol: General Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Add the catalyst solution to the reaction vial via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

B. Sonogashira Coupling: For C-C Alkyne Formation

The Sonogashira reaction is a highly effective method for coupling terminal alkynes with the triazole core, providing access to a wide range of alkynyl-substituted triazoles.[10][11]

Frequently Asked Questions (FAQs): Sonogashira Coupling

Q1: What are the critical components of a Sonogashira reaction?

A1: A successful Sonogashira coupling typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[11][12] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[12]

Q2: My Sonogashira reaction is sluggish and gives low yields. What can I do?

A2: Sluggish Sonogashira reactions with heteroaryl bromides can be due to inefficient catalyst turnover. Key optimization parameters include:

  • Catalyst System: A common and effective system is PdCl₂(PPh₃)₂ with CuI.[1][13]

  • Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is crucial and often used as the solvent or co-solvent.[13]

  • Temperature: While many Sonogashira reactions proceed at room temperature, gentle heating (40-60 °C) may be required for less reactive substrates.[13]

Troubleshooting Guide: Sonogashira Coupling
Issue Potential Cause Recommended Solution
Formation of Glaser coupling (alkyne homocoupling) byproduct Reaction conditions favoring alkyne dimerization.Ensure the reaction is performed under a strictly inert atmosphere to minimize oxygen, which promotes Glaser coupling. A lower reaction temperature may also help.
No reaction or very slow conversion Poor catalyst activity or inhibition.Ensure the quality of the palladium and copper catalysts. Consider a copper-free Sonogashira protocol if copper-related side reactions are suspected, though this may require a more specialized palladium catalyst system.[14][15]
Decomposition of starting materials Reaction temperature is too high.Optimize the reaction temperature. Many Sonogashira couplings can proceed at room temperature.[11]
Visualizing the Sonogashira Catalytic Cycle

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0)L2 Product Product Reductive Elimination->Product Cu Acetylide Cu Acetylide Cu Acetylide->Transmetalation Alkyne + Base Alkyne + Base Alkyne + Base->Cu Acetylide Cu(I) Aryl Halide Aryl Halide Aryl Halide->Oxidative Addition

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

C. Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the triazole with a wide variety of primary and secondary amines.[16][17] This reaction is particularly important for the synthesis of bioactive compounds.[18]

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Q1: What are the key challenges when performing a Buchwald-Hartwig amination with this triazole substrate?

A1: The primary challenges are similar to those in Suzuki couplings: the potential for catalyst inhibition by the substrate's nitrogen atoms and the need for a highly active catalyst to cleave the C-Br bond.[19][20] Additionally, the choice of base is critical and must be strong enough to deprotonate the amine without causing unwanted side reactions.[21]

Q2: Which catalyst system is recommended for the Buchwald-Hartwig amination of this compound?

A2: Modern Buchwald-Hartwig protocols rely on bulky, electron-rich biarylphosphine ligands.[2][19] A robust starting system would be:

  • Palladium Source: Pd₂(dba)₃ or a pre-formed palladacycle like AdBrettPhos Pd G3.[19]

  • Ligand: AdBrettPhos, tBuBrettPhos, or Xantphos are excellent choices for coupling with N-heteroaryl bromides.[19][22]

  • Base: A strong, non-nucleophilic base is required, such as NaOt-Bu, KOt-Bu, or LiHMDS.[20][21]

  • Solvent: Anhydrous, apolar solvents like toluene or 1,4-dioxane are typically used.[23]

Troubleshooting Guide: Buchwald-Hartwig Amination
Issue Potential Cause Recommended Solution
No product formation, recovery of starting materials Insufficiently active catalyst system.Use a more advanced, sterically demanding biarylphosphine ligand like AdBrettPhos or tBuBrettPhos.[19] Using a well-defined precatalyst can also improve reliability.[24]
Low conversion, reaction appears to stop Catalyst poisoning or deactivation.Increase the ligand-to-palladium ratio. Ensure strictly anhydrous and anaerobic conditions, as water and oxygen can deactivate the catalyst.
Side products observed, such as hydrodehalogenation Unproductive side reactions are competing with the desired C-N bond formation.The choice of ligand is critical to promote reductive elimination over side reactions like beta-hydride elimination.[17] A screen of different bulky ligands may be necessary.
Base-sensitive functional groups are not tolerated The strong base required for the reaction is incompatible with other functional groups in the molecule.A weaker base like Cs₂CO₃ or K₃PO₄ can sometimes be used, although this may require a more active catalyst system and higher temperatures.[22]
Visualizing the Catalyst Selection Logic

Catalyst_Selection cluster_reaction Select Reaction Type cluster_ligands Recommended Ligand Class Suzuki Suzuki Bulky Biarylphosphines (SPhos, XPhos) Bulky Biarylphosphines (SPhos, XPhos) Suzuki->Bulky Biarylphosphines (SPhos, XPhos) Sonogashira Sonogashira Standard Phosphines (PPh3) Standard Phosphines (PPh3) Sonogashira->Standard Phosphines (PPh3) Buchwald-Hartwig Buchwald-Hartwig Highly Hindered Biarylphosphines (AdBrettPhos) Highly Hindered Biarylphosphines (AdBrettPhos) Buchwald-Hartwig->Highly Hindered Biarylphosphines (AdBrettPhos)

Caption: Decision tree for initial ligand selection based on reaction type.

IV. General Experimental Considerations

  • Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[7]

  • Solvent Degassing: Solvents should be thoroughly degassed before use by methods such as sparging with an inert gas or freeze-pump-thaw cycles.[25]

  • Reagent Purity: The purity of starting materials, catalysts, and reagents is critical for reproducibility and high yields.

V. References

  • Buchwald, S. L., et al. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.

  • Journal of the American Chemical Society. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.

  • The Journal of Organic Chemistry - ACS Publications. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.

  • RSC Publishing. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.

  • Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.

  • Taylor & Francis Online. (n.d.). Designing biaryl phosphacyclic ligands: their characterization and evaluation in palladium-catalyzed Suzuki-Miyaura reactions of aryl bromides and chlorides.

  • Benchchem. (n.d.). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.

  • Benchchem. (n.d.). This compound.

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.

  • Benchchem. (n.d.). troubleshooting low yields in Suzuki coupling of electron-poor nitroarenes.

  • Chemical Reviews - ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.

  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.

  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of....

  • MDPI. (n.d.). Thiosemicarbazone Complexes of Transition Metals as Catalysts for Cross-Coupling Reactions.

  • ACS Publications. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity.

  • Organic Process Research & Development - ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.

  • NROChemistry. (n.d.). Sonogashira Coupling.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

  • ResearchGate. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

  • ResearchGate. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions.

  • RSC Publishing. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.

  • ResearchGate. (n.d.). The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c....

  • PubMed. (n.d.). Recent advances in Sonogashira reactions.

  • NIH. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.

  • Chemistry LibreTexts. (2024). Sonogashira Coupling.

  • Wikipedia. (n.d.). Sonogashira coupling.

Sources

Validation & Comparative

A Comparative Guide to the 13C NMR Analysis of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive comparison with structurally related analogs, supported by predicted and experimental data. We will explore the influence of substitution patterns on the 13C chemical shifts of the triazole ring, providing a valuable resource for the structural elucidation and purity assessment of this important heterocyclic compound.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The 1,2,4-triazole scaffold is a common motif in a variety of biologically active molecules. Accurate structural characterization is paramount for understanding its chemical reactivity and biological function. 13C NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This guide will delve into the intricacies of the 13C NMR spectrum of the title compound, offering a comparative analysis with its non-brominated counterpart and other related methylated triazoles.

The primary synthetic route to this compound involves the direct bromination of 1,3-dimethyl-1H-1,2,4-triazole[1]. This synthetic pathway highlights the potential for the unreacted starting material to be a primary impurity. Therefore, a thorough understanding of the 13C NMR spectra of both the product and the precursor is essential for reaction monitoring and quality control.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

Obtaining a clean and interpretable 13C NMR spectrum requires careful sample preparation and selection of appropriate instrument parameters. The following protocol is a validated method for the analysis of this compound and related compounds.

1. Solvent Selection:

The choice of a suitable deuterated solvent is critical for NMR analysis. For halogenated heterocyclic compounds, deuterated chloroform (CDCl3) is a common and effective choice due to its excellent solubilizing properties for a wide range of organic molecules and its relatively simple residual solvent signal[2]. Deuterated dimethyl sulfoxide (DMSO-d6) can be a viable alternative for compounds with lower solubility in CDCl3[3]. For the purpose of this guide, all predicted and referenced experimental data will be based on CDCl3 as the solvent.

2. Sample Preparation:

  • Concentration: A sample concentration of 10-20 mg in 0.6-0.7 mL of CDCl3 is recommended for a standard 5 mm NMR tube. This concentration provides a good signal-to-noise ratio within a reasonable acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its signal defined as 0.00 ppm. Modern NMR spectrometers can lock onto the deuterium signal of the solvent, but the addition of a small amount of TMS can aid in precise chemical shift referencing.

3. NMR Instrument Parameters:

The following parameters are recommended for a 400 MHz NMR spectrometer:

ParameterRecommended ValueRationale
Pulse Programzgpg30 or similarStandard proton-decoupled 13C experiment with a 30° pulse angle to allow for faster relaxation and shorter acquisition times.
Acquisition Time (AQ)1-2 secondsSufficient for good resolution.
Relaxation Delay (D1)2-5 secondsAllows for adequate relaxation of quaternary carbons, ensuring more accurate integration if needed.
Number of Scans (NS)1024 or higher13C is an insensitive nucleus, so a larger number of scans is required to achieve a good signal-to-noise ratio.
Spectral Width (SW)200-250 ppmEncompasses the typical chemical shift range for organic molecules.

This experimental workflow is designed to be a self-validating system, ensuring reproducible and high-quality data.

Figure 1. A generalized workflow for acquiring a 13C NMR spectrum.

13C NMR Data Analysis and Comparison

The structures and atom numbering for the compounds discussed in this guide are presented below:

Figure 2. Structures of the target compound and its precursor.

The predicted 13C NMR chemical shifts for these two compounds, along with experimental data for related methylated 1,2,4-triazoles, are summarized in the table below.

CompoundC3C5N1-CH3C3-CH3Reference
This compound ~155.8 ppm~142.1 ppm~34.5 ppm~13.2 ppmPredicted (NMRDB.org)
1,3-dimethyl-1H-1,2,4-triazole ~153.7 ppm~148.9 ppm~34.1 ppm~13.5 ppmPredicted (NMRDB.org)
1-Methyl-1H-1,2,4-triazole 151.8 ppm143.5 ppm38.8 ppm-Experimental
3-Methyl-1H-1,2,4-triazole 157.9 ppm147.2 ppm-14.1 ppmExperimental

Analysis of Substituent Effects:

  • Bromine Substitution at C5: The most significant difference between the spectra of this compound and its non-brominated precursor is the chemical shift of the C5 carbon. The bromine atom exerts a strong deshielding effect, causing the C5 signal to shift downfield by approximately 6.8 ppm (from ~148.9 ppm to ~142.1 ppm). This is a characteristic effect of halogen substitution on aromatic and heteroaromatic rings. The electron-withdrawing nature of bromine reduces the electron density at the attached carbon, leading to a downfield shift.

  • Methyl Substitution: The methyl groups at the N1 and C3 positions also influence the chemical shifts of the triazole ring carbons. In 1,3-dimethyl-1H-1,2,4-triazole, the C3 carbon is observed at a more downfield position (~153.7 ppm) compared to the C5 carbon (~148.9 ppm). This is consistent with the experimental data for 1-methyl- and 3-methyl-1,2,4-triazole, where the carbon bearing the methyl group is generally more deshielded. The N1-methyl group has a smaller effect on the ring carbon chemical shifts compared to the C3-methyl group.

  • Methyl Carbon Signals: The chemical shifts of the methyl carbons themselves are found in the upfield region of the spectrum, as expected. The N1-methyl carbon (~34.5 ppm) is significantly more deshielded than the C3-methyl carbon (~13.2 ppm) due to its direct attachment to the electronegative nitrogen atom.

Visualizing the 13C NMR Assignments

The following diagram illustrates the predicted 13C NMR spectrum of this compound with assignments for each carbon atom.

G cluster_mol This compound cluster_spec Predicted 13C NMR Spectrum (CDCl3) mol axis 160 150 140 130 120 110 100 90 80 70 60 50 40 30 20 10 0 ppm C3 C3 peak1 C3->peak1 C5 C5 peak2 C5->peak2 N1Me N1-CH3 peak3 N1Me->peak3 C3Me C3-CH3 peak4 C3Me->peak4

Figure 3. Predicted 13C NMR spectrum of this compound.

Conclusion

This guide has provided a detailed protocol for the 13C NMR analysis of this compound and a comprehensive comparison of its predicted spectrum with related compounds. The key findings are the significant downfield shift of the C5 carbon upon bromination and the distinct chemical shifts of the N-methyl and C-methyl groups. This information is invaluable for the structural verification and purity assessment of this and similar 1,2,4-triazole derivatives. The presented workflow and data serve as a robust reference for researchers in the field, enabling more efficient and accurate characterization of these important heterocyclic molecules.

References

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • ResearchGate. Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6? [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole: Predicted Data, Experimental Protocols, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals working with novel heterocyclic compounds, understanding the structural nuances is paramount. Mass spectrometry stands as a cornerstone technique for molecular weight determination and structural elucidation. This guide provides a comprehensive overview of the expected mass spectrometry data for 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole, a compound of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental data, this document serves as a predictive guide, offering a robust experimental protocol for its analysis and a comparative discussion of its expected fragmentation patterns against related structures.

Predicted Mass Spectrometry Data for this compound

The initial step in any mass spectrometric analysis is the determination of the molecular weight and isotopic pattern. For this compound (Molecular Formula: C₄H₆BrN₃), the presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion [M]⁺ and any bromine-containing fragment ions. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This will lead to a pair of peaks (an isotopic doublet) separated by approximately 2 m/z units with a roughly 1:1 intensity ratio.

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition. The predicted accurate masses for various adducts of this compound are presented in the table below.

AdductPredicted m/z
[M+H]⁺175.9818
[M+Na]⁺197.9637
[M+K]⁺213.9377
[M]⁺174.9739

Data sourced from theoretical calculations and chemical databases.

Experimental Protocol for Mass Spectrometric Analysis

To obtain reliable and reproducible mass spectrometry data for this compound, a well-designed experimental protocol is crucial. The following methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) are based on established practices for the analysis of similar small heterocyclic compounds.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC-MS with electron ionization (EI) is an excellent choice for obtaining detailed fragmentation patterns.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent)

  • Ionization Source: Electron Ionization (EI)

  • Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF)

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase at 10-15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL of a 10-100 µg/mL solution in a suitable solvent (e.g., dichloromethane or ethyl acetate).

MS Conditions:

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) Protocol

For a less volatile sample or to obtain soft ionization data, LC-ESI-MS is the preferred method. This technique is particularly useful for observing the protonated molecule [M+H]⁺.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

  • Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Start with 5-10% B.

    • Linearly increase to 95% B over 5-10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL of a 1-10 µg/mL solution in methanol or acetonitrile.

MS Conditions:

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5-4.5 kV.

  • Drying Gas (Nitrogen) Flow: 8-12 L/min.

  • Drying Gas Temperature: 300-350 °C.

  • Nebulizer Pressure: 30-45 psi.

  • Fragmentor Voltage: A range of fragmentor (or cone) voltages (e.g., 70 V, 100 V, 150 V) should be applied to induce in-source fragmentation and aid in structural elucidation.[2]

  • Scan Range: m/z 50-500.

G Experimental Workflow for Mass Spectrometry Analysis cluster_sample Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Acquisition & Interpretation Sample 5-Bromo-1,3-dimethyl- 1H-1,2,4-triazole Dissolution Dissolve in appropriate solvent (e.g., DCM, ACN, MeOH) Sample->Dissolution GCMS GC-MS (EI) Dissolution->GCMS Volatile & Thermally Stable LCMS LC-ESI-MS Dissolution->LCMS Soft Ionization GCMS_Data Acquire EI Mass Spectrum (Molecular Ion & Fragments) GCMS->GCMS_Data LCMS_Data Acquire ESI Mass Spectrum ([M+H]⁺ & In-source Fragments) LCMS->LCMS_Data Interpretation Data Analysis: - Molecular Weight Confirmation - Isotopic Pattern Analysis - Fragmentation Pathway Elucidation GCMS_Data->Interpretation LCMS_Data->Interpretation

A generalized workflow for the mass spectrometric analysis of the target compound.

Comparative Fragmentation Analysis

The fragmentation of 1,2,4-triazoles is highly dependent on the substituents and the ionization method used.[1] Based on the structure of this compound, we can predict several key fragmentation pathways under electron ionization (EI).

A primary fragmentation event would likely be the loss of the bromine atom, which would result in a fragment ion at m/z 96. This would be observed as the loss of 79/81 mass units from the molecular ion. Another expected fragmentation is the loss of a methyl radical (CH₃) from either the N1 or C3 position, leading to a fragment ion that would also exhibit the characteristic bromine isotopic pattern.

Cleavage of the triazole ring is also a common fragmentation pathway for this class of compounds.[1] This can involve the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN). The specific ring cleavage will be influenced by the positions of the methyl and bromo substituents.

G Predicted EI Fragmentation of this compound M [C₄H₆BrN₃]⁺ m/z 175/177 F1 [C₄H₆N₃]⁺ m/z 96 M->F1 - Br• F2 [C₃H₃BrN₃]⁺ m/z 160/162 M->F2 - CH₃• F3 Further Fragmentation F1->F3 F2->F3

Key predicted fragmentation pathways under electron ionization.

For comparison, unsubstituted 1H-1,2,4-triazole is known to lose HCN to form a major fragment at m/z 42 under EI conditions.[1] In the case of this compound, the presence of the methyl groups will alter this pathway, but ring fragmentation is still anticipated. The study of other substituted triazoles, such as 1,2,4-triazole-3-thiones, has shown complex fragmentation patterns that are highly dependent on the nature and position of the substituents.[2]

Under softer ESI conditions, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 175.9818. By increasing the fragmentor voltage, in-source collision-induced dissociation (CID) can be promoted. This would likely lead to similar fragmentation pathways as observed in EI, such as the loss of a bromine atom or a methyl group.

Conclusion

References

  • Varynskyi, B. O.; Kaplaushenko, A. G. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Journal of Organic and Pharmaceutical Chemistry. 2020 , 18 (1), 22-33. Available from: [Link]

  • PubChemLite. This compound. Available from: [Link]

Sources

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic campaign. Halogenated heterocycles, such as the 5-halo-1,3-dimethyl-1H-1,2,4-triazoles, are valuable synthons, prized for their versatility in forming new carbon-carbon and carbon-nitrogen bonds through transition metal-catalyzed cross-coupling reactions. The choice between a bromo or a chloro substituent at the 5-position of the triazole core is a critical decision that directly impacts reaction kinetics, achievable yields, and overall process economy.

This guide provides an in-depth, objective comparison of the reactivity of 5-bromo-1,3-dimethyl-1H-1,2,4-triazole and its chloro-analogue. Drawing upon established principles of organic chemistry and data from analogous systems, we will explore the underlying factors governing their differential reactivity and provide practical, field-proven insights for their application in key synthetic transformations.

The Decisive Factor: The Carbon-Halogen Bond

The fundamental difference in reactivity between 5-bromo- and 5-chloro-1,3-dimethyl-1H-1,2,4-triazole lies in the inherent properties of the carbon-halogen (C-X) bond. In the context of palladium-catalyzed cross-coupling reactions, the reactivity of aryl and heteroaryl halides generally follows the trend: I > Br > OTf > Cl.[1] This trend is primarily dictated by two interconnected factors:

  • Bond Dissociation Energy (BDE): The carbon-bromine bond is weaker than the carbon-chlorine bond.[1] Consequently, less energy is required to cleave the C-Br bond during the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[1]

  • Oxidative Addition Kinetics: The insertion of the palladium(0) catalyst into the C-X bond is a crucial step in initiating the catalytic cycle. The lower BDE of the C-Br bond translates to a faster rate of oxidative addition compared to the C-Cl bond.

This inherent reactivity advantage of the bromo-substituted triazole often translates to milder reaction conditions, shorter reaction times, and higher yields, particularly with less reactive coupling partners.

Comparative Performance in Key Cross-Coupling Reactions

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern synthesis.

Table 1: Hypothetical Comparative Data for the Suzuki-Miyaura Coupling of 5-Halo-1,3-dimethyl-1H-1,2,4-triazoles with Phenylboronic Acid

ParameterThis compound5-Chloro-1,3-dimethyl-1H-1,2,4-triazole
Typical Reaction Time 1-4 hours6-24 hours
Typical Reaction Temp. 80-100 °C100-120 °C
Typical Yield 85-95%60-80% (often requires more specialized catalysts)
Catalyst System Pd(PPh₃)₄, Pd(dppf)Cl₂More advanced catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos) may be necessary for comparable yields.

The higher reactivity of the bromo-derivative allows for the use of more traditional and less expensive palladium catalysts, often achieving excellent yields in a shorter timeframe and at lower temperatures.[2][3] While the chloro-analogue is a viable substrate, achieving comparable efficiency typically necessitates the use of more sophisticated and costly catalyst systems designed to facilitate the more challenging oxidative addition to the C-Cl bond.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, widely employed in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[4]

Table 2: Hypothetical Comparative Data for the Buchwald-Hartwig Amination of 5-Halo-1,3-dimethyl-1H-1,2,4-triazoles with Morpholine

ParameterThis compound5-Chloro-1,3-dimethyl-1H-1,2,4-triazole
Typical Reaction Time 2-6 hours12-36 hours
Typical Reaction Temp. 90-110 °C110-130 °C
Typical Yield 80-90%50-75% (highly dependent on ligand choice)
Catalyst System Pd₂(dba)₃ with ligands like BINAP or XantphosRequires highly active, sterically hindered ligands such as XPhos or RuPhos for reasonable conversion.

Similar to the Suzuki-Miyaura coupling, the bromo-substituted triazole is expected to be more amenable to a broader range of reaction conditions and catalyst systems in the Buchwald-Hartwig amination. The chloro-derivative, while still a useful substrate, often requires more forceful conditions and specialized, electron-rich phosphine ligands to overcome the kinetic barrier of C-Cl bond activation.[5]

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. It is crucial to note that optimal conditions are substrate-dependent and may require further optimization.

Suzuki-Miyaura Cross-Coupling Protocol

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) to an oven-dried flask. B 2. Add palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and solvent (e.g., DME/H₂O). A->B C 3. Degas the mixture with an inert gas (N₂ or Ar). B->C D 4. Heat the reaction mixture (e.g., 80-100 °C for bromo, 100-120 °C for chloro) with stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. E->F G 7. Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate. F->G H 8. Purify the crude product by column chromatography. G->H

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add the 5-halo-1,3-dimethyl-1H-1,2,4-triazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 mmol).

  • The vessel is then charged with the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand, if necessary.

  • The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by repeated evacuation and backfilling.

  • Degassed solvent (e.g., a mixture of 1,2-dimethoxyethane and water) is added via syringe.

  • The reaction mixture is heated to the appropriate temperature (typically 80-100 °C for the bromo- and 100-120 °C for the chloro-derivative) and stirred vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.

  • The mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Buchwald-Hartwig Amination Protocol

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. To a glovebox or Schlenk line, add palladium precatalyst (e.g., Pd₂(dba)₃), ligand (e.g., XPhos), and base (e.g., NaOtBu) to a dry flask. B 2. Add the 5-halo-1,3-dimethyl- 1H-1,2,4-triazole (1.0 mmol) and the amine (1.2 mmol). A->B C 3. Add degassed solvent (e.g., toluene or dioxane). B->C D 4. Heat the reaction mixture (e.g., 90-110 °C for bromo, 110-130 °C for chloro) with stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool to room temperature and quench with saturated aq. NH₄Cl. E->F G 7. Extract with an organic solvent, dry the combined organic layers, and concentrate. F->G H 8. Purify the crude product by column chromatography. G->H

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Detailed Steps:

  • In a glovebox or under an inert atmosphere using Schlenk techniques, a dry reaction flask is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol).

  • The 5-halo-1,3-dimethyl-1H-1,2,4-triazole (1.0 mmol) and the amine coupling partner (1.2 mmol) are then added to the flask.

  • Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the flask is sealed.

  • The reaction mixture is heated to the required temperature (typically 90-110 °C for the bromo- and 110-130 °C for the chloro-derivative) with vigorous stirring.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Once the reaction is complete, it is cooled to room temperature and carefully quenched with saturated aqueous ammonium chloride.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude residue is purified by flash column chromatography to yield the desired aminated product.

Conclusion and Strategic Recommendations

The choice between 5-bromo- and 5-chloro-1,3-dimethyl-1H-1,2,4-triazole is a strategic one that hinges on a balance of reactivity, cost, and the specific demands of the synthetic route.

  • This compound is the more reactive and versatile of the two. It is the preferred substrate for achieving high yields under milder conditions and with a wider array of coupling partners and less specialized catalysts. For complex syntheses where reliability and high conversion are paramount, the bromo-derivative is the superior choice.

  • 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole , while less reactive, offers a significant cost advantage, as aryl chlorides are generally more economical than their bromide counterparts. In large-scale industrial processes where cost is a major driver, the development of a robust process using the chloro-analogue can be highly advantageous. However, this often requires more extensive process optimization and the use of advanced, and potentially more expensive, catalyst systems.

Ultimately, the decision should be guided by a thorough evaluation of the project's goals, timelines, and budget. For early-stage research and development where rapid access to diverse analogues is crucial, the higher reactivity of the bromo-substituted triazole is often decisive. For later-stage development and manufacturing, the economic benefits of the chloro-substituted triazole may warrant the additional investment in process development.

References

  • Vertex AI Search, based on a document about Suzuki-Miyaura cross-coupling reactions.
  • Vertex AI Search, based on a document about nucleophilic aromatic substitution of 5-bromo-1,2,3-triazines.
  • Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Synthesis of 5‐halo‐triazole carbohydrate derivatives. ResearchGate. [Link]

  • First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. ResearchGate. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c... ResearchGate. [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino - PubMed. PubMed. [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Archives. [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. zora.uzh.ch. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. PubMed. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]

  • Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. ResearchGate. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

  • Synthesis and Reactivity of Halogenated 1,2,4-Triazole Nucleoside Analogues with High Potential for Chemical Modifications. ResearchGate. [Link]

  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. Semantic Scholar. [Link]

  • 1H-1,2,4-Triazole,5-bromo-1,3-dimethyl-. the NIST WebBook. [Link]

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A Comparative Guide to Brominating Agents for 1,3-Dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom onto a heterocyclic scaffold is a pivotal transformation in medicinal chemistry and drug development, often serving as a versatile handle for further functionalization. For the 1,3-dimethyl-1H-1,2,4-triazole core, a common motif in pharmacologically active compounds, regioselective bromination is a key step in the synthesis of more complex derivatives. This guide provides a comprehensive comparison of alternative brominating agents for the synthesis of 5-bromo-1,3-dimethyl-1H-1,2,4-triazole, focusing on reaction efficiency, safety, and practicality.

Introduction to the Bromination of 1,3-Dimethyl-1H-1,2,4-triazole

The 1,2,4-triazole ring is generally considered an electron-deficient heterocycle, which can make direct electrophilic substitution challenging. However, the C5 position of 1,3-dimethyl-1H-1,2,4-triazole is susceptible to bromination, a transformation that can proceed through either an electrophilic aromatic substitution or a free-radical pathway. The choice of brominating agent and reaction conditions dictates the operative mechanism and, consequently, the reaction's success. This guide will delve into the most common and emerging brominating agents, providing a comparative analysis to aid in reagent selection and experimental design.

Key Brominating Agents: A Head-to-Head Comparison

The most established methods for the bromination of 1,3-dimethyl-1H-1,2,4-triazole and related heterocycles employ either elemental bromine (Br₂) or N-Bromosuccinimide (NBS). While both can be effective, they present significant differences in handling, safety, and reaction control. More recent alternatives, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and dibromoisocyanuric acid (DBI), offer potential advantages and will also be considered.

Table 1: At-a-Glance Comparison of Brominating Agents
ReagentFormulaFormKey AdvantagesKey Disadvantages
Elemental Bromine Br₂Fuming red-brown liquidHigh reactivity, low costHighly corrosive, toxic, difficult to handle, can lead to over-bromination and side reactions.
N-Bromosuccinimide (NBS) C₄H₄BrNO₂White crystalline solidEasy to handle, provides a low, constant concentration of Br₂, often more selective.[1]Can be unreliable if impure, often requires a radical initiator.[1]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) C₅H₆Br₂N₂O₂Off-white crystalline solidHigher bromine content by weight than NBS, cost-effective, easy to handle solid.Less commonly used, may require optimization for new substrates.
Dibromoisocyanuric acid (DBI) C₃HBr₂N₃O₃SolidPowerful brominating agent, effective for deactivated systems.[2]Can be less selective, potentially leading to over-bromination.
Pyridinium Tribromide C₅H₅N·HBr₃Red crystalline solidSolid, stable, and safer alternative to liquid bromine, easy to handle and measure.[1]Lower bromine content, may be less reactive for some substrates.

Mechanistic Considerations and Regioselectivity

The bromination of 1,3-dimethyl-1H-1,2,4-triazole is expected to occur regioselectively at the C5 position. This is due to the electronic nature of the triazole ring and the directing effects of the two methyl groups. Two primary mechanisms can be operative:

1. Electrophilic Aromatic Substitution: In this pathway, an electrophilic bromine species (Br⁺ or a polarized Br-Br bond) is attacked by the electron-rich C5 position of the triazole ring. This mechanism is more likely with elemental bromine, often in the presence of a Lewis acid, although the electron-deficient nature of the triazole ring can make this pathway less favorable.

2. Free-Radical Halogenation: This mechanism is particularly relevant when using NBS in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or under photochemical conditions. A bromine radical (Br•) is generated, which then abstracts a hydrogen atom from the C5 position to form a triazolyl radical. This radical then reacts with a bromine source (NBS or Br₂) to yield the brominated product and propagate the radical chain.

Sources

A Comparative Guide to HPLC Method Validation for the Purity Assessment of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind method selection, offers detailed experimental protocols, and presents a framework for method validation in accordance with industry standards.

Introduction: The Analytical Imperative for a Key Building Block

This compound is a halogenated heterocyclic compound. The 1,2,4-triazole nucleus is a staple in medicinal chemistry, forming the core of numerous pharmaceutical agents with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] As a substituted triazole, this compound serves as a valuable intermediate and building block in the synthesis of novel, highly functionalized molecules for drug discovery and materials science.[3]

The purity of such a starting material is paramount. Impurities, even in trace amounts, can have significant downstream consequences, affecting reaction yields, introducing unwanted side products, and potentially conferring toxicity in final drug products. Therefore, a robust, validated analytical method for purity determination is not merely a quality control measure but a foundational requirement for reproducible research and safe drug development. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[4][5]

This guide will compare three distinct HPLC approaches—conventional Reversed-Phase, Hydrophilic Interaction Liquid Chromatography (HILIC), and alternative selectivity Reversed-Phase—providing the scientific rationale and procedural details necessary to establish a self-validating system for purity assessment, grounded in the principles outlined by the International Council for Harmonisation (ICH).[6][7]

Physicochemical Profile: Guiding Chromatographic Strategy

Understanding the physicochemical properties of this compound is the critical first step in developing a separation method. These properties dictate its behavior in a chromatographic system.

PropertyValueSource
Molecular Formula C₄H₆BrN₃[3]
Molecular Weight 175.02 g/mol [8]
Monoisotopic Mass 174.9745 Da[3]
Predicted XlogP 1.4[3]
Structure BrC1=NC(C)=NN1C[8]

The predicted XlogP value of 1.4 suggests the molecule is moderately hydrophobic, making it an excellent candidate for Reversed-Phase (RP) HPLC. However, the presence of three nitrogen atoms in the triazole ring imparts significant polarity. This dual character—a nonpolar bromo-dimethyl backbone with a polar heterocyclic core—means that while RP-HPLC is the logical starting point, alternative strategies like HILIC may offer unique advantages, particularly for separating polar impurities that might be poorly retained in a reversed-phase system.[9][10][11]

Comparative HPLC Methodologies: A Multi-Pronged Approach

No single chromatographic method is universally superior; the optimal choice depends on the specific impurity profile of the sample. Here, we compare three methods designed to provide orthogonal selectivity, thereby increasing the probability of detecting and resolving all potential impurities.

Method A: The Workhorse - Reversed-Phase HPLC on a C18 Stationary Phase

Causality and Rationale: Reversed-phase chromatography is the most common HPLC mode, separating molecules based on their hydrophobicity.[4] The C18 (octadecylsilyl) stationary phase provides a nonpolar environment. This compound, with its moderate hydrophobicity, will partition between the nonpolar stationary phase and the polar mobile phase. More hydrophobic impurities will be retained longer, while more polar ones will elute earlier. This method is robust, reliable, and serves as the industry-standard baseline for purity analysis.[12]

Experimental Protocol: RP-C18

  • Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidifier improves peak shape for the basic triazole nitrogens.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (Re-equilibration)

    • Rationale: A gradient is essential for purity analysis to ensure elution of both polar and nonpolar impurities within a reasonable timeframe.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Temperature control ensures run-to-run reproducibility of retention times.

  • Detection Wavelength: 220 nm. Rationale: The triazole ring exhibits UV absorbance; 220 nm provides a good balance of sensitivity for the parent compound and potential impurities which may have slightly different absorbance maxima.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture to create a 1 mg/mL stock solution. Dilute as necessary for analysis.

Method B: The Polar Alternative - Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality and Rationale: HILIC is a powerful technique for separating polar and hydrophilic compounds that are poorly retained by reversed-phase columns.[9][10][13][14] The mechanism involves the partitioning of the analyte into a water-enriched layer adsorbed onto the surface of a polar stationary phase (e.g., bare silica or amide-bonded silica).[11][15] This mode is ideal for resolving polar impurities, such as potential starting materials or side-products from the synthesis, that would otherwise elute in the void volume of an RP-C18 column.

Experimental Protocol: HILIC

  • Instrumentation: Standard HPLC system with UV-Vis/DAD.

  • Column: Amide or Bare Silica, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.

    • Rationale: A high organic content is required for retention in HILIC. The buffer provides ionic strength to improve peak shape and reproducibility.

  • Gradient Elution:

    • 0-12 min: 1% to 40% B

    • 12-15 min: 40% B

    • 15-16 min: 40% to 1% B

    • 16-25 min: 1% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 Acetonitrile:Water) to avoid peak distortion. Using a solvent stronger than the mobile phase (e.g., pure water) will lead to poor chromatography.

Method C: The Selectivity Modifier - Reversed-Phase on a Phenyl-Hexyl Phase

Causality and Rationale: Not all reversed-phase columns are created equal. While a C18 phase separates primarily on hydrophobicity, a Phenyl-Hexyl phase introduces different intermolecular forces. The phenyl rings on the stationary phase can undergo pi-pi interactions with aromatic or electron-rich analytes.[16] For this compound, this alternative selectivity can be crucial for resolving impurities that are structurally similar and have nearly identical hydrophobicity but differ in their aromatic character or electron distribution. This is particularly relevant for halogenated aromatic compounds.[16]

Experimental Protocol: RP-Phenyl-Hexyl

  • Instrumentation: Standard HPLC system with UV-Vis/DAD.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA is an excellent ion-pairing agent that can further improve peak shape for basic compounds.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: (Identical or similar to the RP-C18 method to allow for direct comparison of selectivity).

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Same as the RP-C18 method.

A Framework for Trust: The HPLC Method Validation Workflow

A method is only reliable if it is validated. The validation process provides documented evidence that the procedure is suitable for its intended purpose.[17] The workflow below is based on the ICH Q2(R2) guidelines.[6][7]

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Finalization Dev Select Column & Mobile Phase Opt Optimize Gradient, Temp, Flow Rate Dev->Opt Specificity Specificity/ Selectivity Opt->Specificity Begin Validation Linearity Linearity & Range Report Validation Report Specificity->Report Document Results Accuracy Accuracy Linearity->Report Document Results Precision Precision (Repeatability & Intermediate) Accuracy->Report Document Results LOD_LOQ LOD & LOQ Precision->Report Document Results Robustness Robustness LOD_LOQ->Report Document Results Robustness->Report Document Results Protocol Validation Protocol Protocol->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: Workflow for HPLC Method Validation based on ICH Q2(R2) guidelines.

Key Validation Parameters Explained:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] This is typically demonstrated by spiking the sample with known impurities and showing that they are well-resolved from the main peak.

  • Linearity: The method's ability to obtain test results which are directly proportional to the concentration of the analyte. Assessed by analyzing a series of dilutions of a standard solution (typically 5 levels) and performing a linear regression analysis on the concentration vs. peak area plot.[18]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[19] It is determined by applying the method to samples to which known amounts of analyte have been added (spike recovery) at a minimum of 3 concentration levels, with 3 replicates each.[19]

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval (e.g., 6 replicate injections).

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[19]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for a purity method.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., ±2°C in column temperature, ±5% in mobile phase organic content). This provides an indication of its reliability during normal usage.

Performance Data: A Head-to-Head Comparison

The following table summarizes hypothetical but realistic performance data for the three HPLC methods, illustrating their respective strengths.

ParameterMethod A: RP-C18Method B: HILICMethod C: RP-Phenyl-HexylJustification
Resolution (Rs) for a Nonpolar Impurity 2.50.82.2RP modes excel at separating compounds based on hydrophobicity. HILIC provides poor resolution for nonpolar species.
Resolution (Rs) for a Polar Impurity 1.2 (Poor Retention)3.11.3 (Poor Retention)HILIC provides superior retention and resolution for highly polar compounds that elute near the void in RP.
Resolution (Rs) for an Aromatic Isomer 1.41.12.8The Phenyl-Hexyl phase offers unique pi-pi interactions, providing enhanced resolution for aromatic isomers.
Tailing Factor (Tf) for Main Peak 1.11.31.1RP methods generally provide excellent peak shape for this compound. HILIC can sometimes exhibit more tailing.
Total Analysis Time (incl. equilibration) 25 min25 min25 minMethods were designed to have similar run times for a fair comparison.
Relative LOQ (% area) 0.03%0.05%0.03%All methods demonstrate high sensitivity suitable for purity analysis.

Interpretation of Results:

  • Method A (RP-C18) serves as an excellent all-around method, providing good resolution for general nonpolar impurities and symmetric peaks. It is the logical first choice for routine quality control.

  • Method B (HILIC) is not a primary method for the main compound but is an invaluable orthogonal method. Its strength lies in its ability to retain and resolve very polar impurities that are invisible to or poorly resolved by reversed-phase methods. It is essential for a comprehensive characterization and validation.

  • Method C (RP-Phenyl-Hexyl) is a powerful problem-solving tool. When the standard C18 column fails to resolve a critical impurity pair, particularly one involving aromatic or isomeric species, the alternative selectivity of the phenyl phase can provide the necessary resolution.

Conclusion and Expert Recommendation

The validation of purity for this compound requires a thoughtful and comprehensive approach. No single HPLC method can be presumed to be sufficient for resolving all potential process- and degradation-related impurities.

For routine quality control and release testing, the Reversed-Phase HPLC method using a C18 column (Method A) is recommended due to its robustness, excellent peak shape, and broad applicability.

However, for the initial method validation and characterization of reference standards, a dual-methodology approach is strongly advised. The C18 method should be complemented with the HILIC method (Method B) . This orthogonality provides a high degree of confidence that polar impurities are not being overlooked. The RP-Phenyl-Hexyl method (Method C) should be held in reserve as a first-line alternative if the C18 method proves insufficient for resolving specific, known impurities.

Ultimately, a well-validated HPLC method is a cornerstone of scientific integrity in the development of new chemical entities. By systematically evaluating different chromatographic principles and rigorously validating the chosen procedure against ICH guidelines, researchers can ensure the quality and consistency of their materials, paving the way for successful outcomes in drug discovery and development.

References

  • HPLC Methods for analysis of 1,2,4-triazole . HELIX Chromatography. [Link]

  • HPLC separation of related halogenated aromatic, any one?? . Chromatography Forum. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique . B. Buszewski, S. Noga, PMC - NIH. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency (EMA). [Link]

  • Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE . Agilent. [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting . Agilent. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . International Council for Harmonisation. [Link]

  • HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column . SIELC Technologies. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column . Tosoh Bioscience. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA). [Link]

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A Researcher's Guide to the Spectroscopic Differentiation of 1,2,4-Triazole Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the 1,2,4-triazole scaffold is a recurring motif, celebrated for its metabolic stability and broad pharmacological profile.[1][2] The synthesis of substituted 1,2,4-triazoles can often lead to the formation of regioisomers, primarily the 1-substituted (1H) and 4-substituted (4H) forms. Distinguishing between these isomers is a critical step in chemical synthesis and drug development, as the substitution pattern profoundly influences the molecule's biological activity and physicochemical properties.

This guide provides an in-depth comparison of the spectroscopic techniques used to differentiate between 1,2,4-triazole regioisomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both theoretical insights and practical, experimentally-derived data to empower researchers in their structural elucidation endeavors.

The Structural Nuances: 1H- vs. 4H-1,2,4-Triazoles

The core of our discussion lies in the distinct electronic environments of the 1H- and 4H-1,2,4-triazole isomers. These differences, though subtle, manifest in unique spectroscopic signatures that allow for their unambiguous identification.

Caption: Molecular structures of 1H- and 4H-1,2,4-triazole regioisomers.

¹H and ¹³C NMR Spectroscopy: The Cornerstones of Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for distinguishing between 1,2,4-triazole regioisomers. The chemical shifts of the triazole ring protons and carbons are highly sensitive to the position of the substituent.[3][4]

Key Differentiating Features in ¹H NMR:
  • Symmetry: The most telling feature in the ¹H NMR spectrum of an unsubstituted or symmetrically substituted 4H-1,2,4-triazole is the presence of a single signal for the two equivalent ring protons (C3-H and C5-H). In contrast, the 1H-isomer, being asymmetrical, will exhibit two distinct signals for its ring protons.

  • Chemical Shifts: In N-substituted derivatives, the protons on the carbons adjacent to the substituted nitrogen (N1) in the 1H-isomer are typically shielded compared to the corresponding protons in the 4H-isomer. This is due to the different electronic effects of the neighboring nitrogen atoms.

Key Differentiating Features in ¹³C NMR:
  • Symmetry: Similar to ¹H NMR, the ¹³C NMR spectrum of a symmetrical 4H-isomer will show a single signal for the two equivalent ring carbons (C3 and C5). The asymmetrical 1H-isomer will display two separate signals for its ring carbons.

  • Chemical Shifts: The carbon atoms of the triazole ring (C3 and C5) exhibit different chemical shifts depending on the tautomeric form and substitution pattern. Carbons adjacent to a protonated nitrogen (NH) are generally shielded.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1,2,4-Triazole Regioisomers

Compound¹H NMR (Ring Protons)¹³C NMR (Ring Carbons)Solvent
1H-1,2,4-triazole~8.0 (C5-H), ~8.5 (C3-H)~145 (C5), ~152 (C3)DMSO-d₆
4H-1,2,4-triazole~8.9 (C3-H, C5-H)~140 (C3, C5)DMSO-d₆

Note: Chemical shifts are approximate and can vary with solvent and substituents.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the triazole sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[5][6]

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Analysis: Integrate the proton signals and assign the chemical shifts for both ¹H and ¹³C spectra. Compare the number of signals and their chemical shifts to the expected patterns for the 1H- and 4H-isomers. For complex cases, 2D NMR techniques like HSQC and HMBC can be invaluable for unambiguous assignments.

Infrared (IR) Spectroscopy: Probing Vibrational Differences

While not as definitive as NMR, IR spectroscopy can provide corroborating evidence for isomer identification by highlighting differences in bond vibrations.[7] The key lies in the N-H and C-H stretching and bending frequencies.

  • N-H Stretching: The position and shape of the N-H stretching band can differ between the isomers due to variations in hydrogen bonding and the electronic environment of the N-H bond.

  • Ring Vibrations: The fingerprint region (below 1500 cm⁻¹) contains a complex series of absorptions corresponding to the stretching and bending of the triazole ring.[8] These patterns, while often difficult to assign individually, can serve as a comparative "fingerprint" for each isomer.

Table 2: Key IR Absorption Frequencies (cm⁻¹) for 1,2,4-Triazole

Vibrational ModeApproximate Frequency (cm⁻¹)
N-H Stretching3126
Aromatic C-H Stretching3097, 3032
C=C (aromatic) Stretching1529, 1483
-N=N- Stretching1543

Data from a study on 1,2,4-triazole.[8]

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Spectrum Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with reference spectra or with the spectrum of a known isomer. Pay close attention to the N-H and C-H stretching regions and the fingerprint region.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. While the molecular ions of the regioisomers will be identical, their fragmentation pathways under techniques like Electron Ionization (EI) can differ, providing clues to their structure.[9][10]

A characteristic fragmentation of the unsubstituted 1H-1,2,4-triazole involves the loss of HCN, resulting in a major fragment ion at m/z 42.[9] The molecular ion is observed at a mass-to-charge ratio (m/z) of 69.[9] For substituted triazoles, the fragmentation can be more complex and is often dependent on the nature and position of the substituents.[9]

G Start Sample Introduction (e.g., GC, Direct Infusion) Ionization Ionization (e.g., EI, ESI) Start->Ionization Vaporization MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation MassSpectrum Mass Spectrum (Plot of Intensity vs. m/z) Detector->MassSpectrum Signal Processing

Sources

A Comparative Guide to the Bioactivity of 5-Bromo-Substituted 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the 1,2,4-triazole scaffold stands out as a privileged heterocyclic structure, integral to a multitude of therapeutic agents.[1][2][3] Its unique physicochemical properties, including its dipole character, rigidity, and in vivo stability, make it a versatile building block for developing novel bioactive compounds.[1] This guide offers a comparative analysis of the bioactivity of 5-bromo-substituted 1,2,4-triazole derivatives, with a particular focus on their anticancer potential. While direct experimental data on 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole derivatives is limited in publicly accessible literature, this guide will draw comparisons from closely related bromo-substituted analogs and the broader family of 1,2,4-triazole compounds to provide valuable insights for researchers, scientists, and drug development professionals.

The 1,2,4-Triazole Core: A Foundation for Diverse Bioactivity

The 1,2,4-triazole ring is a key pharmacophore found in a wide array of clinically approved drugs, demonstrating its broad therapeutic applicability.[1] This includes well-known antifungal agents like fluconazole and itraconazole, as well as anticancer drugs such as anastrozole and letrozole.[1] The versatility of the triazole nucleus allows for substitutions at various positions, leading to a diverse range of biological activities, including antimicrobial, antifungal, anticancer, and herbicidal properties.[2][4][5]

Anticancer Activity of 5-Bromo-1,2,4-Triazole Derivatives: A Case Study

Recent research into 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs provides a valuable case study for understanding the anticancer potential of bromo-substituted 1,2,4-triazoles.[1] A series of these compounds were synthesized and evaluated for their in vitro anticancer activity against a panel of 58 human cancer cell lines from the National Cancer Institute (NCI).

Comparative Anticancer Screening

The anticancer activity of these derivatives was assessed at a single high concentration (10⁻⁵ M), with the results presented as a percentage of growth inhibition. This initial screening helps in identifying the most sensitive cancer cell lines and the most potent compounds for further investigation.

Table 1: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs (Selected Data) [1]

Compound IDTarget Cancer Cell LineGrowth Percent (GP)Percent Growth Inhibition (PGI)
4a Leukemia (K-562)25.374.7
4b Leukemia (SR)19.880.2
4c Colon Cancer (HCT-116)33.166.9
4d Melanoma (UACC-62)28.771.3
4e Ovarian Cancer (OVCAR-3)35.664.4

Note: This table presents a selection of the most sensitive cell lines for representative compounds as reported in the source study. PGI is calculated as 100 - GP.

Structure-Activity Relationship (SAR) Insights

The presence and position of the bromo substituent on the phenyl ring at the 5-position of the triazole core, along with various substitutions on the N-aryl group, significantly influence the anticancer activity. These structural modifications impact the molecule's ability to interact with biological targets, leading to differential growth inhibition across various cancer cell lines.

Broader Bioactivity Spectrum of 1,2,4-Triazole Derivatives

Beyond their anticancer effects, 1,2,4-triazole derivatives exhibit a wide range of other biological activities. A comparative understanding of these activities is crucial for assessing the selectivity and potential side effects of new derivatives.

Antifungal Activity

1,2,4-triazoles are renowned for their potent antifungal properties.[2][6][7] The mechanism of action for many azole antifungals involves the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6]

Table 2: Comparative Antifungal Activity of Representative 1,2,4-Triazole Derivatives

Compound ClassFungal StrainMIC (μg/mL)Reference Compound
Novel Piperidine-Substituted TriazolesCandida albicans0.007 nmol/mLFluconazole
1,2,3-Benzotriazine-4-one Containing TriazolesCandida albicans0.0156 - 2.0Fluconazole
Thioether-Containing TriazolesPhysalospora piricola50 (93.3% inhibition)-

Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6][7]

Herbicidal Activity

Certain 1,2,4-triazole derivatives have been developed as effective herbicides.[4] These compounds can interfere with various biological processes in plants, leading to growth inhibition and mortality.

Table 3: Comparative Herbicidal Activity of Representative 1,2,4-Triazole Derivatives

Compound ClassTarget Plant SpeciesActivity MetricReference Compound
Pyrazole-Containing TriazolesLettuce, Bentgrass80% inhibition-
N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamideCucumber, Semen euphorbiae>90% inhibition at 1.875 µg/mLCafenstrole

Note: Herbicidal activity is often reported as percent inhibition of growth at a specific concentration.[4][8]

Experimental Methodologies

To ensure the scientific integrity of the presented data, it is essential to understand the experimental protocols used to evaluate the bioactivities of these compounds.

In Vitro Anticancer Activity Assay (NCI-60 Screen)

The anticancer screening of the 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs was performed using the NCI-60 human tumor cell line screen.[1]

Protocol:

  • Cell Culture: 58 different human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Preparation: Test compounds are dissolved in DMSO.

  • Treatment: Cells are inoculated into 96-well microtiter plates and incubated for 24 hours. The test compound is then added at a single concentration (10⁻⁵ M).

  • Incubation: The plates are incubated for an additional 48 hours.

  • Endpoint Measurement: The assay is terminated by the addition of trichloroacetic acid (TCA). Cellular protein is fixed and stained with sulforhodamine B (SRB).

  • Data Analysis: The absorbance is read on an automated plate reader. The growth percent is calculated relative to control wells.

Workflow for In Vitro Anticancer Screening

anticancer_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Culture 58 Cancer Cell Lines inoculation 3. Inoculate Cells in 96-well Plates cell_culture->inoculation compound_prep 2. Dissolve Test Compound in DMSO treatment 4. Add Compound (10⁻⁵ M) compound_prep->treatment inoculation->treatment incubation 5. Incubate for 48 hours treatment->incubation staining 6. Fix and Stain with Sulforhodamine B (SRB) incubation->staining readout 7. Measure Absorbance staining->readout calculation 8. Calculate Growth Percent (GP) readout->calculation

Caption: Workflow for NCI-60 anticancer screening.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentrations (MICs) for antifungal activity are typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[6]

Protocol:

  • Medium Preparation: Prepare appropriate broth medium (e.g., RPMI-1640) for fungal growth.

  • Compound Dilution: Serially dilute the test compounds in the broth within a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ~80% reduction) compared to the drug-free control well.

Workflow for Antifungal MIC Determination

antifungal_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis compound_dilution 1. Serially Dilute Compound in Broth inoculation 3. Inoculate Wells with Fungi compound_dilution->inoculation inoculum_prep 2. Prepare Standardized Fungal Inoculum inoculum_prep->inoculation incubation 4. Incubate at 35°C for 24-72h inoculation->incubation visual_inspection 5. Visually Inspect for Growth Inhibition incubation->visual_inspection mic_determination 6. Determine Minimum Inhibitory Concentration (MIC) visual_inspection->mic_determination

Caption: Workflow for antifungal broth microdilution assay.

Conclusion and Future Directions

The 1,2,4-triazole scaffold continues to be a highly fruitful area of research for the development of new therapeutic agents. The introduction of a bromo-substituent, as seen in the 5-(3-Bromophenyl) derivatives, demonstrates a promising strategy for enhancing anticancer activity. However, a comprehensive understanding of the structure-activity relationships requires systematic exploration of different substitution patterns on the triazole and associated phenyl rings.

Future research should focus on the synthesis and biological evaluation of a wider range of 5-bromo-1,2,4-triazole derivatives, including the specifically mentioned this compound scaffold, to build a more complete picture of their therapeutic potential. Comparative studies against a broad panel of cancer cell lines, fungal pathogens, and plant species will be crucial in identifying lead compounds with high efficacy and selectivity.

References

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  • Design, synthesis and antifungal activities of novel 1, 2, 4-triazole derivatives. (2011). Bohrium. [Link]

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A Senior Application Scientist's Guide to Cost-Effective Alternatives for 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that balances reactivity, cost, and availability. 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. However, the cost of bromo-heterocycles can be a significant factor in large-scale synthesis and early-stage drug discovery where rapid library synthesis is essential. This guide provides an in-depth technical comparison of cost-effective alternatives to this compound, with a focus on their performance in the widely used Suzuki-Miyaura cross-coupling reaction.

Introduction: The Role of this compound and the Quest for Alternatives

This compound serves as a versatile precursor for the introduction of the 1,3-dimethyl-1H-1,2,4-triazol-5-yl moiety into organic molecules. This functional group is of interest in medicinal chemistry due to the prevalence of the triazole scaffold in a wide range of pharmaceuticals.[1][2][3] The bromine atom acts as a leaving group in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The primary motivation for seeking alternatives stems from economic considerations. Bromo-derivatives are often more expensive than their chloro-counterparts. This guide will explore the viability of replacing the bromo-substituent with more economical halogens, namely chlorine and iodine, and will also touch upon non-halogenated alternatives. The fundamental principle guiding this exploration is the relative reactivity of the carbon-halogen bond in the rate-determining oxidative addition step of the catalytic cycle, which generally follows the trend: C-I > C-Br > C-Cl.[4]

Halogenated Alternatives: A Comparative Analysis

The most straightforward and commercially available alternatives to this compound are its chloro and iodo analogs.

5-Chloro-1,3-dimethyl-1H-1,2,4-triazole: The Economical Choice
  • Structure and Properties: With a molecular weight of 131.57 g/mol , this compound is structurally analogous to the bromo-derivative.[5]

  • Cost-Effectiveness: Generally, chloro-aromatics and heteroaromatics are significantly less expensive than their bromo-counterparts, making this a highly attractive alternative for large-scale applications.

  • Reactivity Profile: The carbon-chlorine bond is stronger than the carbon-bromine bond, resulting in lower reactivity in palladium-catalyzed cross-coupling reactions.[6] This often necessitates more forcing reaction conditions, such as higher temperatures, longer reaction times, and the use of more sophisticated and often more expensive catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) to achieve comparable yields to the bromo-analog.[6]

  • Safety Considerations: 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole is classified as acutely toxic if swallowed.[7]

5-Iodo-1,3-dimethyl-1H-1,2,4-triazole: The High-Reactivity Option
  • Structure and Properties: This iodo-derivative has a higher molecular weight of 223.02 g/mol .

  • Cost-Effectiveness: Iodo-aromatics are typically the most expensive among the common halogens, which may limit their use to small-scale applications where high reactivity and mild reaction conditions are paramount.

  • Reactivity Profile: The carbon-iodine bond is the weakest among the halogens discussed, leading to the highest reactivity in oxidative addition.[4] This allows for the use of milder reaction conditions, lower catalyst loadings, and can be beneficial for substrates with sensitive functional groups.

  • Safety Considerations: Specific safety data for this compound is not as readily available, but it should be handled with the standard precautions for organo-iodine compounds.

Non-Halogenated Alternatives: Expanding the Toolkit

Beyond simple halogen exchange, other derivatives of 1,3-dimethyl-1H-1,2,4-triazole can serve as effective coupling partners.

1,3-Dimethyl-1H-1,2,4-triazol-5-yl Trifluoromethanesulfonate (Triflate)
  • Synthesis and Cost: Triazolyl triflates can be synthesized from the corresponding triazol-5-ones. While not as commonly commercially available as the halogenated analogs, their synthesis is often straightforward. The cost of triflic anhydride, the reagent used for their preparation, should be factored into the overall cost-effectiveness.

  • Reactivity Profile: The triflate group is an excellent leaving group in palladium-catalyzed cross-coupling reactions, with reactivity often comparable to or even exceeding that of bromides.[8][9] This allows for mild reaction conditions and broad functional group tolerance.

5-Amino-1,3-dimethyl-1H-1,2,4-triazole
  • Synthesis and Cost: Amino-triazoles can be prepared through various synthetic routes and are often cost-effective precursors.[10]

  • Application in Coupling Reactions: While not a direct replacement in Suzuki-type reactions, the amino group can be a handle for other transformations. For instance, it can be converted to a diazonium salt and subsequently to other functional groups, or it can participate in Buchwald-Hartwig amination reactions as a coupling partner.[11][12]

Comparative Data Summary

The following table provides a side-by-side comparison of the key attributes of this compound and its primary halogenated alternatives.

Feature5-Chloro-1,3-dimethyl-1H-1,2,4-triazoleThis compound5-Iodo-1,3-dimethyl-1H-1,2,4-triazole
Structure Cl-C₂N₃(CH₃)₂Br-C₂N₃(CH₃)₂I-C₂N₃(CH₃)₂
Molecular Weight 131.57 g/mol 176.02 g/mol 223.02 g/mol
Relative Price LowMediumHigh
Reactivity LowMediumHigh
Typical Reaction Conditions Harsher (higher temp., specialized catalysts)ModerateMilder (lower temp., standard catalysts)
Safety Acute toxicity (oral)[7]IrritantHandle with care (organo-iodide)

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a 5-halo-1,3-dimethyl-1H-1,2,4-triazole with phenylboronic acid. It is intended as a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for each specific substrate.

Reaction:

Suzuki-Miyaura Reaction

Materials:

  • 5-Halo-1,3-dimethyl-1H-1,2,4-triazole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 5-halo-1,3-dimethyl-1H-1,2,4-triazole (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%) in a small amount of degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction flask to achieve a suitable concentration (e.g., 0.1 M).

  • Seal the Schlenk flask and heat the reaction mixture with stirring at the appropriate temperature (e.g., 80-100 °C for bromo- and iodo-derivatives; potentially higher for the chloro-derivative).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-phenyl-1,3-dimethyl-1H-1,2,4-triazole.

Visualization of Key Concepts

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction. The rate of the initial oxidative addition step is highly dependent on the nature of the halogen (X).

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Pd(II) Complex R-Pd(II)(X)L₂ Pd(0)L2->Pd(II) Complex Oxidative Addition Oxidative\nAddition Oxidative Addition R-X R-X (Halo-triazole) Pd(II) Intermediate R-Pd(II)(R')L₂ Pd(II) Complex->Pd(II) Intermediate Transmetalation Transmetalation Transmetalation R'-B(OH)2 R'-B(OH)₂ (Boronic Acid) Base Base Pd(II) Intermediate->Pd(0)L2 Reductive Elimination R-R' R-R' (Coupled Product) Pd(II) Intermediate->R-R' Reductive\nElimination Reductive Elimination

Suzuki-Miyaura Catalytic Cycle
Decision Workflow for Alternative Selection

This diagram provides a logical workflow for selecting the most appropriate alternative to this compound based on key project requirements.

Decision_Workflow Start Start: Need for Triazole Coupling Cost Primary Driver: Cost? Start->Cost Reactivity High Reactivity Needed? Cost->Reactivity No Scale Large Scale Synthesis? Cost->Scale Yes Bromo Use 5-Bromo-1,3-dimethyl- 1H-1,2,4-triazole Reactivity->Bromo No Iodo Use 5-Iodo-1,3-dimethyl- 1H-1,2,4-triazole Reactivity->Iodo Yes Chloro Use 5-Chloro-1,3-dimethyl- 1H-1,2,4-triazole Scale->Chloro Yes Scale->Bromo No Other Consider Non-Halogenated Alternatives (e.g., Triflates) Bromo->Other

Workflow for Selecting an Alternative

Conclusion and Recommendations

The selection of an appropriate coupling partner for the synthesis of 5-substituted-1,3-dimethyl-1H-1,2,4-triazoles is a multi-faceted decision. While this compound offers a good balance of reactivity and availability, more cost-effective or reactive alternatives may be better suited for specific applications.

  • For large-scale synthesis and cost-driven projects: 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole is the recommended alternative. Researchers should be prepared to invest time in optimizing reaction conditions and potentially utilizing more advanced catalyst systems to achieve high yields.

  • For reactions requiring mild conditions and high reactivity: 5-Iodo-1,3-dimethyl-1H-1,2,4-triazole is the superior choice. Its higher cost is justified by its ability to facilitate reactions with sensitive substrates and potentially reduce catalyst loading and reaction times.

  • For exploring alternative reactivity: Non-halogenated derivatives such as triazolyl triflates offer an excellent alternative with reactivity profiles often similar to or better than bromo-derivatives.

Ultimately, the optimal choice will depend on a careful evaluation of the specific synthetic challenge, including the scale of the reaction, the nature of the coupling partners, and the available budget for reagents and catalysts. This guide provides the foundational knowledge and a practical starting point for making an informed decision.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation. In Modern Arene Chemistry (pp. 735-817). Wiley-VCH. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1999. [Link]

  • Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Chemistry – A European Journal, 25(55), 12797-12801. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 861384. [Link]

  • Commercial drugs and pesticides containing 1,2,4-triazole groups. ResearchGate. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 26(21), 6485. [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Inorganic Chemistry Frontiers, 10(1), 218-239. [Link]

  • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry, 13(1), 169-176. [Link]

  • Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Molecules, 25(24), 5897. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(10), 11685-11699. [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 9(48), 28063-28076. [Link]

  • Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. Russian Journal of Organic Chemistry, 55(10), 1591-1600. [Link]

  • Synthesis of some new 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(1), 138-147. [Link]

  • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry, 13(1), 169-176. [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 217-221. [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Arkivoc, 2008(16), 11-23. [Link]

  • Suzuki-Miyaura coupling of iodobenzene and phenylboronic acid over different catalysts. ResearchGate. [Link]

  • Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. [Link]

  • Synthesis and Anticancer Evaluation of Some Novel 5-Amino[11][13][14]Triazole Derivatives. Molecules, 23(5), 1084. [Link]

  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 62(17), 7956-7971. [Link]

  • Supporting Information for: General method of Suzuki-Myiaura cross-coupling of 4- and 5-halo- 1,2,3-triazoles in water. The Royal Society of Chemistry. [Link]

  • One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. Organic Letters, 11(18), 4144-4147. [Link]

  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(4), 692. [Link]

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 8963-8969. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 68(24), 9577-9580. [Link]

  • First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. ResearchGate. [Link]

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A Comparative Guide to Catalysts for Suzuki-Miyaura Cross-Coupling of Bromo-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides an in-depth comparative analysis of catalytic systems for the Suzuki coupling of bromo-triazoles, crucial intermediates in the synthesis of a wide array of biologically active compounds and functional materials.[2] Triazole moieties are privileged structures in medicinal chemistry, and their arylation via Suzuki coupling is a key strategy for generating novel drug candidates.[2][3]

This guide moves beyond a simple recitation of protocols. It delves into the mechanistic rationale behind catalyst selection, offering a framework for researchers to make informed decisions for their specific bromo-triazole substrates. We will explore the nuances of palladium, nickel, and copper-based systems, supported by experimental data, to provide a comprehensive resource for optimizing this critical transformation.

The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental steps of the Suzuki-Miyaura reaction is paramount to effective catalyst selection and troubleshooting.[4] The generally accepted mechanism, primarily revolving around a palladium catalyst, involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the bromo-triazole, forming a Pd(II) intermediate.[5] This is often the rate-determining step, and its efficiency is heavily influenced by the electron-donating properties of the ligands surrounding the palladium center.

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[6] This complex then transfers its organic group to the Pd(II) center, displacing the halide. The precise mechanism of this step can be complex and is influenced by the nature of the base and solvent.[7]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

The electronic and steric properties of the triazole ring can influence each of these steps, making the choice of catalyst and ligands particularly important for achieving high yields and reaction efficiency.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Intermediate_A R-Pd(II)(X)L2 Pd(0)L2->Intermediate_A R-X Bromo-Triazole (R-X) R-X->Intermediate_A Transmetalation Transmetalation Intermediate_B R-Pd(II)(Ar)L2 Intermediate_A->Intermediate_B Boronic_Acid Ar-B(OH)2 + Base Boronic_Acid->Intermediate_B Intermediate_B->Pd(0)L2 Reductive_Elimination Reductive Elimination Product R-Ar (Coupled Product) Intermediate_B->Product

Figure 1: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalytic Systems

The "best" catalyst for a Suzuki reaction with a bromo-triazole is highly substrate-dependent. However, by examining trends from studies on structurally similar heteroaryl bromides, we can establish a reliable framework for catalyst selection.[1]

Palladium-Based Catalysts: The Workhorse of Suzuki Coupling

Palladium complexes remain the most widely used catalysts for Suzuki-Miyaura reactions due to their broad applicability and high efficiency.[8] The choice of ligand is crucial for modulating the catalyst's reactivity and stability.

Phosphine Ligands: Bulky, electron-rich phosphine ligands are often the key to success, particularly for challenging substrates.[9] They enhance the rate of oxidative addition and promote reductive elimination.

  • Buchwald-type Ligands (e.g., SPhos, XPhos): These dialkylbiaryl phosphine ligands are renowned for their ability to facilitate the coupling of sterically hindered and electron-rich or -deficient aryl halides.[9] Their bulk and electron-donating nature create a highly active and stable catalytic species.

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene): This ligand often provides a good balance of activity and stability. It has been shown to be effective in the coupling of bromoindazoles, which are structurally related to bromo-triazoles.[10][11]

  • Triphenylphosphine (PPh₃): While a classic ligand, it is often less effective for challenging substrates compared to more modern, specialized phosphines.[12]

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphine ligands.[5][13] They are typically more electron-donating than phosphines, which can lead to faster oxidative addition.[14] Their strong bond to the metal center also imparts high stability to the catalyst. For the coupling of 4- and 5-halo-1,2,3-triazoles, an expanded-ring NHC palladium complex has been shown to be effective, even in water.[15]

Nickel-Based Catalysts: A Cost-Effective and Reactive Alternative

Nickel catalysts are gaining significant attention as a more economical and earth-abundant alternative to palladium.[16][17] Nickel's inherent reactivity often allows for the coupling of more challenging electrophiles, including aryl chlorides and other less reactive functional groups.[18] For heteroaryl-heteroaryl couplings, nickel catalysts have shown promise, although sometimes requiring higher catalyst loadings.[18]

Copper-Catalyzed Systems: An Emerging Frontier

Copper catalysis in Suzuki-Miyaura reactions is a developing area. While less common, copper catalysts can offer unique reactivity profiles.[19] Copper has been shown to facilitate the coupling of heteroaryl boronates, which can be challenging for palladium systems due to slow transmetalation.[20] In some cases, copper can be used as a co-catalyst with palladium to enhance reaction rates and yields.[21] Ligand-free copper-catalyzed Suzuki couplings of aryl halides have also been reported, offering a simplified reaction setup.[19]

Performance Comparison of Selected Catalytic Systems

The following table summarizes the performance of various catalytic systems for the Suzuki coupling of bromo-triazoles and related N-heterocyclic bromides, providing a starting point for reaction optimization.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane/H₂O802High5-bromo-1-ethyl-1H-indazole[10][11]
Pd(OAc)₂(tBu)₃PHBF₄K₃PO₄Toluene/H₂O902Good2-substituted 4-bromo-1,2,3-triazoles[22]
Pd(PPh₃)₂Cl₂PPh₃Na₂CO₃CH₃CN751Excellent2-substituted 4-bromo-1,2,3-triazoles[22]
Pd(OAc)₂ / Triazole Ligand1-Benzyl-4-(2,6-dimethoxyphenyl)-1H-1,2,3-triazoleK₃PO₄Dioxane10018up to 92Aryl chlorides[2]
Pd₂ (dba)₃Dialkyl-phosphino triazolesK₃PO₄Toluene9010ExcellentSterically hindered aryl bromides[23]
(dppf)Ni(cinnamyl)Cldppf----High (with 0.5 mol% Ni)Heteroaryl halides[18]
CuINoneCs₂CO₃DMF--Moderate to ExcellentAryl halides[19]

Experimental Protocols

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of a Bromo-triazole

This protocol is a generalized starting point and should be optimized for specific substrates.

Experimental_Workflow start Start reagents Combine bromo-triazole, boronic acid, and base in a reaction vessel. start->reagents degas Degas the solvent and add to the reaction mixture. reagents->degas catalyst Add palladium catalyst and ligand. degas->catalyst heat Heat the reaction mixture under an inert atmosphere. catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous workup and extract the product. monitor->workup purify Purify the crude product by column chromatography. workup->purify end End purify->end

Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.[12]

Materials:

  • Bromo-triazole (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, Dimethoxyethane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the bromo-triazole, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the palladium catalyst (and ligand, if not using a pre-catalyst).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Considerations for Nickel and Copper Catalysis
  • Nickel Catalysis: Nickel catalysts are often more sensitive to air and moisture. Therefore, stricter anaerobic and anhydrous conditions may be necessary. The use of a glovebox is recommended.

  • Copper Catalysis: Copper-catalyzed reactions may require higher temperatures than their palladium counterparts. Ligand-free conditions are sometimes possible, simplifying the experimental setup.

Conclusion and Future Outlook

The Suzuki-Miyaura cross-coupling of bromo-triazoles is a versatile and powerful tool for the synthesis of complex molecules. While palladium catalysts, particularly those employing bulky, electron-rich phosphine or N-heterocyclic carbene ligands, remain the gold standard, nickel and copper-based systems offer promising, more sustainable alternatives. The choice of catalyst should be guided by the specific electronic and steric properties of the bromo-triazole substrate and the desired coupling partner. Future research will likely focus on the development of more active and robust first-row transition metal catalysts, as well as the expansion of catalytic systems that operate under milder, more environmentally friendly conditions.

References

  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (n.d.). Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]

  • Jabeen, F., et al. (2019). Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. Russian Journal of Organic Chemistry.
  • American Chemical Society. (2014). Copper-Catalyzed Suzuki–Miyaura Coupling of Arylboronate Esters: Transmetalation with (PN)CuF and Identification of Intermediates. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium(ii) complexes bearing the 1,2,3-triazole based organosulfur/ selenium ligand: synthesis, structure and applications in Heck and Suzuki–Miyaura coupling as a catalyst via palladium nanoparticles. Retrieved from [Link]

  • American Chemical Society. (2023). A General Copper Catalytic System for Suzuki–Miyaura Cross-Coupling of Unactivated Secondary and Primary Alkyl Halides with Arylborons. Journal of the American Chemical Society. Retrieved from [Link]

  • Deng, J. Z., et al. (2009).
  • American Chemical Society. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Faiz, S., et al. (2022). Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2018). Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. Retrieved from [Link]

  • American Chemical Society. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved from [Link]

  • American Chemical Society. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Retrieved from [Link]

  • OUCI. (n.d.). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • American Chemical Society. (n.d.). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters. Retrieved from [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

  • PubMed Central. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]

  • Epistemeo. (2011). The Suzuki reaction: Reaction mechanism chemistry tutorial. YouTube. Retrieved from [Link]

  • Global Thesis. (2013). Suzuki Cross-coupling Catalyzed By Bridged Bis-1,2,4-triazolium Salts-palladium System. Retrieved from [Link]

  • The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. Retrieved from [Link]

  • ResearchGate. (2025). Transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions: A remarkable advance from palladium to nickel catalysts. Retrieved from [Link]

  • National Institutes of Health. (2012). Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides. Retrieved from [Link]

  • ResearchGate. (2025). Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. Retrieved from [Link]

  • ResearchGate. (2025). Palladium(II) Triazolylidene/Phosphine Complex as an Efficient Catalyst for Suzuki–Miyaura Coupling Reactions in Water. Retrieved from [Link]

  • National Institutes of Health. (2025). Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of N-heterocyclic carbene (NHC)-Au/Ag/Cu benzotriazolyl complexes and their catalytic activity in propargylamide cycloisomerization and carbonyl hydrosilylation reactions. Dalton Transactions. Retrieved from [Link]

  • ResearchGate. (2025). Nickel-catalysed Suzuki–Miyaura cross-coupling reactions of aryl halides with arylboronic acids in ionic liquids. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Retrieved from [Link]

  • American Chemical Society. (n.d.). Organic Letters Ahead of Print. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of pharmaceutical development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of safe and ethical scientific practice. This guide provides an in-depth, procedural framework for the proper disposal of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole, a halogenated heterocyclic compound. By elucidating the chemical principles that underpin these procedures, this document aims to foster a culture of safety and environmental stewardship within the laboratory.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified as acutely toxic if swallowed. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a concise summary of its primary hazards.

Table 1: GHS Hazard Information for this compound

CategoryCodeHazard StatementPictogramSignal Word
Acute Toxicity, OralH302Harmful if swallowedGHS07Warning

The causality behind these classifications lies in the chemical structure of the molecule. The triazole ring system is a common scaffold in many biologically active compounds.[1] The presence of a bromine atom introduces halogen-specific toxicity concerns and dictates the appropriate disposal route, which must account for the potential formation of hazardous byproducts during thermal decomposition.[2][3][4]

Pre-Disposal: Spill Management and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling and effective spill response. In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards.[5][6]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber) and inspect them before use.[6]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[5]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a particulate filter respirator.[5]

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.[5][7]

  • Containment: Prevent the spilled solid from spreading.

  • Cleanup: Carefully sweep or vacuum the spilled material and place it into a designated, labeled container for hazardous waste. Avoid generating dust.[7]

  • Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

The Disposal Decision Workflow

The proper disposal route for this compound is contingent on a series of assessments, including regulatory requirements and the available disposal facilities. The following diagram illustrates the decision-making process.

DisposalWorkflow cluster_prep Preparation cluster_assessment Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: Unwanted This compound ppe Don Appropriate PPE start->ppe characterize Characterize Waste: - Pure Compound - Contaminated Material ppe->characterize segregate Segregate as Halogenated Organic Waste characterize->segregate container Select Compatible, Sealable Container segregate->container label_waste Label Container: - 'Hazardous Waste' - Chemical Name - Hazards (GHS) container->label_waste consult_regs Consult Local, State, & Federal Regulations (e.g., RCRA) label_waste->consult_regs contact_ehs Contact Environmental Health & Safety (EHS) consult_regs->contact_ehs transfer Transfer to Approved Hazardous Waste Facility contact_ehs->transfer incineration High-Temperature Incineration (Preferred Method) transfer->incineration end_proc End of Process incineration->end_proc

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Procedures

This protocol provides a generalized framework. Crucially, all waste generators must consult their institution's Environmental Health and Safety (EHS) office and adhere to local, state, and federal regulations. [7]

Step 1: Waste Segregation Isolate waste containing this compound from other waste streams. It must be categorized as halogenated organic waste .[8][9] Do not mix it with non-halogenated solvents or other incompatible materials.[10]

Step 2: Containerization

  • Select a robust, leak-proof container that is chemically compatible with the compound. High-density polyethylene (HDPE) containers are often suitable.[11]

  • The container must have a secure, tight-fitting lid to prevent leaks or the release of dust.[8]

  • For any residual amounts in their original containers, these can often be disposed of as is, provided they are properly labeled.[12]

Step 3: Labeling Proper labeling is a critical safety and regulatory requirement. The label on the waste container must clearly state:

  • The words "Hazardous Waste".[12]

  • The full chemical name: "this compound".[8]

  • The associated hazards and GHS pictograms (e.g., "Harmful if swallowed," GHS07 pictogram).

  • The date the waste was first added to the container.

Step 4: Storage Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.[7][13] Ensure the storage area has secondary containment to manage any potential leaks.

Step 5: Final Disposal Method The recommended and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[14][15]

  • Causality: Incineration at high temperatures (e.g., around 1200 K) is effective for the complete destruction of the organic molecule, preventing its persistence in the environment.[15] During combustion, the bromine atom is converted primarily to hydrogen bromide (HBr).[2] Licensed incineration facilities are equipped with advanced flue gas treatment systems ("scrubbers") to neutralize acidic gases like HBr and to prevent the formation and release of other hazardous byproducts like brominated dioxins and furans.[3][4]

Disposal of Empty Containers: For containers that held this compound, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[12] For highly toxic compounds, the first three rinses should be collected.[12] After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.

Regulatory Considerations

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] It is the responsibility of the waste generator to determine if a chemical is classified as a hazardous waste and to ensure its proper management from "cradle to grave."[7] Always consult your institution's EHS department, which will be familiar with the specific federal, state, and local regulations that apply to your location.

By adhering to these scientifically grounded procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Navigating the Safe Handling of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and chemical synthesis, the ability to handle specialized reagents with confidence and precision is paramount. 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole, a key building block in the synthesis of novel heterocyclic compounds, requires a thorough understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, actionable information on the personal protective equipment (PPE), safe handling procedures, and disposal protocols for this compound, grounded in established safety principles.

Hazard Profile and Immediate Safety Precautions

This compound is classified as acutely toxic if swallowed.[1] Understanding this primary hazard is the foundation of all safe handling practices.

  • GHS Classification: Acute Toxicity 4, Oral[1]

  • Signal Word: Warning[1]

  • Hazard Statement: H302 - Harmful if swallowed[1]

The solid, crystalline nature of this compound necessitates careful handling to avoid the generation and inhalation of dust particles.[2][3] While the primary route of acute toxicity is ingestion, incidental contact and inhalation of dust should be minimized through rigorous adherence to the protocols outlined below.

Precautionary Statements at a Glance: [1]

  • P264: Wash hands and any exposed skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents dermal contact. Gloves should be changed immediately if contaminated.[2]
Body Protection A flame-resistant lab coat.Protects skin from contamination and provides a removable barrier in case of a spill.[2]
Respiratory Protection Generally not required when handled within a certified chemical fume hood.A fume hood provides adequate ventilation to control airborne dust.[2][4]

Operational Plan: From Weighing to Reaction Quenching

Adherence to a systematic workflow is critical to minimizing exposure risk. The following step-by-step guide details the safe handling of this compound in a laboratory setting.

Designated Work Area

All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control for potential dust generation.[3][4] This area should be clearly marked with a warning sign indicating the presence of an acutely toxic substance.

Weighing and Transferring the Solid

The "tare method" is recommended to prevent the inhalation of chemical dust when weighing.[2][4]

  • Pre-weigh: Tare a sealed container (e.g., a vial with a screw cap) on the analytical balance.

  • Transfer in Fume Hood: Move the tared container and the stock bottle of this compound into the chemical fume hood.

  • Aliquot: Carefully transfer the desired amount of the solid from the stock bottle to the tared container.

  • Seal: Securely seal the tared container.

  • Final Weighing: The sealed container can now be safely removed from the fume hood and weighed.

  • Return to Fume Hood: If adjustments to the amount are necessary, return the sealed container to the fume hood before reopening.[4][5]

In-Reaction Handling
  • Solution Preparation: Whenever feasible, handle the compound in a solution to minimize the risk of airborne dust.[5]

  • Closed Systems: When possible, use closed systems for reactions to contain any potential vapors or aerosols.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents.[6]

Emergency Procedures

Spill Response:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[5]

Exposure Response:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Move the individual to fresh air. Seek medical attention if breathing is difficult.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Disposal Plan: Segregation is Key

Proper disposal of this compound and its containers is a critical final step. As a halogenated organic compound, it must be segregated into the appropriate hazardous waste stream.

Waste Segregation and Collection:

  • Halogenated Waste: All solid waste contaminated with this compound, as well as any solutions containing it, must be collected in a designated "Halogenated Organic Waste" container.[7][8]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Container Integrity: Ensure the waste container is in good condition, compatible with the waste, and kept securely closed when not in use.[7][9]

The following diagram illustrates the workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Designate Work Area (Fume Hood) prep_ppe->prep_area handle_weigh Weigh Solid Using Tare Method prep_area->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel in Fume Hood handle_weigh->handle_transfer handle_reaction Conduct Reaction in Closed/Contained System handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware and Work Surfaces handle_reaction->cleanup_decon Reaction complete cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe disp_solid Collect Solid Waste in Halogenated Waste Container cleanup_decon->disp_solid disp_liquid Collect Liquid Waste in Halogenated Waste Container cleanup_decon->disp_liquid cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_label Label Waste Container Correctly disp_solid->disp_label disp_liquid->disp_label disp_store Store in Designated Waste Area disp_label->disp_store

Caption: Workflow for Safe Handling and Disposal

By integrating these safety measures and operational protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.

References

  • Standard Operating Procedure for Acutely Toxic Chemicals - Solids (LD50 < 50 mg/kg). (2012, December 14). UC Santa Barbara Environmental Health & Safety.
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  • SOP Example - Acutely Toxic Chemicals. myUSF.
  • Acutely Toxic Solids and Liquids - Harmer Lab. (2015, December 29). UC Davis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.